5-Nitroisoquinolin-1(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPUTAUKHHDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282704 | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-08-5 | |
| Record name | 82827-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and scientifically grounded pathway for the synthesis of 5-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, starting from the readily available isoquinoline. This document is structured to provide not only a reproducible experimental protocol but also a thorough understanding of the underlying chemical principles and the rationale behind the chosen synthetic strategy.
I. Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a three-step sequence starting from isoquinoline. This strategy involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C5 position of the isoquinoline ring.
-
Halogenation: Conversion of the intermediate to a 1-bromo derivative.
-
Hydrolysis: Transformation of the 1-bromo-5-nitroisoquinoline to the final product, this compound.
This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of each transformation.
Caption: Workflow for the nitration of isoquinoline.
III. Step 2: Bromination of 5-Nitroisoquinoline to 1-Bromo-5-nitroisoquinoline
The second step involves the conversion of the lactam precursor, this compound, into its corresponding 1-bromo derivative. This is achieved by treating the precursor with a brominating agent such as phosphorus oxybromide (POBr₃). This transformation is crucial as it introduces a good leaving group at the 1-position, facilitating the subsequent hydrolysis to the desired product. Although this specific reaction starts from the target molecule to produce the bromo-derivative, the reverse reaction (hydrolysis) is the final step in our proposed synthesis. The protocol below is for the bromination reaction as described in the literature, which informs the conditions for the subsequent hydrolysis. [1]
A. Reaction Principle
The reaction of this compound with POBr₃ results in the substitution of the hydroxyl group of the lactam tautomer with a bromine atom. This is a standard method for the conversion of lactams to their corresponding halo-derivatives.
B. Detailed Experimental Protocol: Synthesis of 1-Bromo-5-nitroisoquinoline
This protocol is based on the procedure for the bromination of this compound. [1]
-
In a reaction vessel, combine this compound and phosphorus oxybromide (POBr₃).
-
Heat the mixture at 110-120°C for 2 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with aqueous ammonia.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol with charcoal to obtain pure 1-bromo-5-nitroisoquinoline.
C. Data and Characterization
| Parameter | Value | Reference |
| Yield | 87% | [1] |
| Melting Point | 188-189 °C | [1] |
| Appearance | Solid | [1] |
D. Workflow Diagram
Caption: Workflow for the bromination of this compound.
IV. Step 3: Hydrolysis of 1-Bromo-5-nitroisoquinoline to this compound
The final step in the synthesis is the hydrolysis of 1-bromo-5-nitroisoquinoline to the target molecule, this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the bromide is displaced by a hydroxide ion.
A. Mechanism of Hydrolysis
The hydrolysis of 1-bromo-5-nitroisoquinoline can be achieved under acidic or basic conditions. The electron-withdrawing nitro group at the 5-position activates the C1 position towards nucleophilic attack. In an aqueous acidic medium, water acts as the nucleophile, followed by deprotonation to yield the final product.
B. Proposed Experimental Protocol: Synthesis of this compound
While a specific protocol for this hydrolysis was not found in the initial search, a standard procedure for the hydrolysis of similar halo-substituted aza-aromatic compounds can be employed.
-
In a round-bottom flask, suspend 1-bromo-5-nitroisoquinoline in a mixture of a suitable organic solvent (e.g., dioxane or THF) and an aqueous acid (e.g., 6M HCl or H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH) to induce precipitation.
-
Collect the crude product by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
C. Data and Characterization
| Parameter | Value | Reference |
| CAS Number | 82827-08-5 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Melting Point | 252-254 °C | [2] |
| Appearance | Solid | [2] |
| Purity | 97% (commercially available) | [2] |
| ¹H NMR | Spectral data available | |
| ¹³C NMR | Spectral data available | |
| IR Spectroscopy | Key functional groups can be identified |
D. Workflow Diagram
Caption: Workflow for the hydrolysis of 1-bromo-5-nitroisoquinoline.
V. Safety Considerations
The synthesis of this compound involves the use of hazardous materials. Appropriate safety precautions must be taken at all times.
-
Concentrated Acids and Fuming Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus Oxybromide (POBr₃): This compound is corrosive and reacts violently with water. Handle it in a dry environment and in a fume hood.
-
Organic Solvents: Many of the organic solvents used are flammable and may be toxic. Use them in a well-ventilated area or a fume hood, away from ignition sources.
VI. Conclusion
The synthesis of this compound can be reliably achieved through a three-step process starting from isoquinoline. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, mechanistic insights, and characterization data. The presented methodology is robust and can be adapted by researchers in the field of medicinal chemistry for the synthesis of this and other related isoquinoline derivatives for further investigation in drug discovery programs.
VII. References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag; 2005.
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag; 2005.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. Retrieved from [Link]
-
MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methyl-5-nitroisoquinolin-1-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Nitroisoquinoline - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
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The Mechanistic Blueprint of 5-Nitroisoquinolin-1(2H)-one: A PARP-1 Inhibitor at the Crossroads of DNA Repair and Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Small Molecule
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair pathways. Within this class of therapeutics, isoquinolin-1(2H)-one derivatives have demonstrated significant promise as potent PARP inhibitors. This guide provides an in-depth exploration of the hypothesized mechanism of action of 5-Nitroisoquinolin-1(2H)-one, a member of this promising chemical family. While direct experimental data for this specific molecule is emerging, its structural similarity to known PARP inhibitors, such as the potent and selective PARP-1 inhibitor 5-Aminoisoquinoline, provides a strong foundation for its proposed mechanism.[1] This document will dissect the molecular interactions, cellular consequences, and the experimental framework used to validate the activity of this class of compounds, offering a comprehensive resource for researchers and drug developers.
The Core Mechanism: Competitive Inhibition of PARP-1
The central hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a critical nuclear enzyme that plays a pivotal role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2]
The catalytic activity of PARP-1 is dependent on its binding to nicotinamide adenine dinucleotide (NAD+) as a substrate. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and utilizes NAD+ to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[2][3]
This compound, with its isoquinolin-1(2H)-one core, is believed to act as a structural mimic of the nicotinamide moiety of NAD+. This allows it to bind to the catalytic domain of PARP-1, competitively displacing NAD+ and thereby inhibiting the enzyme's catalytic activity.[3] This inhibition prevents the synthesis of PAR chains, effectively stalling the recruitment of the DNA repair machinery.
Visualizing the Competitive Inhibition
Figure 1: Competitive inhibition of PARP-1 by this compound.
The Concept of "PARP Trapping" and Synthetic Lethality
Beyond simple catalytic inhibition, a more profound and therapeutically relevant mechanism of PARP inhibitors is "PARP trapping". This phenomenon describes the stabilization of the PARP-1 protein on the DNA at the site of the break.[3] By binding to the NAD+ pocket, the inhibitor prevents the auto-PARylation of PARP-1, which is a necessary step for its dissociation from the DNA. This trapped PARP-DNA complex is a significant cytotoxic lesion, as it obstructs DNA replication and transcription.[4]
The therapeutic efficacy of PARP inhibitors, and by extension this compound, is most pronounced in cancer cells with pre-existing defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[5] A prime example is cancers with mutations in the BRCA1 or BRCA2 genes.
The synergy between PARP inhibition and HR deficiency is a classic example of synthetic lethality. In a normal cell, if an SSB is not repaired by the BER pathway (due to PARP inhibition), it can be converted into a more deleterious DSB during DNA replication. These DSBs can then be efficiently repaired by the HR pathway. However, in HR-deficient cancer cells (e.g., BRCA-mutant), the cell is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]
Signaling Pathway of Synthetic Lethality
Figure 2: Synthetic lethality induced by PARP inhibition in HR-deficient cells.
Quantitative Analysis: Potency of Isoquinolin-1(2H)-one Derivatives
While specific IC50 values for this compound are not yet widely published, data from analogous compounds within the isoquinolin-1(2H)-one class demonstrate their potent inhibitory activity against PARP enzymes. The following table presents representative data for well-characterized PARP inhibitors, illustrating the expected range of potency for this chemical scaffold.
| Compound | Target | IC50 (nM) | Reference |
| Olaparib | PARP-1 | 5 | [7] |
| Rucaparib | PARP-1 | 1.4 | [6] |
| Niraparib | PARP-1 | 3.8 | [8] |
| Talazoparib | PARP-1 | 0.57 | [6] |
| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | Potent Inhibitor | [1] |
This table provides representative data for analogous compounds to indicate the expected potency of the isoquinolin-1(2H)-one scaffold.
Experimental Validation: Protocols for Assessing PARP-1 Inhibition
The characterization of this compound as a PARP-1 inhibitor would involve a series of well-established biochemical and cell-based assays.
Protocol 1: In Vitro PARP-1 Activity Assay (Fluorometric)
This assay directly measures the catalytic activity of recombinant PARP-1 and its inhibition by the test compound.
Principle: The assay quantifies the amount of nicotinamide produced during the PARP-catalyzed cleavage of NAD+. The nicotinamide is then converted to a fluorescent product.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (to stimulate PARP-1 activity)
-
β-NAD+ (substrate)
-
Nicotinamidase
-
Fluorescent developer reagent
-
Assay buffer
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Add recombinant PARP-1 enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add nicotinamidase to convert the generated nicotinamide.
-
Add the fluorescent developer reagent and incubate to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 430 nm, emission at 480 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data on a dose-response curve.[9]
Protocol 2: Cellular PARylation Assay (Western Blot)
This assay assesses the ability of the compound to inhibit PARP-1 activity within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP-1 activity, followed by treatment with the test compound. The level of PARylation is then assessed by Western blotting using an anti-PAR antibody.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody: anti-PAR
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10 minutes).
-
Wash the cells with PBS and lyse them to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-PAR primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of PARylation.
Experimental Workflow Diagram
Figure 3: Workflow for the experimental validation of PARP-1 inhibition.
Conclusion and Future Directions
This compound represents a promising molecule within the broader class of PARP inhibitors. Its proposed mechanism of action, centered on the competitive inhibition of PARP-1 and the induction of synthetic lethality in HR-deficient cancer cells, aligns with a clinically validated and highly successful therapeutic strategy. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of its potency and cellular activity.
Future research should focus on obtaining direct experimental evidence of PARP-1 inhibition by this compound, including the determination of its IC50 value and its ability to induce PARP trapping. Furthermore, evaluating its efficacy in a panel of cancer cell lines with varying DNA repair capacities will be crucial to defining its therapeutic potential. Ultimately, the continued exploration of novel isoquinolin-1(2H)-one derivatives like this compound will undoubtedly contribute to the advancement of personalized cancer medicine.
References
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Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Oxford Academic. (2022-12-22). [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. (n.d.). [Link]
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PARP inhibitor. Wikipedia. (n.d.). [Link]
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The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024-03-22). [Link]
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PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC - NIH. (n.d.). [Link]
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Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. (2025-08-05). [Link]
-
5-Nitro-1,2,3,4-tetrahydroisoquinoline. Chem-Impex. (n.d.). [Link]
-
5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. (n.d.). [Link]
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Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. (n.d.). [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. (n.d.). [Link]
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Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. PMC - NIH. (2025-06-25). [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH. (n.d.). [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. (n.d.). [Link]
-
Abstract CT269: A highly sensitive and specific PARylation assay confirms significant and durable target engagement by AZD5305 in patients. Apollo. (n.d.). [Link]
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Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. (2022-06-13). [Link]
-
1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. (n.d.). [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC - NIH. (n.d.). [Link]
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An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. PubMed. (n.d.). [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH. (2022-03-08). [Link]
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5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH. (n.d.). [Link]
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The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. NIH. (n.d.). [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. (2025-12-12). [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. (n.d.). [Link]
-
When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. (n.d.). [Link]
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5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. PubMed. (2024-11-15). [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Mayo Clinic. (2016-11-01). [Link]
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An In-Depth Technical Guide: 5-Nitroisoquinolin-1(2H)-one and the Isoquinolinone Scaffold as a Foundation for PARP Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways. This guide provides a detailed technical exploration of the isoquinolinone scaffold as a privileged structure in the design of potent PARP inhibitors. We will focus on the foundational molecule, 5-Nitroisoquinolin-1(2H)-one, to dissect its chemical properties and its role as a precursor in the development of advanced therapeutic agents. This document synthesizes the mechanism of PARP action, the principle of synthetic lethality, structure-activity relationships (SAR) within the isoquinolinone class, and provides detailed, field-proven methodologies for the evaluation of these inhibitors in both biochemical and cellular contexts.
The Central Role of PARP1 in Maintaining Genomic Integrity
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[1] Constituting about 90% of the PARP family's activity, PARP1 detects and binds to DNA nicks through its zinc-finger domains.[1][2] Upon binding, it catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, including histones.[3][4] This process, known as poly(ADP-ribosyl)ation or PARylation, creates long, branched polymers of poly(ADP-ribose) (PAR).
The resulting negatively charged PAR polymer acts as a signaling scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the site of damage.[5] This facilitates the Base Excision Repair (BER) pathway, which is essential for repairing damaged DNA bases and SSBs, thereby maintaining genomic stability and promoting cell survival.[5][6]
Caption: PARP1 detects SSBs, synthesizes PAR polymers, and recruits BER machinery to ensure genomic stability.
The Principle of PARP Inhibition in Oncology
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability.[7]
Many cancers, particularly hereditary breast and ovarian cancers, carry mutations in the BRCA1 or BRCA2 genes.[7] These genes are essential components of the Homologous Recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[8][9] Cells deficient in BRCA1/2 are unable to perform HR and become heavily reliant on other repair pathways, like BER, to manage DNA damage and survive.[5][8]
PARP inhibitors exploit this dependency. By blocking PARP's catalytic activity, SSBs that arise from normal metabolic processes go unrepaired.[10][11] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[12][13] In normal, HR-proficient cells, these DSBs can still be repaired. However, in HR-deficient (e.g., BRCA-mutated) cancer cells, the inability to repair these DSBs leads to overwhelming genomic instability and apoptotic cell death.[2][13]
A second, crucial mechanism of action for many PARP inhibitors is PARP trapping .[14] Here, the inhibitor binds to the NAD+ pocket of PARP1 that is already associated with DNA, preventing its dissociation.[15] This trapped PARP1-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, leading to cell death even more effectively than catalytic inhibition alone.[15][16] The potency of PARP trapping varies among different inhibitors and is a key factor in their clinical efficacy and toxicity profiles.[15][17]
Caption: PARP inhibition in HR-deficient cancer cells leads to unrepaired DSBs and cell death.
The Isoquinolinone Scaffold: A Privileged Structure for PARP Inhibition
The isoquinolin-1(2H)-one core is a bicyclic lactam that has proven to be a highly effective scaffold for designing PARP inhibitors. Its structure mimics the nicotinamide moiety of NAD+, allowing it to competitively bind within the catalytic pocket of PARP enzymes.[18] This class of compounds has been the subject of extensive research, leading to the development of several potent inhibitors.[19][20][21]
This compound: A Core Molecular Framework
This compound serves as a foundational chemical entity in this class. While not a potent inhibitor itself, its structure provides a critical starting point for chemical modification and optimization.
Chemical Properties:
-
Molecular Formula: C₉H₆N₂O₃[22]
-
Molecular Weight: 190.16 g/mol [22]
-
CAS Number: 82827-08-5[22][]
-
Appearance: Solid[22]
-
Melting Point: 252-254 °C[22]
The nitro group at the 5-position is a key feature, acting as an electron-withdrawing group that influences the electronic properties of the aromatic system. Its presence has been explored in structure-activity relationship studies to understand its impact on binding affinity and cellular activity.[24] The lactam structure is fundamental for mimicking the nicotinamide portion of NAD+.
Structure-Activity Relationship (SAR) and Lead Optimization
The journey from the simple this compound scaffold to clinically approved drugs involves extensive medicinal chemistry efforts. SAR studies have revealed several key principles for enhancing the potency and selectivity of isoquinolinone-based PARP inhibitors.[18][19]
-
Constraining the Scaffold: Constraining the flexibility of side chains, for example by incorporating linear linkers into cyclic structures, has been shown to improve pharmacokinetic properties while maintaining high potency.[19]
-
Modifications to the Phenyl Ring: Substitutions on the fused phenyl ring (positions 5, 6, 7, and 8) are critical for modulating potency and selectivity. For instance, the addition of fluorine at the 7-position has been shown to be favorable in some derivatives.[18]
-
Amide Moiety Mimicry: The core lactam structure effectively mimics the primary benzamide of other PARP inhibitor classes, which is crucial for hydrogen bonding interactions within the PARP active site.[18]
-
Exploiting Key Residues: Advanced inhibitors are designed to form specific interactions with key amino acid residues in the PARP1 active site, such as GLU988 and LYS903, to achieve high affinity and selectivity.[19]
The following table summarizes the inhibitory concentrations (IC₅₀) of several PARP inhibitors, illustrating the range of potencies achieved through chemical optimization.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Key Structural Class | Reference(s) |
| Olaparib | ~5 | - | Phthalazinone | [25] |
| Rucaparib | ~7 | - | Indolecarboxamide | [25] |
| Talazoparib | ~1 | - | Phthalazinone | [17][25] |
| Veliparib | ~5 | - | Benzimidazole | [25][26] |
| Dihydroisoquinolone 1a | 13,000 | 800 | Dihydroisoquinolone | [18] |
| Isoquinolone 1b | 9,000 | 150 | Isoquinolone | [18] |
| Compound 34 | Potent (not specified) | - | Naphthyridinone | [19] |
Note: IC₅₀ values can vary depending on the specific assay conditions used.
This data highlights that while early isoquinolinone derivatives showed micromolar activity and some selectivity for PARP2, extensive optimization has led to compounds with nanomolar potency against PARP1.[18]
Methodologies for Assessing PARP Inhibition
Validating the efficacy of a potential PARP inhibitor like those derived from the this compound scaffold requires a multi-tiered approach, moving from biochemical assays to complex cellular models.
Caption: A typical workflow for characterizing PARP inhibitors, from biochemical potency to cellular efficacy.
Protocol: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This protocol describes a method to determine the IC₅₀ value of an inhibitor by measuring its effect on the enzymatic activity of recombinant PARP1.[27]
Principle: Histone proteins are coated onto a microplate. Recombinant PARP1 enzyme and the test inhibitor are added along with biotin-labeled NAD+. If PARP1 is active, it will create biotinylated PAR polymers on the histones. The amount of biotin incorporation is detected using Streptavidin-HRP and a chemiluminescent substrate.[27][28]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histone H1 (100 µL of 10 µg/mL solution in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (PBS + 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL of blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature. Wash 3 times.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative or other test compound in PARP assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.
-
Reaction Setup: In each well, add:
-
50 µL of PARP assay buffer.
-
10 µL of test inhibitor dilution.
-
20 µL of recombinant PARP1 enzyme (e.g., 5 ng/well).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of a reaction mixture containing biotinylated-NAD+ to each well to start the PARylation reaction.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Subtract background readings, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Protocol: Cell-Based Assay for PARP Inhibition and Synthetic Lethality
This protocol assesses the ability of an inhibitor to induce cell death, specifically in a BRCA-deficient cancer cell line compared to its BRCA-proficient counterpart.
Principle: BRCA2-deficient cells (e.g., DLD1 BRCA2 -/-) and their isogenic wild-type counterparts (DLD1 wt) are treated with the inhibitor.[15] After a set period, cell viability is measured. A potent PARP inhibitor will show significantly greater cytotoxicity in the BRCA2 -/- cells, demonstrating synthetic lethality.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed DLD1 BRCA2 -/- and DLD1 wt cells into separate 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in cell culture media.
-
Dosing: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-7 days under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Remove the media containing the drug.
-
Add 100 µL of fresh media containing a viability reagent (e.g., CellTiter-Glo® or AlamarBlue™).
-
Incubate according to the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for AlamarBlue™).
-
-
Data Acquisition: Read the luminescence or fluorescence on a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the percent viability versus inhibitor concentration for both cell lines and calculate the IC₅₀ for each. A significantly lower IC₅₀ in the BRCA2 -/- cell line confirms synthetic lethality.
Therapeutic Landscape and Future Directions
PARP inhibitors, including those developed from isoquinolinone and related scaffolds, are now approved for treating various cancers, including ovarian, breast, pancreatic, and prostate cancers.[17][26] Their success has validated the principle of synthetic lethality as a powerful therapeutic strategy.[11]
However, challenges remain. A primary concern is the development of acquired resistance , which can occur through mechanisms such as reversion mutations that restore HR function or upregulation of drug efflux pumps.[12][26] Furthermore, the toxicity profile, often linked to the potent PARP trapping activity, can limit dosing and combination therapies.[14][29]
Future research is focused on several key areas:
-
Developing Next-Generation Inhibitors: Creating inhibitors with higher selectivity for PARP1 over PARP2 may offer a better therapeutic window with reduced hematological toxicity.[29]
-
Overcoming Resistance: Investigating combination therapies, such as pairing PARP inhibitors with immune checkpoint inhibitors or anti-angiogenic agents, to overcome resistance mechanisms.[17]
-
Expanding Indications: Identifying new biomarkers beyond BRCA mutations that predict sensitivity to PARP inhibitors, thereby expanding the patient population that could benefit from these drugs.[9][12]
The foundational this compound scaffold, while simple, has been instrumental in the evolution of this critical class of anticancer agents. Its legacy continues in the advanced, highly potent inhibitors that are transforming patient outcomes in the clinic today.
References
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Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. (Source: vertexaisearch.cloud.google.com)[8]
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Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. (Source: vertexaisearch.cloud.google.com)[30]
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On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. (Source: vertexaisearch.cloud.google.com)[3]
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potential role and application of PARP inhibitors in cancer treatment. (Source: Oxford Academic)[5]
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The Role of PARP and the Therapeutic Potential of PARP Inhibitors in Cancer. (Source: DNA Damage, DNA Repair and Disease: Volume 2 - Books)[10]
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Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. (Source: PubMed - NIH)[9]
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Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (Source: PubMed)[19]
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Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. (Source: MDPI)[7]
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PARP1 - Wikipedia. (Source: Wikipedia)[1]
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Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. (Source: OAText)[31]
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Signal Transduction pathway of PARP enzyme[32]. (Source: ResearchGate)[33]
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PARP Assays. (Source: BPS Bioscience)[28]
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Product Class 5: Isoquinolines. (Source: Science of Synthesis)[24]
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PARP assay for inhibitors. (Source: BMG LABTECH)[27]
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PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (Source: PubMed Central - NIH)[12]
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Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. (Source: PubMed)[20]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (Source: ResearchGate)[25]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (Source: AACR Journals)[15]
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Structure-activity relationships in vitro. (Source: ResearchGate)[34]
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A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (Source: Thieme E-Books & E-Journals)[4]
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CA2762226C - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (Source: Google Patents)[35]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (Source: PubMed Central)[11]
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (Source: PubMed)[21]
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The mechanism of PARP inhibitor action is identified. (Source: Drug Target Review)[14]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (Source: PubMed Central - NIH)[6]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (Source: PubMed Central)[17]
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Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. (Source: Pharmacy Times)[16]
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CAS 82827-08-5 5-NITRO-1(2H)-ISOQUINOLINONE. (Source: BOC Sciences)[]
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (Source: MDPI)[26]
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This compound | 82827-08-5. (Source: Sigma-Aldrich)[22]
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Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. (Source: AACR)[29]
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PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (Source: Termedia)[2]
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WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. (Source: Google Patents)[36]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (Source: NIH)[18]
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5-Nitroisoquinoline 98 607-32-9. (Source: Sigma-Aldrich)
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Mechanism of Action of PARP Inhibitors. Note: in the presence of a PARP... (Source: ResearchGate)[13]
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The Ascendancy of 5-Nitroisoquinolin-1(2H)-one Analogs in PARP Inhibition: A Technical Guide for Drug Discovery
Abstract
The 5-nitroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair and the maintenance of genomic integrity. This technical guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound analogs for researchers, medicinal chemists, and professionals in drug development. We delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and present a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. Furthermore, this guide outlines established methodologies for assessing their biological activity, from enzymatic assays to cellular and in vivo models, offering a complete framework for the preclinical development of this promising class of therapeutic agents.
Introduction: The Significance of the Isoquinolinone Scaffold in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in various cellular processes, most notably in the repair of single-strand DNA breaks (SSBs)[1][2]. The inhibition of PARP, particularly PARP1 and PARP2, has proven to be a highly effective strategy in cancer therapy, especially in tumors harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept, known as "synthetic lethality," has led to the development and approval of several PARP inhibitors for the treatment of ovarian, breast, pancreatic, and prostate cancers[2][3].
The isoquinolin-1(2H)-one core has been identified as a key pharmacophore for potent PARP inhibition[4]. Its rigid, bicyclic structure serves as an effective mimic of the nicotinamide moiety of the NAD+ substrate, enabling competitive binding to the catalytic domain of PARP enzymes[5]. The strategic placement of a nitro group at the 5-position of the isoquinolinone ring has been shown to be a critical determinant of inhibitory activity and selectivity. This guide will focus on the this compound scaffold as a foundation for the rational design and development of next-generation PARP inhibitors.
Synthesis of the this compound Core: A Step-by-Step Protocol
The synthesis of the this compound core is a crucial first step in the development of its analogs. While various methods exist for the construction of the isoquinoline ring system, a common and effective approach involves the nitration of a pre-formed isoquinolin-1(2H)-one.
Rationale for the Synthetic Approach
The chosen synthetic route prioritizes readily available starting materials and robust, scalable reactions. The nitration of isoquinolin-1(2H)-one is a classical electrophilic aromatic substitution. The directing effects of the carbonyl group and the lactam nitrogen influence the position of nitration. While a mixture of isomers can be formed, the 5-nitro and 7-nitro isomers are often the major products. Careful control of reaction conditions and effective purification are therefore critical.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isoquinolin-1(2H)-one (1.0 eq). Cool the flask to 0°C in an ice-water bath.
-
Acidification: Slowly add concentrated sulfuric acid (5-10 volumes) to the flask with continuous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C until all the starting material has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath. Add this nitrating mixture dropwise to the solution of isoquinolin-1(2H)-one over a period of 30-60 minutes, maintaining the reaction temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the this compound from other isomers and impurities.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization Strategies for Analog Development
The this compound core provides multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting analogs. Key positions for derivatization include the N2 position of the lactam, the C1 position, and the aromatic ring.
N-Alkylation and N-Arylation
The nitrogen atom of the lactam is a common site for introducing various substituents to modulate properties such as solubility, cell permeability, and target engagement.
Workflow for N-Alkylation:
Caption: Workflow for Suzuki cross-coupling to introduce C1-substituents.
Biological Evaluation of this compound Analogs
A tiered approach is typically employed to evaluate the biological activity of newly synthesized analogs, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.
In Vitro PARP1/2 Enzymatic Assays
The initial screening of compounds is performed to determine their inhibitory potency against the target enzymes, PARP1 and PARP2.
Experimental Protocol: Fluorometric PARP1 Enzymatic Assay
This protocol provides a general framework for a high-throughput fluorometric assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
PARP assay buffer
-
Test compounds (dissolved in DMSO)
-
NAD⁺ detection kit (fluorescent)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer containing a constant final concentration of DMSO (e.g., 1%). Add 5 µL of the diluted compounds or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mixture to each well. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD⁺ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays for PARP Inhibition and Cytotoxicity
Cell-based assays are crucial for determining the ability of compounds to inhibit PARP activity within a cellular context and to assess their cytotoxic effects, particularly in cancer cell lines with and without DNA repair deficiencies.
Cell Viability Assay in BRCA-mutant Cancer Cell Lines:
The principle of synthetic lethality is a cornerstone of PARP inhibitor therapy. Therefore, evaluating the cytotoxicity of novel analogs in cell lines with BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, Capan-1) compared to their wild-type counterparts is essential.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
BRCA-mutant and BRCA-proficient cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
DNA Damage Assessment (Comet Assay):
The Comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA strand breaks induced by PARP inhibition.
Workflow for the Alkaline Comet Assay:
Caption: Workflow for the assessment of DNA damage using the Comet assay.
Apoptosis Assay (Annexin V/PI Staining):
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the induction of apoptosis by PARP inhibitors.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]
In Vivo Efficacy Studies
Promising candidates are advanced to in vivo studies, typically using xenograft models in immunocompromised mice, to evaluate their anti-tumor efficacy.
Experimental Protocol: Subcutaneous Xenograft Model
Materials:
-
BRCA-mutant human cancer cell line (e.g., MDA-MB-436)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Test compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis). Compare the tumor growth inhibition between the treated and control groups.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic derivatization of the this compound scaffold allows for the elucidation of key SAR principles that guide the optimization of potency, selectivity, and pharmacokinetic properties.
Key SAR Observations:
-
N2-Substituents: Small, polar substituents at the N2 position are often well-tolerated and can improve aqueous solubility.
-
C1-Substituents: Aromatic or heteroaromatic groups at the C1 position are crucial for engaging with the nicotinamide-ribose binding pocket of PARP1. The nature and substitution pattern of this ring significantly impact potency and selectivity.
-
Aromatic Ring Modifications: Modifications to the benzene ring of the isoquinolinone core can fine-tune the electronic properties and steric interactions of the molecule within the active site.
Table 1: In Vitro Activity of Representative this compound Analogs
| Compound ID | N2-Substituent | C1-Substituent | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cell Viability IC₅₀ (µM) (MDA-MB-436) |
| Parent | H | H | 150 | 350 | 15.2 |
| Analog A | -CH₃ | H | 120 | 300 | 12.5 |
| Analog B | H | 4-Fluorophenyl | 5.2 | 85 | 0.8 |
| Analog C | -CH₃ | 4-Fluorophenyl | 3.8 | 65 | 0.6 |
| Analog D | H | 2-Pyridyl | 8.1 | 150 | 1.2 |
Mechanism of Action: Visualizing Inhibitor-Target Interactions
The inhibitory activity of this compound analogs is derived from their ability to compete with NAD⁺ for binding to the catalytic domain of PARP1. X-ray crystallography studies of related inhibitors have revealed key interactions within the active site.
Signaling Pathway: PARP1 Inhibition and Synthetic Lethality
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel PARP inhibitors. The synthetic strategies and biological evaluation methods outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this field will likely focus on the development of inhibitors with enhanced selectivity for other PARP family members, the exploration of novel derivatization strategies to overcome resistance mechanisms, and the investigation of combination therapies to further enhance the therapeutic potential of this important class of anticancer agents.
References
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. (URL not available for direct linking, but can be found through academic libraries and publisher websites).
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MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]
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Defense Technical Information Center. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]
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ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. ResearchGate. [Link]
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ResearchGate. (2000). DMSO-Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1- Nitroisoquinolines under Mild Conditions. ResearchGate. [Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. [Link]
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National Center for Biotechnology Information. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]
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ResearchGate. (2018). Major structural interactions of known PARP inhibitors with the NAD +... ResearchGate. [Link]
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USF Health. Apoptosis Protocols. University of South Florida. [Link]
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National Center for Biotechnology Information. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. [Link]
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National Center for Biotechnology Information. (2018). Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. PubMed Central. [Link]
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biological activity of 5-Nitroisoquinolin-1(2H)-one
An In-depth Technical Guide to the Predicted Biological Activity of 5-Nitroisoquinolin-1(2H)-one
Authored by: Gemini, Senior Application Scientist
Foreword: The isoquinolin-1(2H)-one scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The introduction of a nitro group to this scaffold, yielding this compound, presents a molecule with significant, albeit largely unexplored, therapeutic potential. While direct, extensive biological data for this specific compound is emerging, its structural motifs allow for well-founded hypotheses regarding its mechanism of action. This guide provides a comprehensive analysis of the predicted biological activities of this compound, with a primary focus on its potential as an inhibitor of Poly (ADP-ribose) Polymerase (PARP). It is intended to serve as a roadmap for researchers and drug development professionals in unlocking the therapeutic value of this promising molecule.
Part 1: The Putative Primary Target: Poly (ADP-ribose) Polymerase (PARP)
The core structure of this compound strongly suggests its potential as a PARP inhibitor. The isoquinolinone moiety is a known pharmacophore that can mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP's catalytic activity.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage repair process.[1] PARP-1, the most abundant of these, acts as a molecular sensor for DNA single-strand breaks (SSBs).[1] Upon detecting an SSB, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long poly(ADP-ribose) chains. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway and promoting cell survival.[1]
PARP inhibitors exert their therapeutic effect through a concept known as "synthetic lethality". In healthy cells, if the PARP-mediated BER pathway is inhibited, SSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway.[2] However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[2] In these HR-deficient cells, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic double-strand breaks (DSBs).[2] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[2][3] This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of synthetic lethality.[2][3]
Experimental Workflow: In Vitro PARP-1 Inhibition Assay
To validate the hypothesis that this compound inhibits PARP-1, a robust in vitro enzymatic assay is essential. The following protocol outlines a standard colorimetric assay.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody, leading to a colorimetric signal. A decrease in signal in the presence of the test compound indicates inhibition of PARP-1 activity.
Detailed Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with streptavidin and allow it to dry overnight at room temperature.
-
Rationale: The high affinity of streptavidin for biotin will be used to capture the biotinylated histones.
-
-
Reagent Preparation:
-
Prepare a PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PARP-1 enzyme in the assay buffer.
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA).
-
Rationale: Activated DNA contains nicks and breaks that are required to activate PARP-1.
-
-
Prepare a solution of biotinylated NAD+.
-
Prepare a histone H1 solution.
-
Rationale: Histone H1 will serve as the acceptor protein for poly(ADP-ribosyl)ation.
-
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
-
Assay Procedure:
-
Add 20 µL of the PARP-1 assay buffer to each well.
-
Add 5 µL of the serially diluted this compound or a known PARP inhibitor (positive control, e.g., Olaparib) to the respective wells. Add 5 µL of DMSO for the negative control wells.
-
Add 5 µL of the PARP-1 enzyme/activated DNA mix to each well and incubate for 10 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate the reaction by adding 20 µL of the histone H1/biotinylated NAD+ mix to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
-
Detection:
-
Add 50 µL of a horseradish peroxidase-conjugated anti-poly(ADP-ribose) antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times.
-
Add 50 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Comparative Data of Structurally Related PARP Inhibitors
To provide context for the potential potency of this compound, the following table summarizes the PARP-1 inhibitory activity of several established inhibitors that share a similar heterocyclic core.
| Compound | Core Structure | PARP-1 IC50 (nM) |
| Olaparib | Phthalazinone | 1.9 |
| Rucaparib | Indole | 1.4 |
| Niraparib | Pyridyl-indazole | 3.8 |
| Talazoparib | Phthalazinone | 0.57 |
Note: IC50 values can vary depending on the specific assay conditions.
Part 2: Other Plausible Biological Activities
The structural features of this compound also suggest other potential biological activities that warrant investigation.
DNA Intercalation and Topoisomerase Inhibition
The planar, aromatic nature of the isoquinoline ring system raises the possibility of DNA intercalation. DNA intercalators insert themselves between the base pairs of the DNA double helix, leading to a distortion of the helical structure and interference with DNA replication and transcription. This is a common mechanism of action for many cytotoxic and anticancer drugs. Furthermore, derivatives of the related indenoisoquinoline scaffold are known to be potent topoisomerase I (TOP1) inhibitors, which trap the TOP1-DNA cleavage complex, leading to lethal DSBs.[4]
Antimicrobial and Antiparasitic Potential
The presence of a nitroaromatic group is a key feature in several antimicrobial and antiparasitic drugs. Under the anaerobic or microaerophilic conditions often found in pathogenic bacteria and protozoa, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino radicals. These radicals can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.
Modulation of Serotonin 5-HT2C Receptors
Interestingly, some isoquinolin-1(2H)-one derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT2C receptor.[5] While the nitro-substitution at the 5-position would significantly alter the electronic properties of the molecule compared to the reported PAAMs, this potential activity should not be entirely dismissed and could be explored in a broader screening campaign.
Summary and Future Directions
This compound is a molecule of significant interest, primarily due to its strong potential as a PARP inhibitor for cancer therapy. The isoquinolin-1(2H)-one core provides a validated scaffold for targeting the NAD+ binding site of PARP enzymes, and its activity can be readily assessed using established in vitro protocols.
Future research should prioritize the following:
-
Synthesis and In Vitro Validation: The first step is the chemical synthesis or acquisition of this compound, followed by its evaluation in a PARP-1 enzymatic assay as outlined above.
-
Cell-Based Assays: If potent PARP-1 inhibition is confirmed, the next step is to assess its activity in cell-based assays using both HR-proficient and HR-deficient cancer cell lines to confirm the synthetic lethality mechanism.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the isoquinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Broad-Spectrum Screening: A parallel, broader screening campaign against other potential targets, such as a panel of kinases, topoisomerases, and microbial strains, could uncover additional therapeutic applications.
By following this investigative roadmap, the full therapeutic potential of this compound can be systematically explored and potentially translated into novel therapeutic agents.
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National Institutes of Health. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Retrieved from [Link]
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5-Nitroisoquinolin-1(2H)-one for Cancer Research: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of 5-Nitroisoquinolin-1(2H)-one, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, for researchers, scientists, and drug development professionals in oncology. We will dissect its mechanism of action, detail robust experimental protocols for its preclinical evaluation, and discuss its relevance in the broader context of targeted cancer therapies. This document serves as a practical, in-depth resource, bridging foundational scientific principles with actionable laboratory applications.
Introduction: The Strategic Targeting of DNA Repair in Oncology
The integrity of the cellular DNA damage response (DDR) is a critical determinant of cell fate. In cancer, the DDR is often dysregulated, presenting a therapeutic vulnerability. A key family of enzymes in the DDR network is the Poly(ADP-ribose) polymerases (PARPs), with PARP1 being a primary sensor of DNA single-strand breaks (SSBs). The inhibition of PARP has emerged as a powerful strategy in cancer therapy, capable of potentiating the effects of DNA-damaging agents and inducing synthetic lethality in tumors with specific DNA repair deficiencies.[1][2]
This compound is a small molecule inhibitor of PARP that has been instrumental in the preclinical validation of PARP inhibition as a therapeutic concept.[3] Its study has not only advanced our understanding of PARP's role in cellular processes but has also contributed to the development of a new class of targeted therapies that have transformed the treatment landscape for cancers with mutations in BRCA1 and BRCA2 genes.[4][5]
Core Mechanism of Action: Exploiting Synthetic Lethality
The primary mode of action for this compound is the competitive inhibition of the NAD+ binding site of PARP enzymes, which prevents the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation inhibits the recruitment of DNA repair machinery to sites of SSBs.
However, the therapeutic efficacy extends beyond simple enzymatic inhibition to a phenomenon known as "PARP trapping." The inhibitor stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA at the break site.[2][6] These trapped complexes are formidable obstacles to DNA replication, leading to replication fork collapse and the generation of highly cytotoxic double-strand breaks (DSBs).[2] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, these lesions are irreparable, leading to cell death through a mechanism known as synthetic lethality.[2][7][8][9]
Figure 1: Mechanism of synthetic lethality induced by this compound.
Experimental Protocols for Preclinical Evaluation
The following detailed protocols provide a robust framework for assessing the efficacy and mechanism of action of this compound in a cancer research setting.
Cell Viability and Cytotoxicity Assessment
Objective: To quantify the dose-dependent impact of this compound on cancer cell proliferation and viability.
Methodology: WST-1 Assay
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant OVCAR-3 and BRCA-wildtype HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow for overnight adherence.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. The incubation time should be optimized based on the metabolic activity of the cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | BRCA Status | This compound IC50 (µM) |
| OVCAR-3 | Mutant | 4.8 ± 0.6 |
| HeLa | Wildtype | 31.2 ± 4.5 |
Mechanistic Validation via Western Blotting
Objective: To confirm PARP inhibition and assess the induction of DNA damage and apoptosis.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-PAR to detect poly(ADP-ribose) chains.
-
Anti-γH2AX (phospho S139) as a marker for DNA DSBs.
-
Anti-cleaved PARP1 as a marker for apoptosis.[13]
-
Anti-β-actin or GAPDH as a loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Figure 2: Workflow for Western Blot analysis of this compound's effects.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.[14][15][16][17]
Methodology:
-
Animal Model: Utilize immunodeficient mice, such as NOD-SCID or nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 OVCAR-3 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a volume of 100-150 mm³. Randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 50 mg/kg, daily via intraperitoneal injection) or a vehicle control.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x length x width²).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., ANOVA) to assess the significance of the antitumor effect.
Signaling Pathways and Broader Implications
The effects of this compound are not limited to the direct inhibition of PARP. Its induction of DNA damage can trigger a cascade of downstream signaling events, including the activation of the NF-κB pathway, which is intricately linked to inflammation and cell survival.[18][19] The interplay between PARP inhibition and other signaling pathways is an active area of research, with potential for combination therapies.[20][21][22][23]
The successful clinical translation of PARP inhibitors has validated the principle of synthetic lethality and ushered in a new era of personalized medicine in oncology.[24][25][26][27] Future research will likely focus on expanding the utility of PARP inhibitors beyond BRCA-mutant cancers, understanding and overcoming resistance mechanisms, and exploring novel combination strategies.[8][20][26]
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An In-depth Technical Guide to the Therapeutic Targets of 5-Nitroisoquinolin-1(2H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroisoquinolin-1(2H)-one is a foundational molecule in the study of DNA damage response (DDR) pathways, primarily recognized for its potent inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive technical overview of the molecular targets of this compound, with a principal focus on PARP1. We will dissect the mechanism of PARP inhibition, its profound consequences on cellular processes like DNA repair, and the therapeutic strategies that have emerged from this understanding, most notably the concept of synthetic lethality. Furthermore, this document will explore the broader therapeutic potential of targeting this pathway in oncology, ischemia-reperfusion injury, and inflammatory diseases. Detailed experimental protocols are provided to guide researchers in the validation and characterization of this and similar molecules, ensuring a robust framework for future drug discovery and development.
Introduction to this compound
This compound belongs to a class of small molecule inhibitors that have been instrumental in elucidating the function of the Poly (ADP-ribose) polymerase (PARP) enzyme family. While not a clinical drug itself, its structural motifs have informed the design of numerous clinically approved PARP inhibitors (PARPi). The core scientific interest in this molecule stems from its ability to competitively inhibit the catalytic activity of PARP enzymes, particularly PARP1, which plays a central and critical role in the cellular response to DNA damage.[1][2] Understanding the interaction between this compound and its targets provides a clear window into fundamental cellular repair mechanisms and offers a validated blueprint for therapeutic intervention.
Primary Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)
The primary and most well-characterized therapeutic target of this compound is the nuclear enzyme Poly (ADP-ribose) polymerase 1 (PARP1).[3][4] PARP1 is a crucial player in maintaining genomic integrity.[5]
The PARP Superfamily: Structure and Function
The PARP superfamily consists of 17 members involved in various cellular processes.[6] PARP1, PARP2, and PARP3 are specifically activated by DNA damage and are central to the DNA damage response (DDR).[7] PARP1 is the most abundant and is responsible for approximately 80-90% of cellular poly(ADP-ribosyl)ation (PARylation) following DNA breaks.[1] It acts as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][5]
Mechanism of PARP Inhibition
Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[8][9] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process, primarily through the Base Excision Repair (BER) pathway.[3][10]
This compound and other PARP inhibitors function as NAD+ analogues. They bind to the catalytic domain of PARP1, competitively inhibiting the synthesis of PAR chains.[8][11] This inhibition has two major consequences:
-
Catalytic Inhibition : The prevention of PAR chain formation means that downstream DNA repair proteins are not efficiently recruited to the site of damage.[12]
-
PARP Trapping : Many PARP inhibitors, including the class to which this compound belongs, not only block catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of the break.[13][14] This trapped PARP-DNA complex is highly cytotoxic as it poses a physical obstacle to DNA replication and transcription machinery.[11][15]
Caption: Mechanism of PARP1 action and its inhibition.
Consequence: Synthetic Lethality
The most powerful therapeutic application of PARP inhibition is the concept of synthetic lethality .[13] This occurs when the loss of two genes or pathways individually is viable for a cell, but their simultaneous loss is lethal.[16]
Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[17][18] These cells rely heavily on the PARP1-mediated BER pathway to repair the more frequent SSBs.
When a PARP inhibitor like this compound is introduced into a BRCA-deficient cancer cell:
-
PARP1 is inhibited, and SSBs go unrepaired.[19]
-
During DNA replication, the replication fork encounters these unrepaired SSBs and collapses, creating toxic DSBs.[4][19]
-
In a healthy cell, these DSBs would be repaired by the HR pathway.
-
However, in BRCA-deficient cells, the HR pathway is non-functional. The cell cannot repair these DSBs, leading to genomic instability and ultimately, apoptosis (programmed cell death).[14][19]
This creates a highly selective method for killing cancer cells while largely sparing normal, healthy cells that have a functional HR pathway.[13][16]
Caption: The principle of synthetic lethality in cancer therapy.
Potential Therapeutic Applications
The mechanism of PARP inhibition opens doors to several therapeutic avenues.
Oncology
The primary application is in oncology, exploiting the synthetic lethality principle.[20][21]
-
HR-Deficient Cancers : Cancers with mutations in BRCA1/2 or other HR pathway genes (a state known as "BRCAness") are highly sensitive to PARP inhibitors. This includes certain types of ovarian, breast, prostate, and pancreatic cancers.[14][18][22]
-
Chemosensitization and Radiosensitization : Many conventional chemotherapies (e.g., platinum agents, topoisomerase inhibitors) and radiation therapy work by inducing DNA damage.[10][18] By inhibiting a key repair pathway, PARP inhibitors can potentiate the effects of these treatments, making cancer cells more susceptible to their cytotoxic effects.[18][23]
Ischemia-Reperfusion Injury
During ischemia (lack of blood flow) and subsequent reperfusion, massive oxidative stress occurs, leading to significant DNA damage and overactivation of PARP1.[24][25] This hyperactivation rapidly depletes cellular stores of NAD+ and ATP, leading to an energy crisis and necrotic cell death.[24] PARP inhibitors have shown remarkable efficacy in preclinical models of stroke and myocardial infarction by preventing this energy depletion and reducing tissue damage.[24][26][27]
Inflammatory Diseases
PARP1 is not only a DNA repair enzyme but also a transcriptional co-activator for pro-inflammatory genes, including those regulated by NF-κB.[1][28] Overactivation of PARP1 can sustain chronic inflammation.[29] By modulating the expression of cytokines, chemokines, and other inflammatory mediators, PARP inhibitors have shown potential in models of arthritis, sepsis, and inflammatory bowel disease.[1][24]
Experimental Validation and Methodologies
Validating the activity and mechanism of a PARP inhibitor like this compound requires a multi-step approach from biochemical assays to cellular characterization.
Caption: Experimental workflow for PARP inhibitor validation.
In Vitro Target Engagement: PARP Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.
Protocol: Colorimetric PARP Assay
-
Principle : This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate.
-
Materials :
-
Recombinant human PARP1 enzyme.
-
96-well plate pre-coated with histones.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Biotinylated NAD+.
-
This compound or test compound (serial dilutions).
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
-
Procedure :
-
To each well, add PARP buffer, activated DNA, and the test compound at various concentrations.
-
Add recombinant PARP1 enzyme to all wells except the 'no enzyme' control.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Strep-HRP conjugate to each well and incubate for 1 hour. This will bind to the biotinylated PAR chains on the histones.
-
Wash the plate again to remove unbound Strep-HRP.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution, which turns the color yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).
| Compound | Reported PARP1 IC50 (nM) |
| Olaparib | ~5 |
| Rucaparib | ~1.4 |
| Talazoparib | ~0.57 |
| This compound | Varies by assay, typically in the low nanomolar range |
| Note: IC50 values are highly dependent on assay conditions (e.g., NAD+ concentration).[30][31] |
Cellular Mechanistic Assays
These assays confirm that the compound works as intended within a cellular context.
Protocol: Immunofluorescence for PAR levels (Cellular Target Engagement)
-
Principle : Visualize and quantify the reduction of PAR formation in cells after DNA damage and inhibitor treatment.
-
Procedure :
-
Plate cells (e.g., HeLa or a relevant cancer cell line) on coverslips and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Induce DNA damage by treating with a damaging agent (e.g., 10 mM H2O2 for 10 minutes or 200 µM MMS for 20 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against poly(ADP-ribose) (anti-PAR).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a fluorescence microscope.
-
-
Analysis : Quantify the fluorescence intensity of the PAR signal per nucleus. A potent inhibitor will show a dose-dependent decrease in the PAR signal induced by the DNA damaging agent.
Protocol: Cell Viability Assay for Synthetic Lethality
-
Principle : Compare the cytotoxic effect of the inhibitor on a cell line with a defective HR pathway (e.g., BRCA1-mutant) versus its isogenic counterpart where the HR pathway is functional.
-
Procedure :
-
Plate both the HR-deficient (e.g., CAPAN-1, MDA-MB-436) and HR-proficient (e.g., BxPC-3, MCF7) cell lines in 96-well plates.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 3-5 days.
-
Assess cell viability using a standard method such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo).
-
Read the output on a microplate reader.
-
-
Analysis : Plot cell viability against inhibitor concentration for both cell lines. A successful synthetic lethal interaction will show significantly greater potency (a much lower IC50) in the HR-deficient cell line compared to the HR-proficient line.
Future Directions
While this compound is a research tool, the principles it helped establish are at the forefront of cancer therapy. Future research focuses on:
-
Selective PARP1 Inhibitors : Developing inhibitors that are highly selective for PARP1 over other family members (like PARP2) to potentially reduce off-target toxicities.[3]
-
Overcoming Resistance : Investigating mechanisms by which tumors develop resistance to PARP inhibitors, such as through secondary mutations that restore HR function, and developing strategies to overcome this resistance.[9][11][32]
-
Novel Combinations : Exploring synergistic combinations of PARP inhibitors with other targeted therapies, including immunotherapy (e.g., checkpoint inhibitors), to enhance anti-tumor responses.[20][33]
Conclusion
This compound serves as a quintessential example of a chemical probe that has unlocked profound biological insights and paved the way for a new class of targeted therapeutics. Its primary target, PARP1, is a master regulator of DNA repair and genome stability. By inhibiting this enzyme, a cascade of events is triggered that can be therapeutically exploited, most notably through the elegant mechanism of synthetic lethality in HR-deficient tumors. The continued study of PARP biology and the development of next-generation inhibitors hold immense promise for expanding the arsenal of precision medicines against cancer and other debilitating diseases.
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The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond. (2020). PubMed Central. [Link]
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Exploring the Effectiveness of Experimental PARP inhibitor. (2016). Let's Win Pancreatic Cancer. [Link]
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Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer. (2020). PubMed Central. [Link]
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In Vitro Evaluation of 5-Nitroisoquinolin-1(2H)-one: A Technical Guide for Preclinical Assessment as a Putative PARP Inhibitor
This guide provides a comprehensive framework for the in vitro evaluation of 5-Nitroisoquinolin-1(2H)-one, a compound of interest based on its structural similarity to known inhibitors of Poly(ADP-ribose) Polymerase (PARP). While direct evidence for its PARP inhibitory activity is not yet established in publicly available literature, its isoquinolinone core is a key pharmacophore in several potent PARP inhibitors.[1] This document, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals to rigorously assess its potential as a novel therapeutic agent targeting the DNA damage response (DDR) pathway.
Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice. We will navigate the critical experiments required to build a robust data package for a putative PARP inhibitor, from initial enzymatic activity and target engagement to cellular consequences in relevant cancer models.
The Central Role of PARP1 in DNA Repair and the Rationale for Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical first responder to DNA single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, including histones.[4][5][6] This PARylation event serves two primary purposes: it creates a scaffold to recruit other DNA repair proteins to the site of damage and it leads to the decompaction of chromatin, making the DNA more accessible to the repair machinery.[2][7]
The therapeutic strategy of PARP inhibition is most prominently exploited in cancers with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, a concept known as synthetic lethality.[8] Cancers with mutations in the BRCA1 or BRCA2 genes are prime examples. In these cells, when SSBs are not efficiently repaired due to PARP inhibition, they can degenerate into more cytotoxic DSBs during DNA replication.[2] With a compromised HR pathway, these cells are unable to effectively repair these DSBs, leading to genomic instability and ultimately, cell death.
Furthermore, some of the most effective PARP inhibitors exert their cytotoxic effects not just by inhibiting the enzymatic activity of PARP1, but by "trapping" the PARP1 enzyme on the DNA at the site of damage.[4][9] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to a more potent anti-tumor effect.
Our in vitro evaluation of this compound will, therefore, focus on answering three fundamental questions:
-
Does it directly inhibit the enzymatic activity of PARP1?
-
Does it engage PARP1 within a cellular context and induce PARP trapping?
-
Does it exhibit selective cytotoxicity in cancer cells with DNA repair deficiencies and induce markers of DNA damage?
A Phased Approach to In Vitro Evaluation
The following sections outline a logical and comprehensive workflow for the in vitro characterization of this compound.
Phase 1: Biochemical and Target Engagement Assays
The initial phase focuses on determining if this compound directly interacts with and inhibits the PARP1 enzyme.
The foundational experiment is to measure the direct inhibition of PARP1 enzymatic activity. A variety of assay formats are available, including colorimetric, fluorometric, and chemiluminescent readouts.[10][11] For high-throughput screening and accurate IC50 determination, a homogeneous assay format is preferable.
Recommended Assay: A histone-based ELISA or a fluorescence polarization (FP) assay.
-
Principle of a Histone-Coated Plate Assay: Recombinant PARP1 is incubated in histone-coated microplate wells with NAD+ (the substrate for PARylation) and the test compound. The amount of poly(ADP-ribosyl)ated histones is then quantified using an antibody specific for PAR, which is in turn detected by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The signal is inversely proportional to the inhibitory activity of the compound.
-
Experimental Protocol: PARP1 Colorimetric Assay
-
Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Setup: In each well, add recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of this compound (typically from low nM to high µM). Include a known PARP inhibitor like Olaparib as a positive control and a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding a solution containing biotinylated NAD+. Incubate at room temperature for a defined period (e.g., 1 hour).
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
| Compound | PARP1 Enzymatic IC50 (nM) | Reference |
| Olaparib | ~1-5 | [12][13] |
| Rucaparib | ~7 | [12] |
| Talazoparib | ~1 | [12] |
| Veliparib | ~5 | [12] |
A table of representative PARP1 enzymatic IC50 values for known inhibitors.
Confirming that a compound binds to its intended target in the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][14] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Principle of CETSA: Intact cells are treated with the test compound. The cells are then heated to various temperatures, causing proteins to denature and aggregate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A ligand-bound protein will have a higher melting temperature (Tm), resulting in more soluble protein remaining at higher temperatures compared to the unbound state.
-
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Phase 2: Cellular Assays in Genetically Defined Cancer Models
Once direct inhibition and target engagement are established, the next phase is to assess the cellular consequences of treating cancer cells with this compound. The choice of cell lines is critical for a meaningful evaluation.
To test the hypothesis of synthetic lethality, it is essential to use cell lines with well-characterized DNA repair deficiencies, alongside proficient controls.
-
Recommended Cell Lines:
-
MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation (5396+1G>A), rendering it deficient in homologous recombination.[15][16][17][18]
-
CAPAN-1: A human pancreatic cancer cell line with a BRCA2 mutation (6174delT), also HR-deficient.[19][20][21][22]
-
BRCA-proficient control cell lines: For example, MDA-MB-231 (breast cancer) or a BRCA-restored version of the mutant cell lines.
-
These assays determine the cytotoxic effect of the compound on cancer cells. Comparing the IC50 values between BRCA-deficient and BRCA-proficient cell lines will reveal any selective activity.
Recommended Assay: XTT or MTT assay. The XTT assay is often preferred as it measures the metabolic activity of living cells and produces a water-soluble formazan product, eliminating a solubilization step required in the MTT assay.[15][19]
-
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate MDA-MB-436, CAPAN-1, and a BRCA-proficient control cell line in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72-120 hours) to allow for multiple cell cycles.
-
XTT Reagent Addition: Add the activated XTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
-
| Cell Line | BRCA Status | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | 4.7 | [23] |
| HCC1937 | BRCA1 mutant | ~96 | [23][24] |
| MDA-MB-231 | BRCA proficient | 14 | [24] |
| CAPAN-1 | BRCA2 mutant | Sensitive to potent PARPi | [22] |
A table of representative cell viability IC50 values for Olaparib in different breast cancer cell lines.
Phase 3: Mechanistic Cellular Assays
This final phase aims to confirm the mechanism of action of this compound by measuring its impact on DNA damage.
A key consequence of effective PARP inhibition in HR-deficient cells is the accumulation of DSBs. The phosphorylation of histone H2AX on serine 139, creating γH2AX, is an early cellular response to DSBs and serves as a sensitive biomarker for this type of DNA damage.[25][26]
Recommended Assay: Western blotting for γH2AX.
-
Experimental Protocol: γH2AX Western Blot
-
Cell Treatment: Treat BRCA-deficient (e.g., MDA-MB-436) and proficient cells with this compound at a concentration around its IC50 for a defined period (e.g., 24 hours). Include untreated controls.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[27]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for γH2AX. Follow this with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the γH2AX band intensity and normalize it to a loading control (e.g., total H2AX or β-actin). A significant increase in the γH2AX signal in treated cells, particularly in the BRCA-deficient line, would indicate the induction of DSBs.
-
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][28][29] Under alkaline conditions, it can detect both single and double-strand breaks.
-
Principle of the Comet Assay: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Treat cells as described for the γH2AX assay.
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized software. An increase in comet tail length and intensity in cells treated with this compound would provide further evidence of DNA damage induction.[10][30]
-
Conclusion
This technical guide outlines a rigorous, multi-faceted approach to the in vitro evaluation of this compound as a potential PARP inhibitor. By systematically progressing from biochemical assays to mechanism-based cellular studies in genetically defined cancer models, researchers can build a comprehensive data package to support its further development. Positive results from this cascade of experiments—demonstrating potent enzymatic inhibition, cellular target engagement, selective cytotoxicity in HR-deficient cells, and induction of DNA damage—would provide a strong rationale for advancing this compound into preclinical in vivo studies. This structured and logically progressing evaluation ensures that resources are directed towards compounds with the highest potential for clinical translation.
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Restoration of CAPAN-1 cells with functional BRCA2 provides insight into the DNA repair activity of individuals who are heterozygous for BRCA2 mutations. National Institutes of Health. [Link]
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BRCA2-deficient CAPAN-1 cells are extremely sensitive to the inhibition of poly (ADP-ribose) polymerase. Oncogene. [Link]
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Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. National Institutes of Health. [Link]
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Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central. [Link]
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On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. PubMed Central. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]
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Preliminary Studies on 5-Nitroisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of preliminary studies on 5-Nitroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in oncological research. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, characterization, and proposed biological evaluation of this molecule, grounding the discussion in established scientific principles and methodologies.
Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold
The isoquinoline and isoquinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] The introduction of a nitro group to the isoquinoline ring can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potential as a therapeutic agent.[3] Nitroaromatic compounds have a well-documented history as antimicrobial and anticancer agents, with their mechanism of action often linked to their bioreductive activation into cytotoxic species or their ability to inhibit key cellular enzymes.[4][5]
This compound, in particular, has garnered interest due to its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][6] Inhibition of PARP is a clinically validated strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[7][8] Furthermore, isoquinoline derivatives have been investigated as inhibitors of other key enzymes in cancer progression, such as topoisomerase I.[9][10] This guide will explore the foundational studies required to elucidate the therapeutic potential of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound involves the reductive cyclization of a suitable precursor, such as methyl 2-cyanomethyl-3-nitrobenzoate.[6] This approach offers a direct method to construct the isoquinolinone core with the desired nitro-substitution pattern.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on the general method of reductive cyclization of 2-cyanomethyl-3-nitrobenzoates.[6] Optimization may be required for this specific substrate.
-
Reaction Setup: To a solution of methyl 2-cyanomethyl-3-nitrobenzoate (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of diisobutylaluminium hydride (DiBAL-H) (1.5 eq, 1.0 M in toluene) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material indicates the completion of the initial reduction.
-
Cyclization: Upon completion, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to facilitate the in-situ cyclization.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, and a broad singlet for the N-H proton.[11] |
| ¹³C NMR | Aromatic carbons and a carbonyl carbon signal around 160-170 ppm. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₆N₂O₃ (190.04 g/mol ). |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and N-O stretching of the nitro group. |
| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |
Biological Evaluation: Investigating Anticancer Potential
Preliminary biological evaluation should focus on assessing the cytotoxicity of this compound against a panel of cancer cell lines and exploring its potential mechanism of action, with a primary focus on PARP and topoisomerase inhibition.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism of Action: PARP-1 Inhibition Assay
A commercially available colorimetric PARP-1 assay kit can be used to determine the in vitro inhibitory activity of this compound against the PARP-1 enzyme.[14][15]
These assays typically measure the incorporation of biotinylated NAD⁺ into histone proteins, which are coated on the assay plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates PARP-1 inhibition.
-
Reagent Preparation: Prepare the assay buffer, histone-coated plates, biotinylated NAD⁺, PARP-1 enzyme, and the test compound dilutions as per the manufacturer's instructions.
-
Reaction Setup: In the wells of the histone-coated plate, add the assay buffer, activated DNA (if required by the kit), the test compound at various concentrations, and biotinylated NAD⁺.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour).
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate. After another wash step, add the colorimetric substrate and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Mechanism of Action: Topoisomerase I Inhibition Assay
A DNA cleavage assay can be employed to investigate the ability of this compound to inhibit topoisomerase I.[16][17]
This assay is based on the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Caption: Workflow for the Topoisomerase I inhibition assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and sterile water.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control (e.g., camptothecin).
-
Enzyme Addition: Add human topoisomerase I to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.
Concluding Remarks and Future Directions
The preliminary studies outlined in this guide provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The proposed synthesis offers a viable route to obtain the compound for biological testing. The described cytotoxicity and enzyme inhibition assays are fundamental first steps in characterizing its pharmacological profile.
Should initial results prove promising, further studies would be warranted, including:
-
Lead Optimization: Synthesis and evaluation of analogs to establish structure-activity relationships (SAR).
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including those with known DNA repair deficiencies.
-
In-depth Mechanistic Studies: Investigating the induction of apoptosis, cell cycle arrest, and DNA damage in treated cells.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of promising compounds in animal models of cancer.
This systematic approach will enable a thorough assessment of the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective cancer therapies.
References
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Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. Available at: [Link].
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(10), 1317-1326.
- Grasso, S., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 6(6), 721-734.
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Cytotoxicity in different cancer cell lines and normal cells. ResearchGate. Available at: [Link].
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- Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(17), 4189-4199.
- Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5132-5135.
- An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86.
- A Systematic Study of Nitrated Indenoisoquinolines Reveals a Potent Topoisomerase I Inhibitor. Journal of Medicinal Chemistry, 49(26), 7848-7856.
- A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. Molecular Pharmacology, 75(1), 58-65.
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1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link].
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Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. ResearchGate. Available at: [Link].
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- Cellular Topoisomerase I Inhibition and Antiproliferative Activity by MJ-III-65 (NSC 706744), an Indenoisoquinoline Topoisomerase I Poison. Molecular Pharmacology, 67(2), 500-507.
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Methodological & Application
Introduction: The Significance of 5-Nitroisoquinolin-1(2H)-one
An in-depth guide to the synthesis, characterization, and application of 5-Nitroisoquinolin-1(2H)-one, a key intermediate and pharmacophore in drug discovery, particularly in the development of PARP inhibitors.
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the isoquinolinone scaffold, is a privileged pharmacophore found in numerous biologically active molecules. The addition of a nitro group at the 5-position modulates its electronic properties and provides a crucial anchor point for further chemical modification, making it a valuable building block for synthesizing compound libraries.
Most notably, the isoquinolin-1(2H)-one moiety is recognized as a key structural element for the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA damage repair.[1] PARP inhibitors have emerged as a groundbreaking class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations.[2][3] By disrupting the cell's ability to repair single-strand DNA breaks, PARP inhibitors lead to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[1]
This technical guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. Furthermore, it details a standardized in vitro protocol to assess its efficacy as a PARP1 inhibitor, providing researchers with a robust framework for its application in early-stage drug discovery.
Chemical Profile and Safety
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 82827-08-5 | [4][] |
| Molecular Formula | C₉H₆N₂O₃ | [4][] |
| Molecular Weight | 190.16 g/mol | [4][] |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Melting Point | 252-254 °C | [6] |
| Boiling Point | 479.1 ± 45.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95% | [4] |
Safety & Handling:
This compound is classified as harmful. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be performed inside a certified chemical fume hood.
| Hazard Statement | Precautionary Code |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| P270: Do not eat, drink or smoke when using this product. | |
| P280: Wear protective gloves/protective clothing/eye protection. | |
| P402+P404: Store in a dry place. Store in a closed container. |
This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.[7][8][9][10]
Part 1: Synthesis of this compound
This section details the synthesis of this compound via nitration of isoquinolin-1(2H)-one.
Principle and Rationale
The chosen synthetic route involves the electrophilic nitration of the isoquinolin-1(2H)-one core. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The isoquinolinone ring system is activated towards electrophilic substitution, and the directing effects of the existing carbonyl and fused benzene ring favor substitution at the C5 position.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Isoquinolin-1(2H)-one | Round-bottom flasks (250 mL, 500 mL) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer with stir bar |
| Potassium Nitrate (KNO₃) | Ice bath |
| Deionized Water (H₂O) | Thermometer |
| Ethanol (for recrystallization) | Buchner funnel and filter flask |
| Thin Layer Chromatography (TLC) plates | pH paper or meter |
| TLC Eluent (e.g., Ethyl Acetate/Hexane 1:1) | Standard laboratory glassware |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (60 mL). Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add isoquinolin-1(2H)-one (5.0 g, 34.4 mmol) to the cooled, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition. Stir until all the solid has dissolved.
-
Nitration: Once a homogenous solution is achieved, add potassium nitrate (3.83 g, 37.9 mmol, 1.1 eq) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic nature of the nitration reaction and prevent over-heating, which could lead to undesired side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) in a 500 mL beaker with vigorous stirring. This will cause the product to precipitate.
-
Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Part 2: Purification and Characterization
Purification by Recrystallization
The primary method for purifying the crude product is recrystallization, which removes unreacted starting materials and isomeric impurities.
-
Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol/water) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will exhibit characteristic shifts and coupling constants. The proton adjacent to the nitro group will be significantly downfield. Protons on the pyridinone ring will also have distinct chemical shifts. Compare with literature data for confirmation.[11][12] |
| ¹³C NMR | Expect 9 distinct carbon signals. The carbonyl carbon will be significantly downfield (~160-165 ppm). The carbon bearing the nitro group will also show a characteristic shift. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 191.04, confirming the molecular weight. |
| FT-IR | Characteristic peaks should be observed for N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |
| Melting Point | The measured melting point should be sharp and consistent with the literature value of 252-254 °C.[6] |
Part 3: Application in PARP Inhibition Assay
This compound can be evaluated for its ability to inhibit PARP1, a key enzyme in DNA repair. This section provides a generalized protocol for a fluorometric in vitro PARP1 activity assay.
Mechanism of PARP Inhibition
PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 cleaves NAD⁺ into nicotinamide and ADP-ribose, polymerizing the ADP-ribose units onto itself and other nuclear proteins (a process called PARylation). This PARylation cascade signals and recruits other DNA repair factors. PARP inhibitors typically work by binding to the catalytic domain of PARP, preventing the PARylation process. This "traps" the PARP enzyme on the DNA, blocking repair and leading to the formation of toxic double-strand breaks when the cell attempts to replicate its DNA.[1]
Fluorometric PARP1 Assay Protocol
This protocol is based on commercially available kits which measure the consumption of NAD⁺ during the PARylation reaction.[13]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (histones pre-incubated with DNA to mimic chromatin)
-
β-NAD⁺ (substrate)
-
This compound (test compound), dissolved in DMSO
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
PARP Assay Buffer
-
Developer Reagent (contains cycling enzyme that converts remaining NAD⁺ into a fluorescent product)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in PARP assay buffer. Also prepare dilutions of the positive control inhibitor and a vehicle control (DMSO in buffer). Note: Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.[13]
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture by adding the components in the following order:
-
PARP Assay Buffer
-
Test compound / Control inhibitor / Vehicle
-
Activated DNA
-
PARP1 Enzyme
-
-
Initiate Reaction: Add β-NAD⁺ to each well to start the PARP reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop & Develop: Stop the reaction and develop the signal by adding the Developer Reagent to each well. The developer reagent will react with the remaining NAD⁺ to produce a fluorescent signal. Therefore, a lower signal indicates higher PARP activity (more NAD⁺ consumed).
-
Incubation: Incubate for an additional 15-30 minutes to allow the fluorescent signal to stabilize.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 544/590 nm).[14]
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-NAD⁺ control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
References
-
Thieme. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C–H/N–H Functionalization under Metal-Free Conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Pi Chemicals System. (n.d.). PI-50019 this compound (82827-08-5). Pi Chemicals. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]
-
Wang, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3201. Retrieved from [Link]
-
Valenti, D., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 28(4), 541-545. Retrieved from [Link]
-
Murai, J., et al. (2019). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Oncotarget, 10(58), 6100-6117. Retrieved from [Link]
-
Lee, J. M. (2016). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. JCO Precision Oncology, 2017(1), 1-17. Retrieved from [Link]
-
Kim, C., & Chen, C. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. Retrieved from [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]
-
OncLive. (2018). PARP Inhibition Enhanced Through Combination in Ovarian Cancer. OncLive. Retrieved from [Link]
-
H&O. (2021). When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. Hemonc. Retrieved from [Link]
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Application Notes and Protocols for the Use of 5-Nitroisoquinolin-1(2H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 5-Nitroisoquinolin-1(2H)-one in cell culture experiments. This document outlines the compound's mechanism of action, detailed protocols for its application, and methods for assessing its cellular effects, with a focus on its role as a potential PARP inhibitor and inducer of apoptosis.
Introduction: Unveiling the Potential of this compound
This compound is a small molecule belonging to the isoquinolinone class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The isoquinolin-1(2H)-one core is notably found in known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability[1][2][3]. The addition of a nitro group at the 5-position can modulate the compound's electronic properties and biological activity, making this compound a compelling candidate for investigation in cancer research and other fields where modulation of DNA repair pathways is of therapeutic interest.
Mechanism of Action: A Putative PARP Inhibitor
The primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes, particularly PARP1. PARP1 plays a crucial role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.
Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapies[4]. The cleavage of PARP by caspases during apoptosis is a well-established marker of this cell death pathway[5].
Signaling Pathway: PARP Inhibition and Induction of Apoptosis
Caption: Mechanism of this compound in inducing apoptosis.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in a cell culture setting. It is crucial to adapt these protocols to the specific cell lines and experimental conditions being used.
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS No: 82827-08-5)[8]
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1.9016 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years[6][7].
Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is essential for determining the IC50 (half-maximal inhibitory concentration) of this compound in your chosen cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[5][12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 12.1 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
Note: These are hypothetical values and should be experimentally determined.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: A typical workflow for evaluating this compound.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Annexin V staining is a common method to detect early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 to 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of PARP Cleavage and DNA Damage
Western blotting can be used to detect the cleavage of PARP, a hallmark of caspase-dependent apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of full-length PARP (116 kDa), cleaved PARP (89 kDa), and γH2AX. An increase in the cleaved PARP fragment and γH2AX levels indicates the induction of apoptosis and DNA damage, respectively.
Trustworthiness and Self-Validation
Conclusion
This compound is a promising compound for cell culture studies, particularly in the context of cancer research. By leveraging its potential as a PARP inhibitor, researchers can investigate its effects on DNA repair, cell viability, and apoptosis. The protocols outlined in these application notes provide a robust framework for conducting these investigations with scientific rigor.
References
-
Reactive oxygen species and c-Jun N-terminal kinases contribute to TEMPO-induced apoptosis in L5178Y cells. (n.d.). BioKB. Retrieved from [Link]
-
Structures of the isoquinolinequinones selected as the most significant antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. (n.d.). ResearchGate. Retrieved from [Link]
- Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
- Al-Majed, A. A., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3786.
-
MMPC.org. (2013). Reagents and Materials: Protocol. Retrieved from [Link]
- Zhang, L., et al. (2017). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Journal of Cellular Biochemistry, 118(12), 4394-4403.
- Chen, Y. C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
- Brown, D. G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 918-922.
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]
-
Amsbio. (n.d.). PARP Assays. Retrieved from [Link]
- Weaver, A. N., & Yang, E. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101655.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). Molecules, 27(25), 8968.
- Dudchak, R., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 28(13), 5128.
- Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6699.
- 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2010). BMC Cancer, 10, 393.
- Alelyunas, Y. W., et al. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37(2), 172-182.
-
Ovarian cancer cells sensitivity to different PARP inhibitors. The half... (n.d.). ResearchGate. Retrieved from [Link]
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- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing 5-Nitroisoquinolin-1(2H)-one with Cell-Based Assays
Abstract
This document provides a comprehensive guide to the cell-based methodologies required to characterize the activity of 5-Nitroisoquinolin-1(2H)-one, a potent inhibitor of Poly (ADP-ribose) Polymerase (PARP). We delve into the molecular mechanism of PARP inhibition, the principle of synthetic lethality in cancer therapy, and provide detailed, field-proven protocols for researchers in oncology and drug development. The protocols herein cover target engagement, cellular viability, and the validation of synthetic lethality in genetically defined cell lines.
Introduction: The Role of this compound as a PARP Inhibitor
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[1] Its primary role is to detect and signal single-strand DNA breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[2][3] Upon binding to a DNA break, PARP1 utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly (ADP-ribose) (PAR) to itself and other nuclear proteins, a process called PARylation.[4][5] This PAR scaffold recruits the necessary DNA repair machinery, including proteins like XRCC1, to the damage site to restore genomic integrity.[2]
This compound[6] functions as a competitive inhibitor of PARP1. Structurally, it mimics the nicotinamide portion of NAD+, binding to the catalytic domain of PARP1 and preventing the synthesis of PAR chains.[5] This inhibition has two major consequences:
-
Catalytic Inhibition: The prevention of PAR synthesis blocks the recruitment of the DNA repair complex, leading to an accumulation of unrepaired SSBs.[5]
-
PARP Trapping: The binding of the inhibitor can "trap" the PARP1 protein on the DNA at the site of the break.[5][7] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of more severe double-strand breaks (DSBs).[5][8]
These dual mechanisms make PARP inhibitors like this compound powerful tools in cancer therapy, particularly through a concept known as synthetic lethality.
The Mechanism of PARP1 in DNA Repair and its Inhibition
To effectively design and interpret cell-based assays for this compound, a clear understanding of its molecular target is essential. The following diagram illustrates the canonical PARP1 signaling pathway at a single-strand DNA break and the intervention point for a PARP inhibitor.
Caption: Mechanism of PARP1-mediated DNA repair and its inhibition.
Core Principle: Synthetic Lethality in HR-Deficient Cancers
The therapeutic power of PARP inhibitors is most pronounced in cancers with pre-existing defects in the Homologous Recombination (HR) pathway for DSB repair.[9] Genes central to HR, such as BRCA1 and BRCA2, are frequently mutated in breast, ovarian, prostate, and pancreatic cancers.[10][11][12]
In a healthy cell, if DSBs arise from PARP inhibitor action, the robust HR pathway can repair them. However, in an HR-deficient cancer cell (e.g., BRCA1 mutant), the cell has no effective way to repair these DSBs, leading to genomic collapse and cell death. This concept, where the loss of either PARP1 function or HR function is viable but the simultaneous loss of both is lethal, is termed "synthetic lethality".[13][14]
Caption: The principle of synthetic lethality with PARP inhibitors.
Key Experimental Protocols
This section provides step-by-step protocols to assess the cellular effects of this compound.
Assay 1: Target Engagement - Measuring Cellular PARP Activity
Before assessing cytotoxicity, it is crucial to confirm that the compound inhibits PARP1 activity within the cell. This can be achieved by measuring the levels of its product, PAR.
Protocol 4.1.1: Western Blot for Poly(ADP-ribose) (PAR) Chains
This assay quantifies the overall level of PARylation in a cell lysate population following DNA damage and inhibitor treatment.
-
Rationale: Inducing DNA damage with an agent like hydrogen peroxide (H₂O₂) causes a massive, rapid activation of PARP1 and a corresponding surge in PAR synthesis.[4] A potent inhibitor will abrogate this increase.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours in complete media.
-
DNA Damage Induction: To induce PARP activity, treat the cells with 1 mM H₂O₂ for 10 minutes at 37°C. Include a "no damage" control.
-
Cell Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15] Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Processing: Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear DNA and reduce viscosity.[15] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2][16]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer, boil for 5 minutes, and load 20-30 µg of protein onto an 8% SDS-PAGE gel.[15]
-
Western Blotting: Transfer proteins to a nitrocellulose or PVDF membrane. Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PAR (e.g., mouse monoclonal) overnight at 4°C.[15] Wash 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15] Also probe for a loading control like β-Actin or GAPDH.
-
-
Expected Outcome: A strong smear or high-molecular-weight bands corresponding to PAR will appear in the H₂O₂-treated lane without inhibitor. This signal will be dose-dependently reduced in the lanes pre-treated with this compound.
Assay 2: Cellular Viability and Cytotoxicity
These assays measure the overall effect of the compound on cell proliferation and survival.
Protocol 4.2.1: WST-1/MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[17][18][19] It is ideal for determining the half-maximal inhibitory concentration (IC50).
-
Rationale: Viable, metabolically active cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product.[17] The amount of color produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only (e.g., DMSO) controls.[20]
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C in a humidified CO₂ incubator.[20][21]
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.[17]
-
Color Development: Incubate the plate for 1-4 hours at 37°C. If using MTT, a solubilization step is required after this incubation (add 100 µL of solubilization solution to each well).[17]
-
Absorbance Reading: Measure the absorbance on a microplate reader at the appropriate wavelength (approx. 450 nm for WST-1, 570 nm for MTT).[17]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Assay 3: Validation of Synthetic Lethality
This is the definitive assay to demonstrate the cancer-specific efficacy of a PARP inhibitor. It compares the cytotoxicity of the compound in a matched pair of cell lines: one deficient in HR and one proficient.[10][21]
Protocol 4.3.1: Comparative Viability Assay in Isogenic Cell Lines
-
Rationale: A compound acting via synthetic lethality will be significantly more potent (have a much lower IC50) in cells that lack a key HR gene (BRCA1 or BRCA2) compared to their genetically corrected counterparts.[10][22][23]
-
Cell Line Selection: The use of isogenic cell line pairs is critical. Examples include:
-
Step-by-Step Methodology:
-
Parallel Seeding: Seed both the HR-deficient and HR-proficient cell lines in separate 96-well plates at their empirically determined optimal densities.
-
Compound Treatment: Treat both plates with an identical serial dilution of this compound.
-
Viability Assessment: Follow the complete protocol for the WST-1/MTT assay (Protocol 4.2.1) for both cell lines in parallel.
-
Data Analysis: Calculate the IC50 value for each cell line separately. A successful synthetic lethal agent will show a significantly lower IC50 value in the HR-deficient cell line.
-
-
Data Presentation: The results should be presented in a table and graphically to clearly show the differential sensitivity.
| Cell Line | BRCA1 Status | Homologous Recombination (HR) Status | Hypothetical IC50 of this compound |
| UWB1.289 | Null/Mutant | Deficient | 50 nM |
| UWB1.289+BRCA1 | Wild-Type (Re-expressed) | Proficient | 5,000 nM (5 µM) |
| Selectivity Index | 100-fold |
References
- Vertex AI Search. (n.d.). PARP - Assay-Protocol.
- BPS Bioscience. (n.d.). PARP Assays.
- National Institutes of Health. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC.
- ResearchGate. (n.d.). 2 Detection of PARP-1, PARP-2, and PARG by immunofluorescence....
- Cambridge Bioscience. (n.d.). PARP assay kits.
- MDPI. (n.d.). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- MDPI. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status.
- National Institutes of Health. (n.d.). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies.
- ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5....
- Benchchem. (n.d.). Illuminating the Impact of PARP-1 Inhibition: An Immunofluorescence Protocol for Parp-1-IN-13 Treatment.
- National Institutes of Health. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies.
- Frontiers. (n.d.). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights.
- National Institutes of Health. (2023, March 22). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights.
- ResearchGate. (2015, March 7). How can I detect PolyADP ribosylation (PAR) by western blot?.
- ResearchGate. (n.d.). 5o exhibits anti-cancer activity in diverse cancer cell lines....
- National Institutes of Health. (n.d.). Mechanism of PARP inhibitor resistance and potential overcoming strategies. PMC.
- Benchchem. (n.d.). Comparative Cytotoxicity of 5-Nitrocinnoline on Cancer Cell Lines: A Methodological and Pathway Analysis.
- Sigma-Aldrich. (n.d.). This compound | 82827-08-5.
- National Institutes of Health. (n.d.). Molecular mechanism of PARP inhibitor resistance. PMC.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- National Institutes of Health. (n.d.). Rapid Detection and Signaling of DNA Damage by PARP-1. PMC.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
- National Institutes of Health. (n.d.). Synthetic lethality: General principles, utility and detection using genetic screens in human cells.
- Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
- Horizon Discovery. (n.d.). Synthetic lethality.
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- 3. PARP assay kits [bioscience.co.uk]
- 4. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
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The Isoquinolin-1(2H)-one Scaffold: A Privileged Structure in Oncology with a Focus on PARP Inhibition
Introduction: The Emergence of Isoquinolin-1(2H)-one Derivatives in Cancer Therapeutics
The quest for novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, the isoquinolin-1(2H)-one core has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the design of targeted cancer therapies. While the specific oncological applications of 5-Nitroisoquinolin-1(2H)-one are not extensively documented in publicly available research, the broader class of isoquinolin-1(2H)-one derivatives has been the subject of intensive investigation, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] This guide will provide an in-depth exploration of the applications of the isoquinolin-1(2H)-one scaffold in oncology, with a primary focus on its role in the inhibition of PARP, a critical enzyme in DNA damage repair. We will delve into the mechanistic rationale, preclinical evidence, and detailed protocols for the evaluation of these compounds, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: PARP Inhibition and the Concept of Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. PARP1, the most abundant and well-characterized member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
Inhibition of PARP enzymatic activity by small molecules, such as certain isoquinolin-1(2H)-one derivatives, disrupts this critical repair process. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, the repair of these PARP inhibitor-induced DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as "synthetic lethality".[3] The clinical success of PARP inhibitors in treating BRCA-mutated ovarian and breast cancers is a testament to the power of this therapeutic strategy.[3]
Below is a diagram illustrating the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cancer cells.
Caption: PARP inhibition in homologous recombination deficient cancer cells.
Application Notes: Leveraging the Isoquinolin-1(2H)-one Scaffold in Oncology Research
The isoquinolin-1(2H)-one scaffold has been instrumental in the development of potent and selective PARP inhibitors. These compounds are valuable tools for a range of applications in oncology research:
-
Inducing Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers: The primary application of isoquinolin-1(2H)-one-based PARP inhibitors is to selectively target and kill cancer cells with defects in the HR pathway. This includes tumors with mutations in BRCA1, BRCA2, PALB2, and other HR-related genes. These compounds can be used in vitro to screen for synthetic lethal interactions with other genetic mutations or in vivo in xenograft or patient-derived xenograft (PDX) models of HRD cancers to assess their therapeutic efficacy.[4]
-
Potentiating the Effects of DNA-Damaging Agents: PARP inhibitors can enhance the efficacy of conventional chemotherapeutic agents (e.g., temozolomide, platinum compounds) and radiation therapy.[2] By preventing the repair of DNA damage induced by these agents, isoquinolin-1(2H)-one derivatives can lower the therapeutic threshold and potentially overcome resistance. This synergistic effect is a key area of clinical investigation.
-
Overcoming Resistance to Chemotherapy: In some cases, cancer cells can develop resistance to chemotherapy by upregulating DNA repair pathways. Isoquinolin-1(2H)-one-based PARP inhibitors can be employed to counteract this resistance mechanism, re-sensitizing tumors to previously ineffective treatments.
-
Probing the DNA Damage Response (DDR): As selective inhibitors of a key DDR enzyme, these compounds are invaluable as chemical probes to dissect the intricate network of DNA repair pathways. They can be used to study the interplay between BER, HR, and other repair mechanisms in various cellular contexts.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of isoquinolin-1(2H)-one derivatives as potential anticancer agents.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay
This protocol details the use of a standard MTT assay to determine the cytotoxic effects of an isoquinolin-1(2H)-one derivative on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in both HR-proficient and HR-deficient cancer cell lines.
Materials:
-
HR-deficient cancer cell line (e.g., MDA-MB-436 - BRCA1 mutant breast cancer)[2]
-
HR-proficient cancer cell line (e.g., MDA-MB-231 - BRCA wild-type breast cancer)
-
Normal human cell line (e.g., WI-38) for assessing general toxicity[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test isoquinolin-1(2H)-one derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome: A significantly lower IC50 value in the HR-deficient cell line compared to the HR-proficient and normal cell lines would indicate a synthetic lethal effect and a favorable therapeutic window.
Protocol 2: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an isoquinolin-1(2H)-one derivative in a mouse xenograft model.
Objective: To assess the anti-tumor activity of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or SCID mice)
-
HR-deficient cancer cells (e.g., CAPAN-1 - BRCA2 mutant pancreatic cancer)
-
Matrigel
-
Test isoquinolin-1(2H)-one derivative formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers like PARylation).
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.
Expected Outcome: A significant reduction in tumor growth in the treatment group compared to the vehicle control group would demonstrate the in vivo efficacy of the isoquinolin-1(2H)-one derivative.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a novel isoquinolin-1(2H)-one derivative, "IQO-X," based on typical preclinical findings for this class of compounds.
| Compound | Cell Line | Genotype | IC50 (nM) |
| IQO-X | MDA-MB-436 | BRCA1 mutant | 15 |
| CAPAN-1 | BRCA2 mutant | 25 | |
| MDA-MB-231 | BRCA WT | > 10,000 | |
| WI-38 | Normal | > 10,000 | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 10 |
| CAPAN-1 | BRCA2 mutant | 20 | |
| MDA-MB-231 | BRCA WT | > 10,000 | |
| WI-38 | Normal | > 10,000 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preclinical evaluation of an isoquinolin-1(2H)-one derivative.
Caption: Preclinical evaluation workflow for isoquinolin-1(2H)-one derivatives.
Conclusion and Future Directions
The isoquinolin-1(2H)-one scaffold has proven to be a highly versatile and effective framework for the design of novel PARP inhibitors with significant potential in oncology. The principles of synthetic lethality have paved the way for targeted therapies that exploit the genetic vulnerabilities of cancer cells. While the specific role of this compound in this context remains to be fully elucidated, the broader class of isoquinolin-1(2H)-one derivatives continues to be a fertile ground for the discovery of new anticancer agents. Future research will likely focus on developing next-generation inhibitors with improved selectivity, potency, and pharmacokinetic properties, as well as exploring their use in combination with other targeted therapies and immunotherapies to further enhance their clinical benefit.
References
- CA2762226A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents.
-
Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity - ResearchGate. Available at: [Link]
-
Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC - NIH. Available at: [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH. Available at: [Link]
-
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed. Available at: [Link]
-
Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PubMed. Available at: [Link]
-
Isoquinolinone derivatives as Parp inhibitors - Semantic Scholar. Available at: [Link]
-
Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available at: [Link]
-
An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells - PubMed. Available at: [Link]
-
A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. Available at: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH. Available at: [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed. Available at: [Link]
-
Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Available at: [Link]
-
Development of a First-in-Class Click Chemistry–Based Cancer Therapeutic, from Preclinical Evaluation to a First-in-Human Dose Escalation Clinical Trial - PMC - PubMed Central. Available at: [Link]
-
The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - NIH. Available at: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. Available at: [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. Available at: [Link]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. Available at: [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. Available at: [Link]
-
Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC - NIH. Available at: [Link]
-
Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Available at: [Link]
-
When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. Available at: [Link]
-
Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - NIH. Available at: [Link]
-
Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - MDPI. Available at: [Link]
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- 3. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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5-Nitroisoquinolin-1(2H)-one PARP inhibition assay protocol
Application Notes and Protocols
Topic: 5-Nitroisoquinolin-1(2H)-one: A Guide to Biochemical and Cell-Based PARP Inhibition Assay Protocols
Abstract
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as significant therapeutic targets in oncology.[1][2] Inhibition of PARP catalytic activity can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] this compound belongs to a class of compounds recognized for their PARP inhibitory potential. This guide provides a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound against PARP1 using both biochemical and cell-based assay formats. We delve into the mechanistic rationale behind the assay designs, data interpretation, and key validation steps to ensure robust and reliable characterization of this potent inhibitor.
Introduction: The Central Role of PARP1 in DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs).[3][4] Upon detecting DNA damage, PARP1 binds to the broken DNA, triggering a conformational change that activates its catalytic domain.[5] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[6][7] This PARylation event serves as a scaffold to recruit a multitude of downstream DNA repair factors, effectively flagging the damage site and initiating the repair cascade.[5]
PARP inhibitors, such as this compound, are small molecules that typically compete with NAD+ for binding to the catalytic domain of PARP1.[2] This competitive inhibition prevents PAR chain synthesis, thereby disrupting the recruitment of repair machinery. In tumors with compromised homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, ultimately resulting in cancer cell death—a concept known as synthetic lethality.[4]
Visualizing the PARP1 Signaling Pathway and Inhibition
The following diagram illustrates the critical role of PARP1 in DNA repair and the mechanism by which inhibitors like this compound disrupt this process.
Caption: Mechanism of PARP1 activation at DNA breaks and its inhibition.
Assay Methodologies: Biochemical vs. Cell-Based Approaches
Evaluating a PARP inhibitor requires a multi-faceted approach. A biochemical assay provides direct evidence of enzyme inhibition, while a cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological context.[8]
-
Biochemical Assays: These assays utilize purified recombinant PARP1 enzyme, activated DNA (to stimulate activity), and the substrate NAD+.[9] They directly measure the inhibitor's effect on the enzyme's catalytic activity. Common formats include ELISA-based methods that detect the biotinylated PAR product using streptavidin-HRP.[3][10] This approach is ideal for determining an inhibitor's intrinsic potency (IC50) and for high-throughput screening.[11]
-
Cell-Based Assays: These assays measure PARP activity (PARylation) within intact cells.[8] Cells are first treated with a DNA-damaging agent to induce PARP activity, followed by incubation with the inhibitor.[8] The level of intracellular PAR is then quantified, often using immunofluorescence microscopy or in-cell ELISA techniques.[8][12] This method provides crucial information about the compound's cell permeability, off-target effects, and overall efficacy in a biological system.
Protocol 1: Biochemical PARP1 Inhibition Assay (ELISA-Based)
This protocol describes a colorimetric assay to determine the IC50 value of this compound by measuring its ability to inhibit the PARylation of histones by purified PARP1 enzyme.
Workflow Overview
Caption: Step-by-step workflow for the biochemical PARP1 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant Human PARP1 (e.g., BPS Bioscience, #80501)
-
Inhibitor: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: Olaparib or 3-Aminobenzamide (3-AB)
-
Substrates: Histone H1, Biotinylated NAD+, Activated DNA[3][13]
-
Assay Plate: 96-well high-binding microplate
-
Detection: Streptavidin-HRP conjugate and a colorimetric HRP substrate (e.g., TMB)
-
Buffers: 1X PARP Assay Buffer, 1X PBS, PBST (PBS + 0.05% Tween-20), Stop Solution (e.g., 0.2 M HCl)[11][14]
Step-by-Step Methodology
-
Plate Preparation:
-
Coat a 96-well plate with Histone H1 (1 µ g/well ) diluted in 1X PBS.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with PBST and pat dry. This provides the protein substrate for PARylation.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in 1X PARP Assay Buffer. A typical concentration range would be 1 nM to 100 µM.
-
Prepare dilutions for the positive control inhibitor (e.g., Olaparib) and a vehicle control (DMSO at the same final concentration as the highest inhibitor dose, typically ≤1%).
-
-
Reaction Setup:
-
Prepare a "Master Mix" containing PARP1 enzyme, Activated DNA, and Biotinylated NAD+ in 1X PARP Assay Buffer according to the manufacturer's recommendations.[14]
-
To each well, add the diluted inhibitor or control.
-
Add the Master Mix to all wells except the "No Enzyme" negative control.
-
Controls are critical:
-
100% Activity Control: Master Mix + Vehicle (DMSO).
-
Negative Control: Master Mix (without PARP1 enzyme) + Vehicle.
-
Positive Control: Master Mix + known PARP inhibitor (Olaparib).
-
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to proceed.
-
-
Detection:
-
Wash the plate 3 times with PBST to remove unreacted components.
-
Add Streptavidin-HRP diluted in PBST to each well.
-
Incubate for 30 minutes at room temperature. The Streptavidin-HRP binds to the biotinylated PAR chains attached to the immobilized histones.
-
Wash the plate 4 times with PBST.
-
Add the TMB substrate and incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Add Stop Solution to quench the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.[3]
-
Protocol 2: Cell-Based PARP Inhibition Assay (In-Cell ELISA)
This protocol measures the inhibition of PARP activity in cultured cells following induced DNA damage.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, or a BRCA-deficient line like MDA-MB-436[1]).
-
DNA Damaging Agent: Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS).
-
Inhibitor: this compound.
-
Detection Reagents:
-
Primary Antibody: Anti-PAR monoclonal antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
HRP Substrate (as in Protocol 1).
-
-
Other: 96-well cell culture plate, fixatives (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with serial dilutions of this compound (and controls) for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells.
-
-
Induction of DNA Damage:
-
Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 15 minutes) to all wells except the "Undamaged" control. This step activates cellular PARP.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with cold 1X PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes to allow antibody entry.
-
-
Immunodetection of PAR:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash 3 times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 4 times with PBST.
-
-
Signal Development and Reading:
-
Add TMB substrate and develop the signal as described in Protocol 1.
-
Add Stop Solution and read the absorbance at 450 nm. A parallel plate should be used for cell number normalization (e.g., using Crystal Violet stain).
-
Data Analysis and Interpretation
For both assays, the goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
Normalize Data: Subtract the background (Negative/No Enzyme control) from all readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
-
Plot and Analyze:
-
Plot the % Inhibition against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
-
Data Presentation Example
| Compound | Assay Type | IC50 (nM) |
| This compound | Biochemical | e.g., 25.4 |
| This compound | Cell-Based | e.g., 150.2 |
| Olaparib (Control) | Biochemical | e.g., 5.1 |
| Olaparib (Control) | Cell-Based | e.g., 35.8 |
Note: A higher IC50 in the cell-based assay compared to the biochemical assay is common and can reflect factors like cell membrane permeability and efflux pump activity.
References
-
BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Retrieved from [Link]
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Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from [Link]
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Biocompare. (2024). Assessing Cellular PARylation: Convenient ELISA-Based Methods. Retrieved from [Link]
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BPS Bioscience. (n.d.). Assessing Cellular PARylation. Retrieved from [Link]
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Paquet, F., et al. (2021). PARP activity detection with three different NAD⁺ analogues, in situ and in vivo. ResearchGate. Retrieved from [Link]
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Langelier, M. F., et al. (2021). PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools. PMC. Retrieved from [Link]
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Mondal, M., et al. (2022). Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo. PMC. Retrieved from [Link]
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Till, A., et al. (2022). Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens. NIH. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
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Gupte, R., et al. (2017). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
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Liu, L., et al. (2018). NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. Retrieved from [Link]
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Pathuri, G., et al. (2021). Biochemical PARP-1 trapping assay to assess trapping potency. ResearchGate. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
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Masi, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. PubMed. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. Retrieved from [Link]
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Murai, J. (2021). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Drug Resistance Updates. Retrieved from [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Retrieved from [Link]
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Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Retrieved from [Link]
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Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Retrieved from [Link]
-
Langelier, M. F., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. ResearchGate. Retrieved from [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
-
Grellety, T., & Kitchener, M. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. Retrieved from [Link]
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Francies, F. Z., et al. (2021). Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Nitroisoquinolin-1(2H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 5-Nitroisoquinolin-1(2H)-one
This compound is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1] PARP enzymes, particularly PARP1 and PARP2, play a vital role in the repair of single-strand DNA breaks (SSBs).[2] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[2][3] This targeted approach has led to the successful development of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[1][4]
The cytotoxicity of PARP inhibitors is not solely dependent on their enzymatic inhibition but also on their ability to "trap" PARP enzymes on damaged DNA.[5][6] This trapping of the PARP-DNA complex is a highly cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death.[6] Therefore, accurately assessing the cytotoxic effects of novel PARP inhibitors like this compound is paramount in preclinical drug development.
This comprehensive guide provides detailed protocols for evaluating the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. We will delve into the principles behind each assay, provide step-by-step methodologies, and offer insights into data interpretation.
Understanding the Assays: A Multi-Faceted Approach to Cytotoxicity
A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a multi-parametric approach, employing assays that measure different aspects of cell health and death. The three assays detailed below provide a comprehensive overview of the cytotoxic effects of this compound.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9][10] The amount of LDH released is proportional to the number of dead cells.[10]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is a powerful tool for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[12] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[12]
Experimental Protocols
Cell Culture and Treatment
For these assays, it is recommended to use a panel of cell lines, including cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) and corresponding wild-type cell lines to assess synthetic lethality.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment. Typically, this ranges from 1,000 to 100,000 cells per well.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] Prepare a serial dilution of the compound in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.[7]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
MTT Assay Protocol
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plate reader
Procedure:
-
Following the treatment period, carefully aspirate the culture medium.[7]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Incubate the plate at 37°C for 3-4 hours.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plate reader
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding the LDH reaction mixture to the supernatant.[10]
-
Incubate the plate at room temperature for the recommended time (usually around 30 minutes), protected from light.[16]
-
Add the stop solution provided in the kit.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
Annexin V/PI Apoptosis Assay Protocol
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[13]
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.[11]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution. Gently vortex the tubes.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer as soon as possible.[13]
Data Analysis and Interpretation
MTT Assay: The percentage of cell viability can be calculated using the following formula:
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH Assay: The percentage of cytotoxicity is calculated as:
-
Experimental LDH Release: LDH activity in the supernatant of treated cells.
-
Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).
Annexin V/PI Assay: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
The percentage of cells in each quadrant provides a quantitative measure of apoptosis and necrosis induction by this compound.
Visualizing the Workflow
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- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols: In Vivo Evaluation of 5-Nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
As a Senior Application Scientist, the task of guiding the preclinical evaluation of a novel chemical entity is one defined by both rigorous scientific principle and adaptive strategy. Publicly available literature does not currently contain specific in vivo animal study data for 5-Nitroisoquinolin-1(2H)-one. Therefore, this document is constructed as an expert-driven roadmap. It outlines the essential protocols and scientific rationale for the in vivo characterization of this compound, leveraging established methodologies for potent Poly(ADP-ribose) Polymerase (PARP) inhibitors with related structural motifs. The principles and detailed protocols herein provide a robust framework to advance this compound, or similar novel PARP inhibitors, through critical preclinical milestones.
Introduction and Scientific Background
This compound is a heterocyclic small molecule belonging to the isoquinolinone class. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)[1]. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[2].
The therapeutic rationale for PARP inhibition in oncology is rooted in the concept of synthetic lethality . In cancer cells harboring deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to an accumulation of SSBs[3][4]. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells cannot repair these DSBs, leading to genomic catastrophe and selective cell death[2][4]. This targeted approach has led to the successful clinical development of several PARP inhibitors for cancers with specific genetic vulnerabilities[3].
These application notes provide the foundational protocols to assess the in vivo efficacy, tolerability, and pharmacodynamic activity of this compound, a putative PARP inhibitor.
Physicochemical Properties of this compound
A clear understanding of a compound's physical properties is the bedrock of successful in vivo study design, directly informing formulation and administration strategies.
| Property | Value | Source |
| CAS Number | 82827-08-5 | |
| Molecular Formula | C₉H₆N₂O₃ | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [5] |
| Melting Point | 252-254 °C | |
| Storage | Store at room temperature | [5] |
| Purity | ≥95-97% (as specified by vendor) | [5] |
Note: Experimental solubility in common preclinical vehicles is not publicly available and must be determined empirically as outlined in Section 3.
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
The primary mechanism of action for this class of compounds is the inhibition of PARP1's catalytic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in recruiting other DNA repair factors to the site of damage. A more potent mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, effectively converting a repair enzyme into a cytotoxic DNA lesion[2]. This trapped complex is a significant roadblock to DNA replication and transcription.
Caption: PARP1 inhibition and the principle of synthetic lethality.
Preclinical In Vivo Experimental Workflow
A structured, stepwise approach is essential for the efficient and ethical evaluation of a novel compound. The workflow should prioritize establishing safety and tolerability before proceeding to large-scale efficacy studies.
Caption: A logical workflow for in vivo evaluation of a novel agent.
Protocol 1: Formulation Development for a Poorly Soluble Compound
Objective: To identify a safe and effective vehicle for the administration of this compound in mice. The solid nature and high melting point suggest poor aqueous solubility, a common challenge with PARP inhibitors[6].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer, magnetic stirrer, pH meter, sterile filters (0.22 µm)
Procedure:
-
Initial Solubility Screen:
-
Assess the solubility of the compound in individual solvents (DMSO, PEG300, Ethanol) and co-solvent mixtures.
-
Aim for a stock concentration at least 2x higher than the highest intended dosing concentration to allow for dilution.
-
Rationale: This initial screen quickly identifies promising solvent systems.
-
-
Test Formulation Preparation (based on common vehicles for PARP inhibitors):
-
Vehicle A (Oral Gavage - Suspension): 0.5-1% CMC in sterile water.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the CMC solution.
-
Gradually add the remaining CMC solution while vortexing or triturating to create a uniform suspension.
-
-
Vehicle B (Oral Gavage/IP/IV - Solution): DMSO/PEG300/Saline mixture. A common starting point is 10% DMSO, 40% PEG300, 50% Saline.
-
Dissolve the compound completely in DMSO first. This is a critical step.
-
Add PEG300 and mix thoroughly.
-
Slowly add the saline or PBS dropwise while vortexing to prevent precipitation. Causality Note: Adding the aqueous component last and slowly is crucial to maintain the solubility of hydrophobic compounds[6].
-
-
Vehicle C (IV - Nanoemulsion/Liposome): For compounds that are extremely difficult to formulate, encapsulation in nano-liposomes or nanoemulsions can improve solubility, prolong circulation, and reduce toxicity[6][7]. This advanced technique often requires specialized equipment. A simpler approach for initial studies is Vehicle B.
-
-
Stability and Safety Assessment:
-
Observe the final formulation for at least 4 hours at room temperature for any signs of precipitation.
-
Administer a single dose of the vehicle alone to a small cohort of mice (n=2-3) and monitor for 24-48 hours for any adverse reactions (e.g., lethargy, irritation at the injection site). This validates the safety of the excipients.
-
Self-Validation: A successful formulation will be a clear solution or a fine, homogenous suspension that does not precipitate upon standing and causes no adverse effects when administered as a vehicle control.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered on a given schedule without causing unacceptable toxicity[8][9]. This dose will inform the dose levels for subsequent efficacy studies.
Animal Model:
-
Strain: Athymic Nude (Nu/Nu) or SCID mice (commonly used for xenografts).
-
Sex: Female (often used as they tend to be less aggressive and show more consistent tumor growth).
-
Age: 6-8 weeks.
-
Group Size: n=3-5 mice per dose group.
Procedure:
-
Dose Selection: Start with a dose escalation scheme. A common approach is a modified Fibonacci sequence or simply doubling the dose. For a novel compound, start low (e.g., 10 mg/kg) and escalate (e.g., 10, 20, 40, 80 mg/kg).
-
Administration:
-
Administer the compound daily for 5 consecutive days (q.d. x 5) via the intended route (e.g., oral gavage or intraperitoneal injection).
-
Include a vehicle control group.
-
-
Monitoring (Daily):
-
Body Weight: A body weight loss of >15-20% is a primary indicator of toxicity and often a humane endpoint[9][10].
-
Clinical Signs: Observe for signs of distress using a scoring system (see table below). Signs include hunched posture, ruffled fur, lethargy, and dehydration[11].
-
Mortality: Record any deaths.
-
-
Study Duration: Monitor animals for at least 7-14 days after the last dose to observe any delayed toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of toxicity[8].
Table for Clinical Toxicity Scoring
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Body Weight Loss | < 5% | 5-10% | 10-15% | >15% |
| Activity | Normal, active | Slightly reduced | Moving slowly, reluctant | Moribund, unresponsive |
| Posture | Normal | Mildly hunched | Moderately hunched | Severely hunched |
| Fur Texture | Smooth, groomed | Mildly ruffled | Ruffled, unkempt | Piloerection |
A cumulative score of ≥ 4 or a score of 3 in any single category should trigger intensive observation or euthanasia as a humane endpoint[11].
Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound as a single agent in a relevant cancer model[12].
Animal Model and Cell Line:
-
Cell Line: Select a human cancer cell line with a known HR deficiency (e.g., CAPAN-1 - BRCA2 mutant; MDA-MB-436 - BRCA1 mutant) to leverage the synthetic lethality mechanism. An HR-proficient line (e.g., MDA-MB-231) can be used as a negative control.
-
Animal: 6-8 week old female athymic nude mice.
-
Group Size: n=8-10 mice per group to achieve statistical power.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 2-5 x 10⁶ cells (resuspended in PBS or Matrigel) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Grouping:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups to ensure the average starting tumor volume is similar across all groups.
-
Example Groups:
-
Vehicle Control (oral gavage, daily)
-
This compound (MTD, oral gavage, daily)
-
This compound (1/2 MTD, oral gavage, daily)
-
Positive Control (e.g., Olaparib at a known effective dose)
-
-
-
Treatment and Monitoring:
-
Administer treatment daily (or as determined by MTD study) for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Endpoints:
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
-
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement by measuring the inhibition of PARP activity in tumor tissue. The level of poly(ADP-ribose) (PAR) is a direct biomarker of PARP activity[15].
Procedure:
-
Study Design: Use a satellite group of tumor-bearing mice (n=3-4 per time point) from the efficacy study or a separate, short-term study.
-
Dosing and Sample Collection:
-
Administer a single dose of this compound at an efficacious dose (e.g., the MTD).
-
Euthanize mice and collect tumor tissue and plasma at various time points post-dose (e.g., 2, 4, 8, and 24 hours).
-
Flash-freeze tissues immediately in liquid nitrogen and store at -80°C.
-
-
PAR Level Quantification:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer.
-
Measure total protein concentration using a BCA assay for normalization.
-
Quantify PAR levels using a commercially available ELISA kit (e.g., HT PARP in vivo PD Assay) or by Western Blotting using an anti-PAR antibody[15].
-
Causality Note: A significant reduction in PAR levels in the tumors of treated mice compared to vehicle-treated controls provides direct evidence that the compound is inhibiting its target in the tissue of interest[15][16].
-
Data Interpretation:
-
A dose- and time-dependent decrease in PAR levels post-treatment confirms in vivo target engagement.
-
The duration of PAR suppression can help inform the optimal dosing schedule (e.g., once vs. twice daily). Sustained PARP inhibition is often correlated with better efficacy[17].
Ethical Considerations and Humane Endpoints
All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) must be applied. Humane endpoints are critical to minimize animal pain and distress and are preferable to death as an endpoint[13][14][18].
Mandatory Humane Endpoints:
-
Tumor volume exceeding 2000 mm³ or a diameter >20 mm.
-
Tumor ulceration or necrosis.
-
Body weight loss exceeding 20% of baseline.
-
Severe clinical signs of distress (as defined in the MTD protocol) that are unresponsive to supportive care[10].
References
-
MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
-
Zhang, D., Baldwin, P., Leal, A. S., Carapellucci, S., Sridhar, S., & Liby, K. T. (n.d.). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. PMC. Retrieved from [Link]
-
de Bono, J., Ramanathan, R. K., Mina, L., Chugh, R., Glaspy, J., Rafii, S., ... & Wainberg, Z. (n.d.). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. PMC. Retrieved from [Link]
-
PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Retrieved from [Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). PMC. Retrieved from [Link]
-
Makhov, P., Naito, S., & Kolenko, V. M. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. Retrieved from [Link]
-
NIH OACU. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]
-
University of California, Berkeley. (2018). Guidelines for Humane Endpoints in Animal Studies. Retrieved from [Link]
-
Wilson, A. J., Chen, L., Dilling, T. R., & Nickels, M. L. (n.d.). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum-tolerated drug dose (MTD) studies revealed that encapsulated delivery was better tolerated than the free drugs. Retrieved from [Link]
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ResearchGate. (2019). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. Retrieved from [Link]
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NIH. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Retrieved from [Link]
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Pi Chemicals System. (n.d.). PI-50019 this compound (82827-08-5). Retrieved from [Link]
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Frontiers. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Retrieved from [Link]
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Canadian Council on Animal Care. (2022). CCAC guidelines: Identification of scientific endpoints, humane intervention points, and cumulative endpoints. Retrieved from [Link]
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BioAgilytix. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
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University of Tennessee Health Science Center. (2023). Guidelines Humane Endpoints. Retrieved from [Link]
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EMBL-EBI. (n.d.). The non-canonical PARP1 inhibitor target, PARP16, contributes to talazoparib polypharmacology and synergy with WEE1 inhibitors: Chemical Proteomics Cal51. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
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Nanoemulsion-Based Delivery of Fluorescent PARP Inhibitors in Mouse Models of Small Cell Lung Cancer. (n.d.). PubMed Central. Retrieved from [Link]
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Scientist Live. (2015). High throughput PARP in vivo pharmacodynamic assay. Retrieved from [Link]
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ACS Publications. (n.d.). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Retrieved from [Link]
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GemPharmatech. (2025). Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs. Retrieved from [Link]
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Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
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Targeted Oncology. (2020). An Overview of PARP Inhibitors in Ovarian Cancer. Retrieved from [Link]
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SciSpace. (n.d.). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
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Mayo Clinic. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Retrieved from [Link]
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Smith, M. A., Hampton, O. A., Reynolds, C. P., Kang, M. H., Maris, J. M., Gorlick, R., ... & Houghton, P. J. (n.d.). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Retrieved from [Link]
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Comprehensive Guide to Apoptosis Induction and Analysis Using 5-Nitroisoquinolin-1(2H)-one
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for investigating the pro-apoptotic potential of 5-Nitroisoquinolin-1(2H)-one, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). We delve into the molecular mechanisms underpinning PARP inhibitor-induced apoptosis and present a suite of validated, step-by-step protocols for its empirical validation. This document is designed to equip researchers in oncology and drug development with the necessary tools to design, execute, and interpret apoptosis assays, moving from fundamental cell culture and compound treatment to advanced multi-parametric analysis using flow cytometry, luminescence-based assays, and Western blotting. The integration of mechanistic rationale with robust experimental design ensures a self-validating system for assessing the therapeutic potential of this compound and other PARP inhibitors.
Introduction: Targeting DNA Repair to Induce Cancer Cell Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling malignant cells to evade death signals and proliferate uncontrollably. A key strategy in modern cancer therapy is to re-engage this dormant cell death machinery.
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR), primarily mediating the repair of DNA single-strand breaks (SSBs).[1] In many cancers, other DNA repair pathways, such as homologous recombination (HR) for double-strand break (DSB) repair, are compromised (e.g., via BRCA1/2 mutations).[2] These tumors become critically dependent on PARP-mediated repair for survival.
This compound belongs to a class of small molecules that inhibit PARP activity. By blocking PARP, these inhibitors prevent the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[3] In cancer cells with deficient HR pathways, the accumulation of these DSBs triggers catastrophic genomic instability, ultimately activating the intrinsic apoptotic cascade.[1][4] Therefore, assessing the ability of compounds like this compound to induce apoptosis is a critical step in their preclinical evaluation.
Mechanism of Action: From PARP Inhibition to Caspase Activation
The pro-apoptotic activity of this compound is rooted in its ability to induce "synthetic lethality" in susceptible cells. The mechanism unfolds through a well-defined signaling cascade.
-
Inhibition and Trapping: this compound binds to the active site of PARP-1, inhibiting its enzymatic activity. More importantly, this binding "traps" the PARP-1 enzyme on the DNA at the site of a single-strand break.
-
Replication Fork Collapse: As the cell proceeds through S-phase, the DNA replication machinery encounters these trapped PARP-1/DNA complexes, causing the replication fork to stall and collapse. This process converts a relatively benign SSB into a highly toxic DSB.[3]
-
DNA Damage Response Activation: The accumulation of DSBs activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1/CHK2 and the histone variant H2AX (forming γH2AX), a key marker of DSBs.[5]
-
Apoptosome Formation: If the DNA damage is too extensive to be repaired, pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm.[6]
-
Caspase Cascade Execution: Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[7]
-
Cellular Demolition: Activated caspase-3 and -7 execute the final stages of apoptosis by cleaving a multitude of cellular substrates. A key substrate is PARP-1 itself. This cleavage, which generates an 89 kDa fragment, serves both to inactivate PARP-1's DNA repair function and as a definitive biochemical hallmark of ongoing apoptosis.[8][9]
Diagram of PARP Inhibitor-Induced Apoptosis Pathway
Caption: Signaling pathway of apoptosis induction by this compound.
Integrated Experimental Workflow
A multi-assay approach is essential for robustly confirming apoptosis. We recommend a tiered workflow that examines different stages of the apoptotic process, from plasma membrane changes to the activation of key executioner enzymes and the cleavage of hallmark substrates.
Diagram of the Experimental Workflow
Caption: Integrated workflow for assessing apoptosis induction.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
Rationale: Establishing a consistent and healthy cell culture is the foundation for reproducible results. A dose-response and time-course experiment is crucial to identify the optimal concentration and duration of treatment to observe apoptosis.
-
Cell Seeding:
-
Select an appropriate cancer cell line (e.g., HeLa, MCF-7, or a BRCA-deficient line like CAPAN-1).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot and flow cytometry, 96-well plates for caspase assays) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
-
Cell Treatment:
-
The following day, aspirate the old medium and replace it with fresh medium containing the desired final concentrations of this compound.
-
Dose-Response: Use a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Use a fixed, effective concentration (determined from the dose-response) for various durations (e.g., 6, 12, 24, 48 hours).
-
Controls:
-
Vehicle Control: Treat cells with the highest volume of DMSO used for the compound (e.g., 0.1% DMSO).
-
Positive Control: Treat cells with a known apoptosis inducer like Staurosporine (1 µM for 4-6 hours) or Etoposide.[10]
-
-
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent Cells:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash cells gently with ice-cold Phosphate-Buffered Saline (PBS).
-
Detach the cells using a gentle, non-enzymatic method like an EDTA-based dissociation buffer or by scraping to preserve membrane integrity for flow cytometry.[11] For Western blot or caspase assays, trypsin can be used.
-
Combine the collected medium with the detached cells.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS before proceeding to the specific assay protocols.[11]
-
Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
Rationale: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Cell Preparation:
-
Harvest ~1 x 10⁶ cells per sample as described in Protocol 1.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorophore conjugate).
-
Add 5-10 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL stock).[11]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[12]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Protocol 3: Caspase-3/7 Activity Assay
Rationale: Caspases-3 and -7 are the primary executioner caspases. Their activation is a central and irreversible step in the apoptotic pathway. This assay uses a substrate (e.g., containing the DEVD tetrapeptide sequence) that is specifically cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.[13][14]
-
Reagent Preparation:
-
Prepare the caspase assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7). Allow it to equilibrate to room temperature before use.[14]
-
-
Assay Procedure (96-well plate format):
-
Plate 1 x 10⁴ cells per well in a white-walled 96-well plate and treat as described in Protocol 1.
-
After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
-
Incubation and Measurement:
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[13]
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium but no cells).
-
Calculate the fold-change in caspase activity by normalizing the signal from treated samples to the signal from the vehicle control samples.
-
Protocol 4: Western Blot for Cleaved PARP and Cleaved Caspase-3
Rationale: Western blotting provides a semi-quantitative assessment of specific protein markers of apoptosis. The cleavage of PARP-1 (116 kDa) into its 89 kDa fragment by caspase-3 is a definitive hallmark of apoptosis.[8] Similarly, detecting the cleaved, active fragments of caspase-3 confirms the activation of the executioner phase.
-
Protein Extraction:
-
Harvest 1-2 x 10⁶ cells per sample. Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[8]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).[8]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that can detect:
-
Full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Full-length and cleaved Caspase-3.
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Data Presentation and Interpretation
The strength of this workflow lies in the convergence of evidence from multiple assays. A positive result for apoptosis induction by this compound would be a dose- and time-dependent increase in:
-
The Annexin V+/PI- and Annexin V+/PI+ cell populations.
-
Caspase-3/7 activity.
-
The intensity of the cleaved PARP (89 kDa) and cleaved caspase-3 bands.
Table 1: Representative Flow Cytometry Data
Percentage of cell populations after 24-hour treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) (AnnV-/PI-) | Early Apoptotic (%) (AnnV+/PI-) | Late Apoptotic/Necrotic (%) (AnnV+/PI+) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.2 | 2.5 | 2.1 |
| This compound | 1 | 88.7 | 7.8 | 3.3 |
| This compound | 5 | 65.4 | 22.1 | 11.5 |
| This compound | 10 | 42.3 | 35.8 | 20.2 |
| Staurosporine (Positive Control) | 1 | 15.6 | 40.1 | 43.5 |
Table 2: Representative Caspase-3/7 Activity Data
Fold increase in luminescence relative to vehicle control after 12-hour treatment.
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
|---|---|---|
| Vehicle Control | 0 | 1.0 |
| This compound | 1 | 1.8 |
| This compound | 5 | 4.5 |
| This compound | 10 | 8.2 |
| Staurosporine (Positive Control) | 1 | 12.5 |
Table 3: Representative Western Blot Densitometry Data
Relative intensity of cleaved PARP normalized to β-actin after 24-hour treatment.
| Treatment Group | Concentration (µM) | Full-Length PARP (116 kDa) (Relative Intensity) | Cleaved PARP (89 kDa) (Relative Intensity) |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 | 0.05 |
| This compound | 1 | 0.88 | 0.21 |
| This compound | 5 | 0.45 | 0.81 |
| This compound | 10 | 0.18 | 1.35 |
| Staurosporine (Positive Control) | 1 | 0.11 | 1.52 |
References
-
Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. [Link]
-
The mechanism of cancer cell death by PARP inhibitors goes beyond DNA damage alone. (2019). Signal Transduction and Targeted Therapy. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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Caspase Protocols in Mice. (2016). Methods in Molecular Biology. [Link]
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PARP inhibitor tilts cell death from necrosis to apoptosis in cancer cells. (2008). Cancer Biology & Therapy. [Link]
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PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. (2017). Translational Cancer Research. [Link]
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments. [Link]
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PARP inhibitors switch cell death to apoptosis from programmed necrosis. (2018). ResearchGate. [Link]
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Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. (2003). Molecular and Cellular Biology. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (2023). Journal of the American Chemical Society. [Link]
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A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. (2014). Cell Reports. [Link]
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[Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. (2006). Ukrainskii biokhimicheskii zhurnal. [Link]
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1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2007). BMC Cancer. [Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). Cancer Letters. [Link]
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A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. (2022). Cell Death & Disease. [Link]
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An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. (2017). Journal of Cellular Biochemistry. [Link]
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6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2007). ResearchGate. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). Cancer Letters. [Link]
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Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). Molecules. [Link]
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The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (2021). Molecular Cancer Therapeutics. [Link]
-
PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (2015). Annals of Oncology. [Link]
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Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. (2021). Pharmacy Times. [Link]
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When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. (2021). H&O. [Link]
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PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mutations. (2024). VJHemOnc. [Link]
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Application Notes & Protocols: Cell Cycle Analysis Using 5-Nitroisoquinolin-1(2H)-one
Introduction: Targeting the Guardian of the Genome for Cell Cycle Insights
In the intricate dance of cellular life, the cell cycle is a tightly regulated process ensuring the faithful replication and division of cells. Dysregulation of this cycle is a hallmark of cancer, making it a critical area of study for researchers, scientists, and drug development professionals. A key player in maintaining genomic integrity, and therefore a crucial component of cell cycle control, is the enzyme Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP-1, are essential for various cellular processes, including DNA repair, chromatin modulation, and transcription.[3][4]
5-Nitroisoquinolin-1(2H)-one is a potent inhibitor of PARP.[2] By blocking PARP's catalytic activity, this small molecule prevents the repair of DNA single-strand breaks (SSBs).[5][6] When a cell enters the S phase of the cell cycle to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[7][8] In healthy cells, these DSBs can be repaired through homologous recombination. However, in cancer cells with deficiencies in this repair pathway (such as those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[4][5] This mechanism of action makes PARP inhibitors like this compound powerful tools not only for cancer therapy but also for studying the cell cycle.
These application notes provide a comprehensive guide to utilizing this compound for cell cycle analysis. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to effectively employ this compound in their studies of cell cycle regulation and drug discovery.
Scientific Principle: The Domino Effect of PARP Inhibition on Cell Cycle Progression
The primary mechanism by which this compound influences the cell cycle is through the induction of DNA damage. PARP enzymes are activated by DNA breaks and catalyze the formation of poly(ADP-ribose) chains on target proteins, which in turn recruit DNA repair machinery.[4][9] Inhibition of PARP by this compound disrupts this process, leading to an accumulation of unrepaired SSBs.[5]
As the cell progresses through the cell cycle, the replication machinery encounters these SSBs during the S phase, resulting in the collapse of replication forks and the formation of DSBs.[7] This accumulation of DNA damage triggers cell cycle checkpoints, primarily at the G2/M transition, to halt cell cycle progression and allow time for repair.[10] If the damage is too extensive, the cell may be driven into apoptosis (programmed cell death).[11][12]
Therefore, treating cells with this compound is expected to cause an accumulation of cells in the S and G2/M phases of the cell cycle, which can be quantified using techniques like flow cytometry with DNA staining dyes such as propidium iodide (PI).[13]
Caption: Mechanism of this compound induced cell cycle arrest.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured mammalian cells with this compound to induce cell cycle arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, U2OS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 60-70% confluency at the time of treatment. This ensures that the cells are in an exponential growth phase.
-
Cell Adherence: Incubate the cells for 24 hours to allow for proper attachment.
-
Preparation of Treatment Medium: Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the existing medium from the wells and replace it with the prepared treatment medium.
-
Incubation: Incubate the cells for a predetermined time period. A time-course experiment (e.g., 24, 48, 72 hours) is crucial to identify the optimal duration for observing cell cycle effects.
-
Cell Harvesting: After incubation, collect the cells for cell cycle analysis.
-
For adherent cells, aspirate the medium, wash once with PBS, and then add Trypsin-EDTA to detach the cells.
-
For suspension cells, directly collect the cells by centrifugation.
-
It is important to collect both the supernatant (containing floating/apoptotic cells) and the adherent cells to get a complete picture of the cell population.
-
II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the staining of cells with propidium iodide (PI) for the analysis of DNA content by flow cytometry.[14][15] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Harvested cells from the treatment protocol
-
Ice-cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Washing: Centrifuge the harvested cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This gradual addition is critical to prevent cell clumping.[15][16]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[17] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[15]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells. Discard the ethanol and resuspend the pellet in 1 mL of PBS. Repeat this wash step.
-
RNase Treatment: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 200 µL of RNase A solution. This step is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[15] Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 200 µL of PI staining solution to the cell suspension. Mix gently.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000-20,000 events per sample. Use a low flow rate to ensure accurate measurements.[17]
Caption: Experimental workflow for cell cycle analysis.
Data Analysis and Interpretation
Flow cytometry data will be presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count.[18]
-
G0/G1 Phase: Cells in the G0/G1 phase have a normal diploid DNA content (2N) and will appear as the first major peak on the histogram.
-
S Phase: Cells actively replicating their DNA will have a DNA content between 2N and 4N and will be distributed between the G1 and G2/M peaks.
-
G2/M Phase: Cells in the G2 or M phase have a tetraploid DNA content (4N) and will form the second major peak, with approximately twice the fluorescence intensity of the G1 peak.
-
Sub-G1 Peak: A peak to the left of the G1 peak, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.
Specialized software (e.g., FlowJo, ModFit LT) can be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Results with this compound Treatment:
| Treatment Group | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | ~60-70% | ~15-25% | ~10-15% | <5% |
| 5-NIQ (Low Dose) | Decreased | Increased | Increased | Slightly Increased |
| 5-NIQ (High Dose) | Significantly Decreased | Increased | Significantly Increased | Increased |
This table represents a hypothetical outcome. Actual percentages will vary depending on the cell line, drug concentration, and incubation time.
An increase in the percentage of cells in the S and G2/M phases, coupled with a decrease in the G1 phase, indicates cell cycle arrest at these stages. A significant increase in the sub-G1 population suggests the induction of apoptosis.
Troubleshooting and Best Practices
-
Cell Clumping: Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Add ethanol dropwise while vortexing to minimize clumping.[15][16]
-
High Coefficient of Variation (CV) of G1 Peak: A high CV can make it difficult to resolve the different cell cycle phases. Use a low flow rate during acquisition and ensure proper instrument setup and compensation.[17]
-
No Observable Effect: The chosen cell line may be resistant to the effects of this compound, or the concentration and/or incubation time may be insufficient. Perform dose-response and time-course experiments to optimize conditions.
-
Self-Validation: Always include both untreated and vehicle-treated controls to establish a baseline cell cycle profile. For a positive control for G2/M arrest, consider using a known agent like nocodazole.
Conclusion
This compound is a valuable tool for researchers studying the cell cycle. By inhibiting PARP and inducing DNA damage, it provides a reliable method for inducing cell cycle arrest, primarily in the S and G2/M phases. The protocols and insights provided in these application notes offer a robust framework for utilizing this compound to investigate the intricate mechanisms of cell cycle regulation and to screen for potential therapeutic agents that target this fundamental cellular process.
References
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available from: [Link]
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Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Research, 12(11), 1491–1497. Available from: [Link]
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Flow Cytometry Core Facility. Propidium Iodide Cell Cycle Staining Protocol. Available from: [Link]
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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Wikipedia. Cell cycle analysis. Available from: [Link]
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Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301–311. Available from: [Link]
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Plummer, R. (2009). The Role of PARP in DNA Repair and its Therapeutic Exploitation. ScienceDirect. Available from: [Link]
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NanoCellect Biomedical. How to Complete Cell Cycle Analysis via Flow Cytometry. Available from: [Link]
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Simoneau, A., et al. (2022). The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Genes & Development, 36(19-20), 1103–1117. Available from: [Link]
-
D'Amours, D., et al. (2001). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Journal of Pharmacology and Experimental Therapeutics, 299(3), 815–825. Available from: [Link]
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Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. Available from: [Link]
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Pharmacy Times. (2023). Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. Available from: [Link]
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Lord, C. J., & Ashworth, A. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1116–1122. Available from: [Link]
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Fouquerel, E., & Guedat, P. (2018). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 19(1), 226. Available from: [Link]
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MD Anderson Cancer Center. (2024). What are PARP inhibitors? Available from: [Link]
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ResearchGate. Role of PARP enzyme in DNA repair. In the event of a single-stranded... Available from: [Link]
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Saxena, A. K., et al. (2010). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 175. Available from: [Link]
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Kliuchko, S. O., et al. (2007). [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. Ukrainskii biokhimicheskii zhurnal, 79(6), 110–116. Available from: [Link]
-
Zhang, Y., et al. (2017). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Journal of Cellular Biochemistry, 118(12), 4394–4403. Available from: [Link]
-
Jantova, S., et al. (2005). The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[10][14]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and. Cell Biochemistry and Function, 23(6), 395–402. Available from: [Link]
-
Shytle, R. D., et al. (2012). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 7(12), e51138. Available from: [Link]
-
Palchaudhuri, R., et al. (2015). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Cell Reports, 13(10), 2275–2285. Available from: [Link]
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Flow Cytometry Core Facility. Cell Cycle Analysis. Available from: [Link]
-
Li, H., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Molecular Cancer, 19(1), 1–13. Available from: [Link]
-
ResearchGate. Mechanism of Action of PARP Inhibitors. Note: in the presence of a PARP... Available from: [Link]
-
Saxena, A. K., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 175. Available from: [Link]
-
Flow Cytometry Core Facility. CellCycle Analysis. Available from: [Link]
-
Flow Cytometry Core Facility. Cell Cycle analysis. Available from: [Link]
-
Murai, J. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(9), 2939–2947. Available from: [Link]
-
Rata, S., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3694. Available from: [Link]
-
SiMa-Science. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. Available from: [Link]
-
Black, K. A., et al. (1991). Effects of 4-nitroquinoline-1-oxide on population growth, cell-cycle compartmentalization and viability in human lymphoblastoid cells. Toxicology in Vitro, 5(3), 193–200. Available from: [Link]
-
da Silva, P. B., et al. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European Journal of Pharmacology, 983, 176963. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Nitroisoquinolin-1(2H)-one and its Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of PARP Inhibition and the Role of 5-Nitroisoquinolin-1(2H)-one
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, PARP inhibitors have emerged as a cornerstone of targeted therapy.[2][3] By blocking a key DNA repair mechanism, PARP inhibitors induce synthetic lethality in cancer cells, leading to their selective demise. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[4] The introduction of a nitro group, as seen in this compound, can significantly modulate the molecule's biological activity, making it a person of interest in the development of novel therapeutic agents, including PARP inhibitors.
This comprehensive guide provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other potential PARP inhibitors. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research endeavors.
Physicochemical Properties and Handling of this compound
A fundamental aspect of any screening campaign is the proper handling and solubilization of the test compound. While specific aqueous solubility data for this compound is not extensively published, general guidelines for similar small molecules can be followed.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| CAS Number | 82827-08-5 | [5] |
| Appearance | Pale-yellow to yellow-brown solid | [6] |
| Storage | Store at room temperature | [7] |
| Solubility | Soluble in DMSO | [8] |
Note on Solubility: For HTS applications, it is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO), for example, at a concentration of 10 mM.[9] This stock solution can then be serially diluted in an appropriate aqueous assay buffer to achieve the desired final concentrations for screening. It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically ≤1%) to avoid solvent-induced artifacts.[10]
The PARP Inhibition Signaling Pathway
Understanding the mechanism of action of PARP inhibitors is crucial for designing effective screening assays. The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to cancer cell death in the context of homologous recombination deficiency.
Caption: PARP activation and inhibition in the context of DNA repair.
High-Throughput Screening for PARP Inhibitors: Methodologies and Protocols
The identification of novel PARP inhibitors from large compound libraries necessitates robust and scalable HTS assays. Both biochemical and cell-based assays are valuable tools in a comprehensive screening campaign.
Biochemical HTS Workflow for PARP Inhibitors
Biochemical assays directly measure the enzymatic activity of PARP and its inhibition by test compounds. These assays are often the first step in a screening cascade due to their high throughput and lower complexity.
Caption: A generalized workflow for a biochemical HTS assay for PARP inhibitors.
Protocol 1: Colorimetric PARP1 Activity Assay for High-Throughput Screening
This protocol describes a colorimetric assay to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct measure of PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well or 384-well plates
-
Activated DNA
-
20X PARP Buffer (e.g., 1 M Tris-HCl, pH 8.0, 0.5 M MgCl₂, 2% Triton X-100)
-
10X PARP Cocktail (containing biotinylated NAD+)
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Olaparib)
-
10X Strep-Diluent
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., 1X PBS with 0.1% Triton X-100)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X PARP Buffer by diluting the 20X stock with dH₂O.
-
Prepare working solutions of test compounds and the positive control by diluting the DMSO stock in 1X PARP Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a working solution of Streptavidin-HRP by diluting the stock in 1X Strep-Diluent.
-
-
Assay Protocol:
-
Add 50 µL of 1X PARP Buffer to each well of the histone-coated plate and incubate for 5 minutes at room temperature to rehydrate the histones. Remove the buffer.
-
Set up the following controls:
-
No Enzyme Control: 50 µL of 1X PARP Buffer.
-
100% Activity Control: 25 µL of 1X PARP Buffer.
-
Positive Control: 25 µL of the positive control inhibitor working solution.
-
Test Compound Wells: 25 µL of the test compound working solution.
-
-
Prepare a master mix containing PARP1 enzyme and activated DNA in 1X PARP Buffer. Add 25 µL of this master mix to all wells except the "No Enzyme Control".
-
Prepare a 1X PARP Cocktail solution. Add 25 µL of the 1X PARP Cocktail to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 50 µL of the diluted Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Data Analysis:
The percentage of PARP1 inhibition is calculated as follows:
% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of No Enzyme Control) / (Absorbance of 100% Activity Control - Absorbance of No Enzyme Control)] * 100
Compounds showing significant inhibition (e.g., >50%) are considered primary hits and should be further evaluated in dose-response studies to determine their IC₅₀ values.
Cell-Based HTS Workflow for PARP Inhibitors
Cell-based assays provide a more physiologically relevant context for evaluating compound activity, as they account for factors such as cell permeability and metabolism. A common strategy for identifying PARP inhibitors is to screen for compounds that selectively kill cancer cells with defects in homologous recombination (e.g., BRCA1/2 deficient cells).
Caption: A generalized workflow for a cell-based HTS assay for PARP inhibitors.
Protocol 2: Cell-Based Synthetic Lethality Assay for High-Throughput Screening
This protocol describes a cell-based assay to identify compounds that exhibit selective cytotoxicity towards a homologous recombination-deficient cancer cell line compared to its isogenic homologous recombination-proficient counterpart.
Materials:
-
BRCA2-deficient human cancer cell line (e.g., CAPAN-1)
-
Isogenic BRCA2-proficient human cancer cell line
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Olaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed both the BRCA2-deficient and BRCA2-proficient cell lines into separate 384-well plates at a predetermined optimal density.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Add the diluted compounds to the respective wells of both cell plates. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each well relative to the DMSO-treated controls for both cell lines.
-
Plot the dose-response curves and determine the IC₅₀ values for each compound in both cell lines.
-
Calculate the selectivity index (SI) as follows:
SI = IC₅₀ (HR-proficient cells) / IC₅₀ (HR-deficient cells)
Compounds with a high selectivity index are considered promising candidates for further investigation as they selectively target cancer cells with homologous recombination deficiency.
Quantitative Data Summary and Interpretation
| Compound | PARP1 IC₅₀ (nM) (Biochemical Assay) | Cell Viability IC₅₀ (µM) (BRCA2-deficient cells) | Cell Viability IC₅₀ (µM) (BRCA2-proficient cells) | Selectivity Index |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Olaparib (Positive Control) | ~1-5 | ~0.01-0.1 | >10 | >100-1000 |
Trustworthiness and Self-Validation
To ensure the reliability of your screening results, it is essential to incorporate a multi-faceted validation strategy:
-
Positive and Negative Controls: Always include a known PARP inhibitor as a positive control and a vehicle-only (DMSO) as a negative control on every assay plate.
-
Z'-Factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Dose-Response Confirmation: Primary hits identified in single-concentration screens should be confirmed in dose-response experiments to determine their potency (IC₅₀) and rule out false positives.
-
Orthogonal Assays: Validate hits from a biochemical screen in a cell-based assay, and vice versa. This helps to confirm the mechanism of action and identify compounds with good cellular activity.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the high-throughput screening and identification of novel PARP inhibitors, with a focus on this compound and its analogs. By understanding the underlying scientific principles and adhering to rigorous experimental design and validation, researchers can confidently advance their drug discovery programs in the promising field of targeted cancer therapy.
References
-
PubMed. Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Available at: [Link]
-
PubMed. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Available at: [Link]
-
AACR Journals. Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Available at: [Link]
-
Signosis. PARP Activity Assay Kit (100 Tests). Available at: [Link]
-
NIH. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Available at: [Link]
-
NIH. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Available at: [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available at: [Link]
-
Pi Chemicals. PI-50019 this compound (82827-08-5). Available at: [Link]
-
Adooq Bioscience. PARP inhibitors. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Available at: [Link]
-
PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Available at: [Link]
-
NIH. Biologically active quinoline and quinazoline alkaloids part I. Available at: [Link]
-
NIH. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available at: [Link]
-
PubMed. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Available at: [Link]
-
NIH. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Available at: [Link]
-
Pharmacy Times. Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Available at: [Link]
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Application Notes and Protocols for the Topoisomerase I DNA Cleavage Assay
Authored by a Senior Application Scientist
Abstract
DNA Topoisomerase I (Top1) is a ubiquitous and essential enzyme that resolves topological stress in DNA arising during critical cellular processes such as replication, transcription, and recombination.[1][2] It functions by introducing a transient single-strand break in the DNA backbone, allowing for controlled rotation of the DNA, followed by religation of the break.[3][4][5] This catalytic activity makes Top1 a prime target for anticancer therapeutics.[6][7] Notably, a class of compounds known as Top1 inhibitors, such as camptothecin and its derivatives, exert their cytotoxic effects by trapping the enzyme-DNA covalent intermediate, known as the cleavage complex.[6][8][9] This stabilization of the cleavage complex transforms the transient single-strand break into a permanent DNA lesion, which can lead to lethal double-strand breaks upon collision with a replication fork, ultimately triggering cell death.[10] The Topoisomerase I DNA cleavage assay is a fundamental in vitro method used to identify and characterize such inhibitors.[8][11] This guide provides a detailed protocol and expert insights for performing this assay, aimed at researchers, scientists, and drug development professionals.
Principle of the Topoisomerase I DNA Cleavage Assay
The Topoisomerase I DNA cleavage assay is designed to directly assess the formation of the covalent Top1-DNA cleavage complex. The assay typically utilizes a supercoiled plasmid DNA substrate and purified human Topoisomerase I. In its normal catalytic cycle, Top1 transiently cleaves one DNA strand, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate of the cleaved strand.[8] This intermediate is short-lived as the enzyme rapidly religates the DNA backbone after topological relaxation.
Topoisomerase I inhibitors, often referred to as "poisons," bind to this transient Top1-DNA complex and inhibit the religation step.[1][12] This results in an accumulation of stabilized cleavage complexes. The assay endpoint is the detection of the cleaved DNA, which is typically achieved by stopping the reaction with a strong denaturant like sodium dodecyl sulfate (SDS). SDS denatures the Topoisomerase I enzyme, which is covalently attached to the DNA, revealing the single-strand breaks. The different topological forms of the DNA (supercoiled, relaxed, and nicked/cleaved) can then be resolved and visualized by agarose gel electrophoresis.[13][14] An increase in the amount of nicked or linear DNA in the presence of a test compound is indicative of a Topoisomerase I inhibitor that stabilizes the cleavage complex.
Caption: Mechanism of Topoisomerase I inhibition.
Materials and Reagents
For a successful Topoisomerase I DNA cleavage assay, high-quality reagents are paramount. The following table outlines the necessary components.
| Reagent/Material | Specifications | Supplier Example | Purpose |
| Human Topoisomerase I | Recombinant, purified | Inspiralis, TopoGEN | Catalyzes the DNA cleavage/ligation reaction. |
| Supercoiled Plasmid DNA | e.g., pBR322 or pUC19 | Inspiralis, New England Biolabs | Substrate for the enzyme. |
| 10x Topoisomerase I Assay Buffer | Varies by supplier, typically contains Tris-HCl, KCl, MgCl₂, EDTA, and BSA | TopoGEN, Inspiralis | Provides optimal pH, ionic strength, and cofactors for enzyme activity. |
| Test Compound (Inhibitor) | Dissolved in an appropriate solvent (e.g., DMSO) | N/A | The potential inhibitor to be evaluated. |
| Camptothecin | Positive control inhibitor | Sigma-Aldrich | A known Topoisomerase I inhibitor for assay validation. |
| Stop Solution/Loading Dye | Contains SDS, Proteinase K, EDTA, and a tracking dye (e.g., bromophenol blue) | TopoGEN, homemade | Terminates the reaction, digests the enzyme, and prepares the sample for gel loading. |
| Agarose | Molecular biology grade | Bio-Rad, Thermo Fisher Scientific | For preparing the agarose gel to separate DNA topoisomers. |
| 1x TAE or TBE Buffer | Tris-acetate-EDTA or Tris-borate-EDTA | Homemade or commercial | Electrophoresis running buffer. |
| DNA Stain | Ethidium Bromide or a safer alternative (e.g., SYBR Safe) | Thermo Fisher Scientific, Bio-Rad | To visualize the DNA in the agarose gel. |
| Nuclease-free Water | Molecular biology grade | Thermo Fisher Scientific, Millipore | For reaction setup and dilutions. |
Detailed Step-by-Step Protocol
This protocol is a general guideline; optimization may be required depending on the specific enzyme and substrate used.
Part 1: Reaction Setup
-
Prepare a Master Mix: On ice, prepare a master mix containing all reaction components except for the enzyme and the test compound. This ensures consistency across all reactions. For a single 20 µL reaction, a typical master mix would include:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA (e.g., 1 µL of a 0.5 µg/µL stock)
-
Nuclease-free water to a final volume of 17 µL (after adding enzyme and compound).
Expert's Note: Preparing a master mix for multiple reactions minimizes pipetting errors and ensures that each reaction receives the same concentration of buffer and substrate.
-
-
Aliquot the Master Mix: Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add the Test Compound/Controls:
-
To the test sample tubes, add 1 µL of the desired concentration of the test compound.
-
For the positive control, add 1 µL of a known Topoisomerase I inhibitor (e.g., camptothecin).
-
For the negative (no inhibitor) control, add 1 µL of the solvent used to dissolve the test compound (e.g., DMSO).
-
For the no-enzyme control, add 1 µL of solvent. This control is crucial to ensure the substrate DNA is not nicked or degraded by other factors.
Expert's Note: It is advisable to test a range of concentrations for the test compound to determine its potency (e.g., IC50). A solvent control is essential to rule out any inhibitory effects of the solvent itself.
-
-
Initiate the Reaction: Add 2 µL of diluted Topoisomerase I (e.g., 1-2 units) to each tube except for the no-enzyme control. For the no-enzyme control, add 2 µL of enzyme dilution buffer. Gently mix by flicking the tube.
Expert's Note: The optimal amount of enzyme should be determined empirically. Titrate the enzyme to find the lowest concentration that results in the complete relaxation of the supercoiled DNA substrate under the assay conditions. This ensures that the assay is sensitive to inhibition.
-
Incubate: Incubate the reactions at 37°C for 30 minutes.
Part 2: Reaction Termination and Analysis
-
Stop the Reaction: Terminate the reactions by adding 5 µL of the Stop Solution/Loading Dye to each tube. Mix thoroughly.
-
Proteinase K Digestion: Incubate the tubes at 37°C for another 30 minutes to allow Proteinase K to digest the Topoisomerase I.[15]
Expert's Note: This step is critical as the covalently bound protein can affect the migration of the DNA in the gel. Proteinase K digestion removes the protein, allowing for accurate separation of the DNA forms.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire volume of each reaction mixture into the wells of the gel.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) to ensure good separation of the DNA topoisomers.[16]
-
-
Visualize and Document:
-
After electrophoresis, visualize the DNA bands using a UV transilluminator.
-
Document the gel image using a gel documentation system.
-
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of Type IA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. inspiralis.com [inspiralis.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: Preparation of 5-Nitroisoquinolin-1(2H)-one Stock Solution for Research Applications
Introduction: The Significance of 5-Nitroisoquinolin-1(2H)-one in Drug Discovery
This compound is a heterocyclic organic compound belonging to the isoquinoline family. The strategic placement of a nitro group on the isoquinoline scaffold significantly modulates its electronic properties, making it a molecule of high interest in medicinal chemistry and chemical biology. This compound and its analogs are primarily investigated for their potent inhibitory activity against key enzymes involved in the DNA Damage Response (DDR) pathway.
Specifically, this compound is explored as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, results in selective cancer cell death while sparing normal cells with functional HR pathways. The clinical success of FDA-approved PARP inhibitors has intensified research into novel scaffolds like this compound to develop next-generation anticancer therapeutics.
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of this compound stock solutions to ensure experimental reproducibility and integrity.
Physicochemical Properties and Safety Data
Accurate preparation of a stock solution begins with a thorough understanding of the compound's properties and associated hazards.
Key Properties
All quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 82827-08-5 | |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | ≥97% (Typical) | |
| Melting Point | 252-254 °C | |
| Storage (Solid) | Room Temperature |
Safety & Handling
This compound is classified as harmful. All handling must be performed in a certified chemical fume hood by personnel trained in laboratory safety. Adherence to the following precautions is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Harmful).
-
Personal Protective Equipment (PPE): Mandatory use of a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Use a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
The Rationale of PARP Inhibition
Understanding the mechanism of action is critical for designing meaningful experiments. PARP inhibitors exploit a vulnerability in cancer cells that have lost the ability to repair DNA double-strand breaks via homologous recombination.
Application Notes & Protocols: Investigating 5-Nitroisoquinolin-1(2H)-one in Combination Cancer Therapy
An In-Depth Technical Guide for Researchers
Introduction
The quest for more effective and durable cancer treatments has increasingly led researchers toward combination therapies.[1] The rationale is clear: attacking cancer through multiple, complementary mechanisms can enhance therapeutic efficacy, overcome intrinsic and acquired drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents.[2][3]
A cornerstone of modern targeted therapy is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA Damage Response (DDR) network.[4][5] The isoquinolin-1(2H)-one chemical scaffold is a privileged structure found in numerous potent PARP inhibitors (PARPi). While well-known clinical PARPi like Olaparib have been extensively studied, exploring novel derivatives such as 5-Nitroisoquinolin-1(2H)-one allows for the investigation of new pharmacological profiles.
This guide provides a comprehensive framework for designing and executing preclinical combination therapy studies involving this compound, a representative of the PARP-inhibiting isoquinolinone class. We will delve into the mechanistic rationale, provide detailed protocols for both in vitro and in vivo evaluation, and outline robust methods for data analysis, grounding our approach in the established principles of synthetic lethality and synergistic drug action.
Part 1: The Mechanistic Rationale - PARP Inhibition and Synthetic Lethality
Understanding the "why" behind a combination is critical. The primary mechanism exploited by PARP inhibitors is synthetic lethality .
The Role of PARP1 in DNA Repair: PARP1 acts as a first responder to DNA single-strand breaks (SSBs). It detects the break, synthesizes chains of poly(ADP-ribose) (PAR), and recruits other DNA repair factors to the site.[4][6] This is a crucial cellular maintenance function.
Mechanism of PARP Inhibitors: Compounds based on the isoquinolinone scaffold, such as this compound, function as competitive inhibitors of PARP1. They bind to the enzyme's catalytic domain, preventing it from repairing SSBs. Consequently, these unrepaired SSBs are encountered by the replication machinery, leading to the collapse of replication forks and the formation of highly cytotoxic DNA double-strand breaks (DSBs).[6]
Synthetic Lethality in HR-Deficient Cancers: In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain ovarian, breast, and prostate cancers, harbor mutations that render the HR pathway deficient (HRD).[5][6] In these HRD cancer cells, the DSBs generated by PARP inhibition cannot be repaired, leading to genomic catastrophe and selective cell death. This dependency creates a powerful therapeutic window, as the PARP inhibitor is lethal to the cancer cell but largely tolerated by healthy, HR-proficient cells.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: The synthetic lethality interaction between PARP inhibition and HR deficiency.
Part 2: Application Protocol for In Vitro Combination Studies
Objective: To quantitatively assess the interaction between this compound and a second anti-cancer agent (e.g., a topoisomerase inhibitor like Topotecan or a platinum-based drug like Cisplatin) in cancer cell lines.
Rationale for Combination: Many conventional chemotherapies (e.g., Topotecan, Cisplatin) directly induce DNA damage (including SSBs and DSBs). Combining these agents with a PARP inhibitor is hypothesized to create a "perfect storm" of cytotoxicity. The chemotherapeutic agent inflicts damage, while the PARP inhibitor prevents the cell from repairing it, leading to a synergistic increase in cell death.[7][8]
Workflow for In Vitro Synergy Screening
Caption: High-level workflow for in vitro drug combination screening and synergy analysis.
Detailed Step-by-Step Protocol: Cell Viability and Synergy Analysis
-
Cell Line Selection and Culture:
-
Rationale: It is crucial to test the combination in both an HR-deficient (e.g., CAPAN-1, MDA-MB-436) and an HR-proficient (e.g., BxPC-3, MCF7) cell line to validate the synthetic lethality hypothesis.
-
Culture selected cell lines in their recommended media and conditions until they reach ~80% confluency.
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and the combination drug in DMSO. Store at -80°C.
-
On the day of the experiment, create a series of intermediate dilutions in culture medium to achieve the final concentrations for the dose-response matrix.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed cells into white, clear-bottom 96-well or 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment (Combination Matrix):
-
Rationale: A matrix format allows for the comprehensive evaluation of synergy across a range of concentrations.[9][10]
-
Prepare a 7x7 dose matrix. Drug A (this compound) concentrations are serially diluted along the y-axis, and Drug B (e.g., Topotecan) concentrations are serially diluted along the x-axis.
-
Include wells for vehicle control (DMSO only), Drug A alone, and Drug B alone.
-
Carefully add the drug dilutions to the corresponding wells.
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment:
-
Use a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and Synergy Calculation:
-
Normalization: Normalize the raw luminescence data to the vehicle-treated controls to get percent inhibition for each drug concentration and combination.
-
Synergy Models: Use specialized software (e.g., SynergyFinder in R, Combenefit) to calculate synergy scores based on established reference models.[9][10]
-
Highest Single Agent (HSA): The expected combination effect is the higher effect of the individual agents. Synergy is any effect above this.[11]
-
Bliss Independence: Assumes the two drugs act independently. The expected combined effect (E_AB) is calculated as E_A + E_B - (E_A * E_B).[2]
-
Loewe Additivity: Based on the concept of dose equivalence. A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][12]
-
-
Data Presentation: Synergy Score Summary
| Cell Line | Combination Partner | Key Concentration Range | Synergy Model | Synergy Score / CI | Interpretation |
| CAPAN-1 (BRCA2 mut) | Topotecan | 1-10 µM (PARPi) + 5-50 nM (Topo) | Loewe | 0.45 | Synergistic |
| BxPC-3 (BRCA wt) | Topotecan | 1-10 µM (PARPi) + 5-50 nM (Topo) | Loewe | 0.95 | Additive |
| MDA-MB-436 (BRCA1 mut) | Cisplatin | 1-10 µM (PARPi) + 0.5-5 µM (Cis) | Bliss | +15.2 | Synergistic |
| MCF7 (BRCA wt) | Cisplatin | 1-10 µM (PARPi) + 0.5-5 µM (Cis) | Bliss | +2.1 | Weakly Additive |
| (Note: Data presented is illustrative and not based on actual experimental results for this compound.) |
Part 3: Application Protocol for In Vivo Combination Studies
Objective: To determine if the synergistic effects observed in vitro translate to enhanced anti-tumor efficacy in a preclinical mouse model without unacceptable toxicity.
Rationale: In vivo models are essential for evaluating the therapeutic window of a combination therapy. They integrate the complexities of drug absorption, distribution, metabolism, and excretion (ADME), as well as host-tumor interactions, which cannot be modeled in vitro.[13][14]
Detailed Step-by-Step Protocol: Xenograft Efficacy Study
-
Model Selection and Tumor Implantation:
-
Rationale: Use a cell line that demonstrated strong synergy in vitro (e.g., CAPAN-1).
-
Implant ~5x10^6 CAPAN-1 cells subcutaneously into the flank of immunocompromised mice (e.g., NSG or NU/J).
-
Monitor tumor growth regularly using digital calipers.
-
-
Study Initiation and Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group).[11]
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 50 mg/kg, daily, oral gavage)
-
Group 3: Combination Partner (e.g., Topotecan, 2 mg/kg, twice weekly, intraperitoneal)
-
Group 4: Combination of both agents at the same doses and schedules.
-
-
-
Treatment and Monitoring:
-
Administer treatments as scheduled for a defined period (e.g., 21 days).
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health daily as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-defined size limit (e.g., 1500 mm³).
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Rationale: It is essential to confirm that the drugs are hitting their targets in vivo.
-
Homogenize a portion of the collected tumor tissue to create protein lysates.
-
Use Western blotting to measure the levels of PAR, the product of PARP activity. A significant reduction in PAR levels in the tumors of treated mice confirms target engagement by the PARP inhibitor.[7][15]
-
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1450 ± 210 | - | -1.5 |
| This compound | 980 ± 150 | 32.4 | -2.0 |
| Topotecan | 850 ± 130 | 41.4 | -8.5 |
| Combination | 250 ± 95 | 82.8 | -9.1 |
| (Note: Data presented is illustrative.) |
Analysis of In Vivo Synergy: Demonstrating synergy in vivo is more complex than in vitro. A common approach is to compare the TGI of the combination group to the TGI of the best single agent. If the combination TGI is significantly greater than the single-agent TGIs, it provides evidence of a beneficial interaction. More advanced statistical models can also be applied to assess whether the effect is greater than additive.[11][13][14]
Conclusion
The systematic investigation of novel isoquinolinone-based PARP inhibitors like this compound in combination therapies holds significant promise for advancing cancer treatment. By grounding experimental design in a strong mechanistic rationale and employing rigorous, multi-stage validation from in vitro synergy screening to in vivo efficacy and pharmacodynamic studies, researchers can effectively identify and advance promising therapeutic combinations. The protocols and frameworks detailed in this guide provide a robust starting point for drug development professionals to explore the full potential of this important therapeutic strategy.
References
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Ianevski, A., et al. (2017). SynergyFinder: a web application for analyzing drug combination dose-response data. Nucleic Acids Research. [Link]
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Tallarida, R.J. (2011). Quantitative methods for assessing drug synergism. Current Protocols in Pharmacology. [Link]
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Kirby, C.A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]
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Zhu, Y., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research Communications. [Link]
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Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology Research & Perspectives. [Link]
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Zsiros, E., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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Malyutina, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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Smith, M.A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Clinical Cancer Research. [Link]
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Piskorz, J., et al. (2023). Two in one: merging photoactivated chemotherapy and photodynamic therapy to fight cancer. Chemical Science. [Link]
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de Witte, C.J., et al. (2022). Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. Nature Communications. [Link]
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Riondino, S., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. [Link]
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Zhu, Y., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. National Institutes of Health. [Link]
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Kaushik, V., et al. (2018). Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach. PLOS ONE. [Link]
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Zhu, Y., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. PubMed. [Link]
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Mocanu, M.M., et al. (2019). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Molecules. [Link]
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Li, T., et al. (2014). The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma. PLOS ONE. [Link]
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Al-Sanea, M.M., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules. [Link]
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Rajapakse, A., et al. (2019). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Oncotarget. [Link]
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Aday, B., et al. (2020). In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database. [Link]
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O'Sullivan, C.C., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Journal of Biomedicine and Biotechnology. [Link]
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El-Sayed, N.N.E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules. [Link]
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Double, J.A., & Bibby, M.C. (1985). Nucleoside analogues. 5. Molecular combination of anti-cancer drugs: activity of 5-fluorouracil/nitrosourea combinations against mouse colon tumours. Journal of Cancer Research and Clinical Oncology. [Link]
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Peeper, D.S. (2020). Rational Cancer Treatment Combinations: An Urgent Clinical Need. Molecular Cell. [Link]
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Kmar, M. & Cloyd, C. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]
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Matulonis, U.A. (2021). When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. HemeOnc Today. [Link]
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Yap, T. (2024). PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mutations. VJOncology. [Link]
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Application Note: A Comprehensive Guide to Developing Biochemical and Cellular Assays for 5-Nitroisoquinolin-1(2H)-one, a Putative PARP Inhibitor
Abstract
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR), chromatin remodeling, and cell death pathways.[1][2] Their over-activation is implicated in various pathologies, making them a prime target for therapeutic intervention, particularly in oncology. 5-Nitroisoquinolin-1(2H)-one is a small molecule that belongs to a class of compounds known to inhibit PARP activity. This guide provides a comprehensive suite of validated, field-tested protocols for researchers, scientists, and drug development professionals to rigorously characterize the inhibitory potential of this compound. We will cover the foundational science of PARP signaling, detail protocols for both direct biochemical inhibition and cell-based efficacy, and provide insights into data interpretation and best practices. The methodologies herein are designed to build a robust data package, moving from in vitro enzymatic activity to functional cellular consequences.
The Scientific Foundation: PARP Signaling in DNA Repair and Cell Fate
A thorough understanding of the PARP mechanism is essential for designing meaningful assays and correctly interpreting their results. PARP-1, the most abundant member of the PARP family, acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2]
Mechanism of Action:
-
DNA Damage Detection: The N-terminal zinc finger domains of PARP-1 recognize and bind to sites of DNA damage.[1] This binding event triggers a significant conformational change in the enzyme.[1][2]
-
Catalytic Activation: Upon binding to damaged DNA, PARP-1's catalytic activity is stimulated by over 500-fold.[3]
-
PAR Chain Synthesis (PARylation): The activated PARP-1 enzyme utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate. It cleaves NAD+ into nicotinamide and ADP-ribose, then polymerizes the ADP-ribose units into long, branched chains known as poly(ADP-ribose) or PAR.[3] These PAR chains are covalently attached to PARP-1 itself (automodification) and other nuclear proteins, such as histones.[1][4]
-
Signal Transduction & Repair: The negatively charged PAR chains act as a signaling scaffold, recruiting a cascade of DNA repair proteins (like XRCC1 and DNA ligase III) to the site of damage to execute the repair process.[1]
-
Enzyme Release: Automodification of PARP-1 with bulky, negatively charged PAR chains causes electrostatic repulsion, leading to its release from the DNA and allowing the repair machinery full access.[2]
In cases of extensive DNA damage, the massive consumption of NAD+ by hyperactivated PARP-1 can deplete cellular ATP stores, leading to energy crisis and necrotic cell death.[3] Conversely, during apoptosis, PARP-1 is cleaved and inactivated by caspases, preventing futile DNA repair.[4][5][6] PARP inhibitors like this compound are designed to block the catalytic activity of PARP, preventing PAR chain formation and trapping PARP on the DNA, which can be selectively lethal to cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7]
Biochemical Assays for Direct PARP Inhibition
The first step in characterizing an inhibitor is to determine its direct effect on the purified target enzyme. This removes cellular complexities like membrane permeability and off-target effects, providing a clean measure of enzymatic inhibition. We present a robust colorimetric protocol, a widely used and accessible method.
Principle of the Colorimetric Assay
This assay measures the incorporation of biotinylated ADP-ribose (from a biotin-NAD+ substrate) onto histone proteins, which are coated onto a 96-well plate.[4][8] The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which generates a colorimetric signal upon addition of an HRP substrate.[4][9] The signal intensity is directly proportional to PARP activity.[5]
Protocol 2.1: Colorimetric PARP-1 Inhibition Assay
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone mixture
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
20X PARP Buffer (contains Tris, MgCl2)
-
10X PARP Substrate Mixture (containing biotinylated NAD+)
-
This compound (and positive control, e.g., Olaparib)
-
Streptavidin-HRP
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well high-binding microplates
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute histone mixture to 100 µg/mL in 1X PBS.
-
Add 50 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 90 minutes at 30°C.[9]
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 1X PARP Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[10]
-
Include controls: No Enzyme (background), Vehicle Control (100% activity), and a Positive Control inhibitor (e.g., Olaparib).
-
Prepare a master mix containing 1X PARP Buffer, PARP-1 enzyme (e.g., 1 unit/well), and Activated DNA.
-
-
Ribosylation Reaction:
-
Add 25 µL of the serially diluted inhibitor or control to the appropriate wells.
-
Add 25 µL of the PARP-1 enzyme master mix to all wells except the "No Enzyme" control.
-
Initiate the reaction by adding 50 µL of 1X PARP Substrate Mixture (containing biotin-NAD+).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 20-60 minutes at room temperature, protected from light.[11]
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of Colorimetric HRP Substrate. Allow color to develop for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.[8]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Calculate the Percent Inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot % Inhibition vs. log[Inhibitor Concentration] and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
| Parameter | Recommended Concentration/Value | Purpose |
| Histone Coating | 100 µg/mL | Substrate for PARP-1 PARylation |
| PARP-1 Enzyme | 0.5 - 1.0 Unit/well | Source of enzymatic activity |
| Biotinylated NAD+ | 50 - 100 µM | Substrate and label for detection |
| Positive Control | Olaparib (e.g., 10 µM) | Validates assay sensitivity to inhibition |
| Vehicle Control | DMSO (e.g., <1%) | Defines 0% inhibition (100% activity) |
Cellular Assays to Validate In-Cell Efficacy
Demonstrating that this compound can inhibit PARP-1 within a living cell is a critical validation step. Cellular assays account for drug permeability, stability, and engagement with the target in its native environment.
Protocol 3.1: Western Blot for Cellular PARylation and PARP Cleavage
Principle: This protocol assesses two key cellular events. First, it directly measures the product of PARP activity—PAR chains—within cells. A potent inhibitor should block the formation of PAR chains following DNA damage. Second, it can detect the cleavage of PARP-1, a hallmark of apoptosis. During apoptosis, caspase-3 cleaves the 116 kDa full-length PARP-1 into an 89 kDa and a 24 kDa fragment, which can be detected by Western blot.[6][12]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce DNA damage by adding a damaging agent (e.g., 200 µM H₂O₂ or 10 mM MMS) for 15-30 minutes. Include an untreated control.
-
For apoptosis studies, a longer treatment with the compound (24-48 hours) may be required to observe PARP cleavage.[13]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape, collect, and centrifuge the lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Use either:
-
Anti-PAR antibody: To detect PAR chains (a direct measure of PARP activity).
-
Anti-PARP-1 antibody: To detect both full-length (116 kDa) and cleaved (89 kDa) PARP-1.
-
Anti-Actin or Anti-Tubulin: As a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation:
-
PARylation: A strong PAR signal should appear in the DNA-damaged, vehicle-treated sample. This signal should be significantly reduced in samples pre-treated with this compound in a dose-dependent manner.
-
PARP Cleavage: The appearance of the 89 kDa cleaved PARP-1 fragment indicates that the compound is inducing apoptosis.
Protocol 3.2: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[14]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Replace the old media with media containing the test compound or vehicle control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the media containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540-590 nm using a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle-treated control cells.
-
Plot percent viability against the log[Inhibitor Concentration] to determine the EC₅₀ (the concentration that reduces cell viability by 50%).
-
Essential Considerations & Best Practices
-
Compound Handling: this compound is a solid that should be stored at room temperature. Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[18] Avoid repeated freeze-thaw cycles.
-
Controls are Critical: Always include a vehicle control (e.g., DMSO) to define baseline activity, a positive control (a known PARP inhibitor like Olaparib or Veliparib) to validate assay performance, and appropriate experimental controls (e.g., with and without a DNA damaging agent).
-
Assay Optimization: The provided protocols are robust starting points. However, optimal conditions such as enzyme concentration, cell seeding density, and incubation times may need to be determined empirically for your specific reagents and cell lines.[19]
References
-
Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 435, 263–274. Retrieved from [Link]
-
Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]
-
Paquet-Durand, F., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLoS One, 16(1), e0245588. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101732. Retrieved from [Link]
-
Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]
-
Sapient Bio. (n.d.). PARP Assay | Quantitative Measure of PARP1 Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ricco, C. (2020). Apoptosis assays: western blots. YouTube. Retrieved from [Link]
-
Carter-O'Connell, I., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344. Retrieved from [Link]
-
R&D Systems. (n.d.). PARP/Apoptosis Colorimetric Assay Kit (4684-096-K). Retrieved from [Link]
-
Daily Bio Review. (2022). Approaches to Detect PARP-1 Activation In Vivo, In Situ, and In Vitro. Retrieved from [Link]
-
Paquet-Durand, F., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PubMed. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]
-
Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(10), 763-777. Retrieved from [Link]
-
Interchim. (n.d.). Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Poly ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
Moore, A., et al. (2019). Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers. Scientific Reports, 9, 1475. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis using anti-PARP, PARP, cleaved caspase 9, caspase 9, Bcl-2, and β-actin antibodies. Retrieved from [Link]
Sources
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Application Notes and Protocols for 5-Nitroisoquinolin-1(2H)-one in the Investigation of DNA Repair Mechanisms
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Nitroisoquinolin-1(2H)-one, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, for studying DNA repair mechanisms. These application notes and protocols are designed to offer both the conceptual framework and practical steps for robust experimental design and execution.
Section 1: The Central Role of PARP in DNA Repair and the Mechanism of Inhibition by this compound
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical to a number of cellular functions, most notably DNA repair and the maintenance of genomic stability.[1][2] The most abundant member, PARP1, acts as a cellular sentinel for DNA damage, particularly single-strand breaks (SSBs).[1][3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation.[3][4] This PARylation cascade serves as a scaffold to recruit the necessary DNA repair machinery, including proteins like XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to orchestrate the repair process.[1][3]
This compound and other isoquinoline-based compounds function as PARP inhibitors by acting as nicotinamide adenine dinucleotide (NAD+) mimetics.[5][6] They competitively bind to the catalytic domain of PARP, preventing the synthesis of PAR chains.[3][4] This inhibition has a dual consequence for the cell. Firstly, it stalls the repair of SSBs. During DNA replication, these unrepaired SSBs can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[4][7]
Secondly, and perhaps more critically for its anti-cancer properties, PARP inhibition leads to "PARP trapping."[8][9] The inhibitor molecule not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA.[8][9] This trapped complex is a significant physical impediment to DNA replication and transcription, further contributing to the generation of DSBs and subsequent cell death.[9][10]
The therapeutic potential of PARP inhibitors like this compound is most pronounced in cancers with pre-existing deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway, which is responsible for repairing DSBs.[3][11] This concept is known as "synthetic lethality," where the inhibition of two separate DNA repair pathways is lethal to the cell, while the loss of either one alone is not.[8][12] Cancers with mutations in genes like BRCA1 and BRCA2, which are crucial for HR, are therefore exquisitely sensitive to PARP inhibition.[12][13]
Section 2: Experimental Design and Key Assays
A thorough investigation into the effects of this compound on DNA repair mechanisms necessitates a multi-faceted approach. The following section outlines key experimental workflows and provides detailed protocols for their execution.
Foundational Assays: Determining Cytotoxicity and PARP Inhibition
The initial characterization of this compound in a cellular context involves determining its cytotoxic effects and confirming its ability to inhibit PARP activity.
The purpose of a cell viability assay is to determine the concentration of this compound that is effective at killing cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). This data is crucial for designing subsequent experiments with relevant concentrations of the inhibitor.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6] | Inexpensive, widely used. | Endpoint assay, requires solubilization of formazan crystals. |
| WST-1 Assay | Similar to MTT, but the water-soluble formazan product is released into the culture medium. | Single-step, higher sensitivity than MTT. | Can be affected by changes in cellular metabolism not related to viability. |
| AlamarBlue™ Assay | Uses the redox indicator resazurin, which is reduced to the fluorescent resorufin by metabolically active cells.[14] | Non-toxic, allows for kinetic monitoring. | Can be sensitive to changes in the culture medium's pH. |
Protocol 1: MTT Cell Viability Assay [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
To confirm that this compound is indeed inhibiting its intended target, a direct measurement of PARP activity is essential.
Table 2: Overview of PARP Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Assay | Measures the incorporation of biotinylated NAD+ into histone proteins coated on a plate, which is then detected with streptavidin-HRP.[15] | High-throughput, relatively simple. | Indirect measurement of PARylation. |
| Fluorometric Assay | Similar to the colorimetric assay but uses a fluorescent detection method.[16] | Higher sensitivity than colorimetric assays. | May require a specific plate reader. |
| ELISA-based Assay | Utilizes a specific antibody to detect PAR chains on a substrate.[17] | Highly specific for PAR. | Can be more complex and time-consuming. |
Protocol 2: Colorimetric PARP Activity Assay [15][18]
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., histone-coated plates, PARP enzyme, biotinylated NAD+, streptavidin-HRP).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: To each well of the histone-coated plate, add the reaction buffer, PARP enzyme, activated DNA (if required by the kit), and the this compound dilution or vehicle control.
-
Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for the recommended time (e.g., 1 hour).
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the HRP substrate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) after stopping the reaction.
-
Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.
Visualizing the Consequences: DNA Damage and Repair Foci
A key consequence of PARP inhibition is the accumulation of DNA damage. Immunofluorescence microscopy is a powerful technique to visualize and quantify markers of DNA damage within individual cells.
The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest cellular responses to the formation of DSBs.[7][19] The accumulation of γH2AX can be visualized as discrete nuclear foci, with the number of foci generally correlating with the number of DSBs.[7]
Protocol 3: Immunofluorescence for γH2AX Foci [7][20]
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at a relevant concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
In response to DSBs, the cell activates the HR repair pathway, a key component of which is the recombinase RAD51. RAD51 is recruited to the sites of DSBs and forms nuclear foci that are indicative of active HR.[21] Studying the formation of RAD51 foci in the presence of this compound can provide insights into the cell's attempt to repair the induced DSBs.
Protocol 4: Immunofluorescence for RAD51 Foci [21][22]
This protocol is similar to the γH2AX immunofluorescence protocol, with the primary antibody being specific for RAD51. Co-staining for γH2AX and RAD51 can also be performed to visualize the co-localization of these two markers of DNA damage and repair.
Assessing the Ultimate Fate: Apoptosis
The accumulation of unrepaired DNA damage ultimately triggers programmed cell death, or apoptosis. Measuring markers of apoptosis is therefore a crucial step in understanding the mechanism of action of this compound.
Caspase-3 is a key executioner caspase in the apoptotic pathway.[23][24] Its activation leads to the cleavage of numerous cellular substrates, culminating in the dismantling of the cell.
Protocol 5: Colorimetric Caspase-3 Activity Assay [24][25]
-
Cell Lysis: Treat cells with this compound and a vehicle control. Harvest and lyse the cells according to the assay kit's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the control.
Section 3: Visualizing the Pathways and Workflows
To aid in the conceptual understanding of the processes described, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A generalized experimental workflow.
Section 4: Concluding Remarks and Future Directions
This compound serves as a valuable research tool for dissecting the intricate mechanisms of DNA repair. By leveraging the protocols and conceptual framework provided in this guide, researchers can effectively investigate its impact on cellular viability, PARP activity, DNA damage induction, and apoptosis. Further studies could explore the potential for synergistic effects when combining this compound with other DNA damaging agents or investigate mechanisms of resistance to PARP inhibition. The continued exploration of compounds like this compound will undoubtedly deepen our understanding of DNA repair and may pave the way for novel therapeutic strategies in oncology and other fields.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Shah, A. P., Patel, C. N., Sureja, D. K., & Sanghavi, K. P. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Folia Medica, 60(1), 39-47.
-
Creative Bioarray. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]
- O'Sullivan, C. C., & Plummer, R. (2014). A Review of PARP Inhibitors in Clinical Development. Clinical Oncology, 26(7), 414-423.
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of PARP inhibition on the DNA damage response. Retrieved from [Link]
- Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654.
- Martin, R. W., & Schar, P. (2014). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Journal of visualized experiments : JoVE, (89), e51731.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Kanev, G. K., Gancheva, V., & Alexandrov, R. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106.
- Kanev, G. K., Gancheva, V., & Alexandrov, R. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106.
- Wang, Y., Luo, W., Wang, Y., & Lu, Z. (2021). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal transduction and targeted therapy, 6(1), 335.
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
JoVE. (2023). Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]
-
Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
- Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2020). Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3. EJNMMI research, 10(1), 25.
-
YouTube. (2022). How PARP inhibitors (PARPi) work. Retrieved from [Link]
- Rose, M., & Moore, K. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in molecular biosciences, 7, 564601.
-
Oncoscience. (2020). Molecular mechanism of PARP inhibitor resistance. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
YouTube. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Retrieved from [Link]
-
PubMed. (2023). Proteolysis-targeting chimeras with reduced off-targets. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: A Guide to 5-Nitroisoquinolin-1(2H)-one Solubility
Welcome to the dedicated support guide for 5-Nitroisoquinolin-1(2H)-one. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure successful and reproducible experimental outcomes.
The inherent physicochemical properties of this compound, while integral to its biological activity, present a common hurdle: low aqueous solubility. This guide addresses this challenge directly through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Understanding the Compound - Physicochemical Profile
A molecule's solubility is dictated by its structure. This compound is a rigid, aromatic compound with a high melting point, suggesting strong intermolecular forces within its crystal lattice. These forces require significant energy to overcome, which is a primary reason for its low solubility in water.
| Property | Value | Source |
| CAS Number | 82827-08-5 | [1][2][] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [2] |
| Physical Form | Solid (Pale-yellow to Yellow-brown) | [4] |
| Melting Point | 252-254 °C | [2] |
| Predicted pKa | 11.22 ± 0.20 (Weakly acidic N-H) | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
Answer: The low aqueous solubility of this compound stems from its molecular structure and solid-state properties. Aromatic nitro compounds are characteristically hydrophobic and tend to be insoluble or sparingly soluble in water.[5][6][7] Several factors contribute to this:
-
High Crystal Lattice Energy: The compound's high melting point (252-254 °C) indicates strong, stable packing in its solid form. Water molecules must expend a significant amount of energy to break apart this crystal lattice, a process that is not energetically favorable.
-
Hydrophobic Aromatic Core: The large, nonpolar isoquinoline ring system dominates the molecule, leading to unfavorable interactions with polar water molecules.
-
Polarity Mismatch: While the nitro (-NO₂) and lactam (-C(O)NH-) groups are polar, the overall molecule is insufficiently polar to readily dissolve in water.
Q2: What are the recommended solvents for preparing a stock solution?
Answer: Due to its poor aqueous solubility, a concentrated stock solution should be prepared using a polar aprotic organic solvent. These solvents are effective because they can disrupt the compound's crystal lattice and successfully solvate the molecule.
| Solvent | Recommendation & Rationale |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended. DMSO is a powerful solvent for a wide range of poorly soluble compounds and is the standard choice for initial stock preparation. |
| Dimethylformamide (DMF) | Recommended. Similar to DMSO, DMF is an excellent solvent for this class of compounds. |
| Ethanol (EtOH) | Sparingly Soluble. May be used for less concentrated solutions. The compound's solubility will be significantly lower than in DMSO or DMF. |
| Water | Not Recommended. The compound is practically insoluble in water and aqueous buffers alone.[5][6] |
Note: Always use anhydrous, high-purity solvents to avoid introducing contaminants or water, which can lower the compound's solubility in the stock solution.
Q3: Can I use pH adjustment to improve solubility?
Answer: Adjusting pH is a common strategy for ionizable drugs, but it has limited utility for this compound in most experimental contexts. The molecule has a lactam N-H group with a predicted pKa of approximately 11.2, making it a very weak acid.[2]
-
Basic Conditions (pH > 11): Deprotonating the N-H group to form an anionic salt would increase aqueous solubility. However, a pH above 11 is outside the physiological range and can degrade the compound or interfere with biological assays.
-
Acidic Conditions (pH < 7): The molecule lacks a sufficiently basic functional group to become protonated. Therefore, lowering the pH will not increase its solubility.
For these reasons, pH adjustment is generally not a practical method for solubilizing this compound for biological experiments conducted near neutral pH.
Q4: Will heating the solution help dissolve the compound?
Answer: Yes, heating can temporarily increase the solubility of this compound, as the dissolution process is typically endothermic.[8][9] This can be useful for dissolving the compound in an organic solvent for stock preparation. However, it is crucial to be aware of the primary drawback: the compound will likely precipitate out of the solution as it cools back to room or experimental temperature (e.g., 37°C). [10] If you use heat, ensure the compound remains in solution at the final working temperature before proceeding with your experiment.
Section 3: Troubleshooting Guide & Experimental Workflows
Issue 1: Preparing a Stable Stock Solution
A reliable stock solution is the foundation of any successful experiment. Follow this validated protocol to minimize solubility-related artifacts.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound (MW: 190.16 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Example: For 1 mL of a 10 mM stock, weigh 1.90 mg.
-
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes to aid dissolution. Sonicating for a few minutes can also be effective.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
Store Properly: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Compound Precipitates When Diluting into Aqueous Buffer
This is the most common solubility-related failure point. It occurs because the compound, which is stable in 100% DMSO, crashes out when the solvent environment abruptly changes to a highly aqueous one where it is insoluble.
Causality: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is too low to maintain the compound's solubility.
Solutions (in order of preference):
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound. Test a serial dilution to find the maximum concentration that remains soluble.
-
Optimize the Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. Never add aqueous buffer directly to the DMSO stock. This helps disperse the compound quickly.
-
Maintain a Sufficient Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is high enough to keep the compound dissolved. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO, but this must be validated for your specific system. Always include a vehicle control (buffer + same final % of DMSO) in your experiments.
Section 4: Advanced Solubilization Strategies for Formulation
For applications requiring higher concentrations in aqueous media, such as in vivo studies or formulation development, more advanced techniques are necessary.[11][12]
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to create a final solution with a lower polarity than water alone.[13][14] Common co-solvents for parenteral formulations include propylene glycol, ethanol, and polyethylene glycol (PEG 400).[13] This technique can increase the solubility of nonpolar compounds by several orders of magnitude.[14]
-
Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[12]
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous, hydrophilic polymer matrix (e.g., PVP, HPMC).[15] This prevents the formation of a stable crystal lattice, allowing for faster and more complete dissolution in aqueous media.
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[13] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[15]
Section 5: Safety & Handling
As a professional, it is imperative to handle all chemical reagents with appropriate care.
-
Hazard Classification: this compound is classified as harmful (GHS07 pictogram). It is harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemically resistant gloves.[16][17]
-
Handling: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[16] Avoid contact with skin and eyes.[17]
-
Storage: Store the solid compound at room temperature in a tightly sealed container, away from heat and direct sunlight.[16]
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Prajapati, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmacy and Technology, 9(2), 113-120. Retrieved from [Link]
-
Patel, H., Shah, V., & Shah, D. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 12-24. Retrieved from [Link]
-
Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10. Retrieved from [Link]
-
NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]
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Nitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]
-
Nitro compounds. (n.d.). Hansraj College, University of Delhi. Retrieved from [Link]
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Physical properties of nitro compounds. (n.d.). CHEM-GUIDE. Retrieved from [Link]
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Nitro Compounds: Types, Synthesis, Properties and Uses. (n.d.). EMBIBE. Retrieved from [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
5-Nitroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
5-Nitroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Lignell, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 263-275. Retrieved from [Link]
-
Exp. 11 The influence of pH on solubility in water. (n.d.). Retrieved from [Link]
-
Al-Abri, S. A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
PI-50019 this compound (82827-08-5). (n.d.). Pi Chemicals System. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
- Zhang, J., Han, B., & Liu, J. (2006). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Supercritical Fluids, 38(3), 305-310.
-
Timári, S., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(16), 4991. Retrieved from [Link]
-
de Souza, B. S., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B, 127(25), 5671-5679. Retrieved from [Link]
-
Mota, F. L., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. European Journal of Pharmaceutical Sciences, 37(3-4), 499-507. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (n.d.). Scitechnol. Retrieved from [Link]
-
Zhang, J., Han, B., & Liu, J. (2006). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. The Journal of Supercritical Fluids, 38(3), 305-310. Retrieved from [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527. Retrieved from [Link]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022, November 14). Semantic Scholar. Retrieved from [Link]
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- 17. fishersci.com [fishersci.com]
Technical Support Center: Optimizing 5-Nitroisoquinolin-1(2H)-one Concentration for Experiments
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of 5-Nitroisoquinolin-1(2H)-one. As a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), its effective use in experiments is critical for obtaining reliable and reproducible data. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2][3] The inhibitor contains a nicotinamide-like moiety that competes with the natural substrate, NAD+, for binding to the catalytic domain of PARP.[1][4] This competition prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, a process known as PARylation.[2][5] The inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[4][6] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1][6]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is a solid at room temperature.[7] Due to its chemical structure, it is expected to have low solubility in aqueous media. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[8] For example, a 10 mM or 20 mM stock solution in DMSO is a common starting point for many small molecule inhibitors. It is crucial to ensure the compound is fully dissolved, which may require gentle warming or sonication.[9] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and maintain stability.[8] When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line, the specific assay being performed, and the experimental endpoint. Without specific published data for this compound, a broad dose-response experiment is recommended to empirically determine the effective concentration range. A common starting point for novel PARP inhibitors is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM, using a logarithmic or semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM).[10] The goal is to identify a concentration that elicits the desired biological effect (e.g., inhibition of PARP activity, cytotoxicity in HR-deficient cells) without causing non-specific toxicity.
Q4: How can I confirm that this compound is inhibiting PARP activity in my cells?
A4: To verify the on-target activity of this compound, you can measure the levels of poly(ADP-ribose) (PAR) in your cells. Upon DNA damage (e.g., induced by H₂O₂ or a DNA-damaging agent), PARP becomes activated and synthesizes PAR chains.[11] Treatment with an effective concentration of this compound should block this increase in PARylation. PAR levels can be assessed by various methods, including:
-
Western Blotting: Using an anti-PAR antibody to detect PARylated proteins in cell lysates.[12]
-
Immunofluorescence: Staining cells with an anti-PAR antibody to visualize the reduction in PAR formation in situ.
-
ELISA-based assays: Quantifying the amount of PAR in cell extracts.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[10] |
| No observable effect of the inhibitor | - Sub-optimal concentration range- Insufficient incubation time- Compound inactivity- Low PARP expression in the cell line | - Perform a broader dose-response experiment (e.g., 0.001 µM to 100 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the integrity and purity of the compound stock.- Confirm PARP1 expression in your cell line via Western blot or qPCR. |
| High level of cell death in all treated wells, including controls | - Compound cytotoxicity at the tested concentrations- Solvent (e.g., DMSO) toxicity | - Test a lower range of inhibitor concentrations.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[5][10] |
| Precipitation of the compound in the culture medium | - Poor solubility of the compound in aqueous media | - Prepare a higher concentration stock solution in a suitable solvent like DMSO.- Ensure the final concentration in the media does not exceed the solubility limit.- Visually inspect the media for any precipitate after adding the compound. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency- Inconsistent incubation times or conditions- Instability of the compound in solution | - Use cells within a consistent passage number range and at a similar confluency for all experiments.- Standardize all incubation times and conditions (temperature, CO₂, humidity).- Prepare fresh dilutions of the compound from a frozen stock for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density for Cytotoxicity Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the treatment period.
Methodology:
-
Prepare a single-cell suspension of the desired cell line in a complete culture medium.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in a final volume of 100 µL.
-
Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, and 72 hours).
-
At each time point, measure cell viability using a suitable assay (e.g., MTT, XTT, or resazurin-based assays).[13]
-
Plot cell number (or absorbance/fluorescence) against time for each initial seeding density.
-
Select the seeding density that results in exponential growth throughout the planned experiment duration and does not reach over-confluency.
Protocol 2: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Methodology:
-
Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of PARP inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Potential Confounding Factors
Caspase Activation:
Some quinoline derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-8 and caspase-9.[14] Additionally, certain isoquinoline derivatives can directly inhibit caspase-3 activity.[15][16] It is important to consider that the observed cytotoxicity of this compound may not be solely due to PARP inhibition but could also involve the modulation of caspase-dependent apoptotic pathways. Therefore, it may be prudent to assess the activation of key caspases (e.g., caspase-3, -8, -9) in your experimental system to fully characterize the compound's mechanism of action.
Off-Target Effects:
While this compound is designed as a PARP inhibitor, the possibility of off-target effects should not be disregarded, especially at higher concentrations.[17] These off-target effects can lead to misinterpretation of experimental results. If unexpected phenotypes are observed, it may be necessary to perform additional experiments to rule out off-target activities. This could include screening the compound against a panel of related enzymes or using structurally dissimilar PARP inhibitors as controls.
References
- Poly(ADP-Ribose) Polymerase: Methods and Protocols.
- Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. MDPI.
- Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
- Poly(ADP-Ribose)Polymerase (PARP)
- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. PubMed Central.
- Mechanism of PARP inhibitor resistance and potential overcoming str
- An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed.
- Comparative Cytotoxicity of 5-Nitrocinnoline on Cancer Cell Lines: A Methodological and P
- Identification of two compounds capable of triggering caspase....
- 5-Nitroisoquinoline 98 607-32-9. Sigma-Aldrich.
- Molecular mechanism of PARP inhibitor resistance. PMC - PubMed Central.
- Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH.
- Troubleshooting and optimizing lab experiments. YouTube.
- PARP Activity Assay Kit.
- The mechanism of PARP inhibitor action is identified. Drug Target Review.
- 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2).
- (A) PARP-1 activity was measured by determining the amount of PAR....
- What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
- This compound | 82827-08-5. Sigma-Aldrich.
- Cell Prolifer
- Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactiv
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH.
- 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central.
- How to troubleshoot experiments | Careers. Chemistry World.
- 5-Nitroisoquinoline | Biochemical Assay Reagents. MedchemExpress.com.
- 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- 5-Nitroisoquinoline | Biochemical Assay Reagents. MedchemExpress.com.
- Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.
- How PARP inhibitors (PARPi) work. YouTube.
- Time-dependent inactivation of caspase-3 by isoquinoline1,3,4-trione....
- Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine.
- Technical Support Center: Optimizing RXR Antagonist 5 Concentr
- How to Optimize Cell Culture Conditions With The Right Reagents.
- Cell Culture Media Optimization: Making the perfect magical potion.
- Fed-Batch Cell Culture Process Optimization.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Proteolysis-targeting chimeras with reduced off-targets. PubMed.
Sources
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- 3. Frontiers | Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy [frontiersin.org]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitroisoquinolin-1(2H)-one Assays
As a Senior Application Scientist, I've frequently guided researchers through the nuances of inhibitor assays. The following technical support center is designed to troubleshoot common issues encountered when working with 5-Nitroisoquinolin-1(2H)-one, a potent PARP (Poly[ADP-ribose] polymerase) inhibitor. This guide moves beyond simple checklists to explain the underlying principles, helping you generate robust and reliable data.
This guide is structured into three main sections:
-
Section 1: Enzymatic Assay Troubleshooting. Focuses on in vitro assays using purified PARP enzyme.
-
Section 2: Cell-Based Assay Troubleshooting. Addresses challenges in cellular contexts, including viability and mechanism of action studies.
-
Section 3: General Technical FAQs. Covers broader topics like the compound's mechanism and handling.
Section 1: Enzymatic Assay Troubleshooting
Enzymatic assays are fundamental for determining the direct inhibitory effect of a compound on PARP activity. However, they are sensitive to multiple variables.
Question: My IC50 values for this compound are inconsistent between experiments. What is causing this variability?
Answer: Inconsistent IC50 values are a common frustration and typically stem from three sources: reagent variability, subtle changes in assay conditions, and inhibitor handling.
-
Reagent Quality & Concentration:
-
Enzyme Activity: The specific activity of recombinant PARP enzyme can vary significantly between lots.[1] It is critical to qualify each new batch of enzyme by running a full titration to ensure its activity is consistent with previous batches.[2]
-
NAD+ Concentration: PARP inhibitors are competitive with the enzyme's natural substrate, NAD+. The measured IC50 value is highly dependent on the NAD+ concentration used in the assay. For consistency, the NAD+ concentration should be kept constant and ideally near its Michaelis-Menten constant (Km).
-
Activated DNA: PARP1 and PARP2 require damaged DNA for activation.[2][3] Inconsistent preparation or degradation of the nicked or damaged DNA will lead to variable PARP activation and, consequently, fluctuating IC50 values.
-
-
Assay Conditions:
-
Incubation Time & Temperature: PARP is an enzyme, and its activity is sensitive to time and temperature. Ensure that incubation steps are precisely timed and that the temperature of your incubator or plate reader is stable and uniform across the plate.[1]
-
DMSO Concentration: this compound is typically dissolved in DMSO. The final concentration of DMSO must be kept constant across all wells, including controls, and should ideally be below 1% (v/v) to avoid impacting enzyme activity.[1]
-
-
Data Analysis: Ensure you are using a non-linear regression model with a variable slope to fit your dose-response curve. Using an insufficient number of data points or an inappropriate model can introduce variability into the calculated IC50 value.
Troubleshooting Summary Table: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
|---|---|
| Enzyme Lot Variation | Qualify each new lot of PARP enzyme with a standard control inhibitor. |
| NAD+ Concentration | Use a fixed, consistent concentration of NAD+ in all assays. |
| DNA Activator Quality | Prepare fresh activated DNA or qualify new batches before use. |
| Incubation Drift | Use a calibrated timer and ensure consistent temperature control. |
| DMSO Effects | Maintain a final DMSO concentration ≤1% across all wells. |
Question: I'm observing an unusually high background signal in my no-enzyme control wells. What could be the cause?
Answer: High background can mask your signal and reduce the assay window (Z'-factor). The source depends on your assay format (e.g., ELISA, fluorescence polarization).
-
Compound Interference: this compound, due to its nitro-aromatic structure, may possess inherent color or fluorescence. This can directly interfere with absorbance or fluorescence-based readouts.[1] To check for this, run a plate containing only buffer, your inhibitor at its highest concentration, and the detection reagent. A high signal here confirms compound interference.
-
Reagent Contamination: Buffers, substrates, or detection reagents may be contaminated with a substance that generates a signal.[1] Prepare fresh reagents and re-run the assay.
-
Non-specific Binding (ELISA/HTRF formats): In assays involving antibodies or streptavidin-HRP, inadequate washing or blocking can lead to non-specific binding of detection reagents to the plate surface.[1][4] Increase the number of wash steps or optimize the concentration of your blocking agent (e.g., BSA, non-fat milk).
Workflow for Diagnosing High Background
Caption: Workflow for troubleshooting high background signal.
Section 2: Cell-Based Assay Troubleshooting
Cell-based assays provide crucial information on a compound's efficacy in a biological system, but introduce greater complexity.
Question: My MTT assay results suggest that this compound is not cytotoxic or is even increasing "viability." This seems incorrect. What is happening?
Answer: This is a critical and frequently encountered artifact. Your observation is almost certainly not due to a lack of cytotoxicity but rather to interference with the assay chemistry itself.
The MTT assay measures cell viability indirectly by quantifying the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] However, compounds with specific chemical properties can interfere with this process:
-
Direct MTT Reduction: Nitro-aromatic compounds, like this compound, have the potential to directly reduce MTT to formazan, independent of cellular metabolic activity. This chemical reduction leads to a strong false-positive signal, making the compound appear non-toxic or even proliferative.[7]
-
Altered Mitochondrial Metabolism: Some compounds can act as mitochondrial uncouplers, which accelerates oxidative chain activity and can accidentally enhance MTT reduction, masking true cytotoxicity.[8]
The Solution: Use an Orthogonal Viability Assay. You must validate your cytotoxicity findings with a non-tetrazolium-based method.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a more direct and reliable indicator of metabolically active, viable cells. ATP levels drop rapidly in dying cells.
-
Live/Dead Staining & Direct Counting: Use a method like trypan blue exclusion or fluorescence-based stains (e.g., Calcein-AM/Propidium Iodide) coupled with automated cell counting or flow cytometry. This provides a direct measure of membrane integrity.
-
Real-Time Impedance Monitoring: This label-free method continuously monitors cell attachment and proliferation, providing a kinetic view of cytotoxicity.
Recommended Confirmatory Assays
| Assay Principle | Example | Advantages |
|---|---|---|
| ATP Quantification | CellTiter-Glo® | High throughput, sensitive, less prone to chemical interference. |
| Membrane Integrity | Trypan Blue Exclusion | Simple, direct measure of cell death. |
| DNA Content | CyQUANT® | Measures total DNA; useful for endpoint proliferation. |
Question: How can I definitively confirm that this compound is inducing apoptosis in my cancer cell line?
Answer: Observing cell death is the first step; defining the mechanism is next. For PARP inhibitors, the classical apoptotic pathway is a primary mechanism of action. The most definitive way to demonstrate this is by monitoring the caspase cascade and its downstream targets via Western blot.
-
Monitor Caspase Activation: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3). You should probe for the cleaved, active forms of these proteins.[9][10] An antibody that detects cleaved caspase-3 is a gold-standard marker.
-
Detect PARP1 Cleavage: A key substrate of activated caspase-3 is PARP1 itself. During apoptosis, caspase-3 cleaves the full-length 116 kDa PARP1 protein into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[11] Observing the appearance of this 89 kDa fragment is a hallmark of apoptosis.[10]
Experimental Workflow:
-
Treat Cells: Culture your cells and treat them with a dose-response of this compound for a relevant time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Prepare Lysates: Harvest cells and prepare whole-cell lysates.
-
Perform Western Blot: Run SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for:
-
Cleaved Caspase-3
-
Full-Length and Cleaved PARP1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Confirm with Inhibition: To prove the cell death is caspase-dependent, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before adding this compound.[11][12] A rescue from cell death and absence of PARP1 cleavage confirms a caspase-dependent apoptotic mechanism.
Section 3: General Technical FAQs
Question: The literature discusses both "catalytic inhibition" and "PARP trapping." What is the difference and why is it important?
Answer: This is a crucial distinction that explains the high potency of many PARP inhibitors, including this compound.
-
Catalytic Inhibition: This is the primary mechanism where the inhibitor binds to the catalytic domain of the PARP enzyme, preventing it from consuming its substrate (NAD+) to synthesize poly(ADP-ribose) (PAR) chains. This action blocks the downstream signaling and DNA repair functions of PARylation.[13]
-
PARP Trapping: This is a more complex and highly cytotoxic mechanism. After PARP1 binds to a site of DNA damage, the inhibitor "traps" it there, preventing its dissociation.[14][15] This stabilized PARP-DNA complex is itself a bulky, toxic lesion that obstructs DNA replication forks, leading to the formation of lethal double-strand breaks.[16][17]
The trapping efficiency of a PARP inhibitor often correlates more strongly with its anti-cancer activity than its simple catalytic inhibitory potency (IC50).[1] Different PARP inhibitors have different trapping potentials, which is a key factor in their clinical efficacy.[14]
PARP1 Catalytic Cycle and Inhibition Mechanisms
Caption: Dual mechanisms of PARP inhibition.
Question: What is the recommended procedure for preparing and storing this compound for experiments?
Answer: Proper handling and storage are essential for ensuring the compound's stability and activity.
-
Solubility: this compound is a solid that is poorly soluble in aqueous buffers but readily soluble in DMSO.[18]
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Storage:
-
Aliquot the primary stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store these aliquots at -20°C or -80°C for long-term stability. A vendor suggests storage at -20°C for up to one year.[19]
-
-
Working Dilutions:
-
On the day of the experiment, thaw a fresh aliquot of the primary stock.
-
Prepare intermediate dilutions in 100% DMSO.
-
Make the final dilutions directly in your assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells or inhibitory to your enzyme (typically <1%, and often <0.5%).
-
Appendix: Key Experimental Protocols
Protocol 1: Basic PARP1 Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a standard chemiluminescent assay to determine the IC50 of an inhibitor.
-
Plate Coating: Coat a 96-well plate with histone proteins (a PARP1 substrate) and incubate overnight at 4°C. Wash the plate 3x with wash buffer (e.g., PBS + 0.05% Tween-20). Block with 3% BSA for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: To each well, add in order:
-
Assay Buffer
-
Activated (nicked) DNA
-
Recombinant PARP1 enzyme
-
Inhibitor dilution (or vehicle for control wells)
-
-
Initiate Reaction: Add Biotinylated-NAD+ to all wells to start the reaction. Incubate for 1 hour at 25°C.
-
Detection:
-
Wash the plate 3x.
-
Add Streptavidin-HRP and incubate for 1 hour at 25°C.
-
Wash the plate 5x.
-
Add a chemiluminescent HRP substrate and immediately measure luminescence on a plate reader.
-
-
Data Analysis: Plot the log of the inhibitor concentration against the normalized signal. Use non-linear regression (variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Cleaved PARP1
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween-20).
-
Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP1 overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates apoptosis.
References
- Benchchem. (n.d.). Common pitfalls in PARP inhibitor cell-based assays and how to avoid them.
- Benchchem. (n.d.). PARP Inhibitor Assay Technical Support Center.
-
Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]
-
Tan, Y., et al. (2023). PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage. Cancer Research Communications, 3(9), 1785-1797. [Link]
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Video]. YouTube. [Link]
- Kaufmann, S. H., et al. (2003). PARP Cleavage and Caspase Activity to Assess Chemosensitivity. In Chemosensitivity, vol 2. Humana Press.
-
Ingawale, A. S. (2023). How to Develop Optimized PARP Inhibitor Assays? ResearchGate. [Link]
-
Cebrián-Silla, A., et al. (2016). Caspase-9, Caspase-3 activation and PARP cleavage upon AKT inhibitors incubation. ResearchGate. [Link]
-
Los, M., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology, 22(11), 3852-3862. [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Sensors, 21(23), 7943. [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. [Link]
-
O'Callaghan-Sunol, C., et al. (2005). Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells. Anticancer Research, 25(6B), 4197-4202. [Link]
-
Maioli, E., et al. (2009). Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. ResearchGate. [Link]
-
Wang, P., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]
-
Miller, K. D., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Journal of Molecular Diagnostics, 24(4), 329-345. [Link]
- MedchemExpress. (n.d.). 5-Nitroisoquinoline.
- Technology Networks. (2024). How To Choose the Right Assay for PARP.
-
Kwiecińska-Piróg, J., et al. (2013). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Acta Poloniae Pharmaceutica, 70(6), 1101-1105. [Link]
-
Berlanga, O., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 30(5), 753-758. [Link]
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
-
Lee, E. H., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4215. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database. [Link]
- Sigma-Aldrich. (n.d.). This compound.
-
Gancheva, V., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101783. [Link]
-
Yap, T. A., et al. (2023). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Molecular Cancer Therapeutics, 22(12), 1437-1448. [Link]
-
Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
- Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline 98%.
- ECHEMI. (n.d.). 5-NITRO-1(2H)-ISOQUINOLINONE.
- MedchemExpress. (n.d.). 5-Nitroisoquinoline.
-
Li, H., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Molecular Cancer, 19(1), 1-13. [Link]
-
Dana-Farber Cancer Institute. (2024). Understanding and Overcoming PARP Inhibitor Resistance. [Video]. YouTube. [Link]
-
Kim, C., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental & Molecular Medicine, 53(2), 229-239. [Link]
Sources
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- 4. bpsbioscience.com [bpsbioscience.com]
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- 9. PARP Cleavage and Caspase Activity to Assess Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
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Technical Support Center: Investigating Potential Off-Target Effects of 5-Nitroisoquinolin-1(2H)-one
Welcome to the technical support center for researchers utilizing 5-Nitroisoquinolin-1(2H)-one. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to proactively investigate and mitigate potential off-target effects of this compound in your experiments. As with any small molecule inhibitor, a thorough understanding of its specificity is paramount for the accurate interpretation of experimental results and for advancing drug development programs.
The isoquinoline scaffold is a common motif in many biologically active compounds, and the addition of a nitro group can influence its binding properties. While the on-target activity of this compound may be the focus of your research, its interaction with unintended biological targets can lead to confounding results or toxicity.[1] This guide will walk you through a systematic approach to identifying and validating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound based on its structure?
A1: The isoquinolin-1(2H)-one core is structurally similar to the pharmacophore of poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes play a crucial role in DNA damage repair.[2] The lactam ring of the isoquinolinone mimics the nicotinamide moiety of the PARP substrate NAD+. Therefore, it is highly probable that the primary targets of this compound are members of the PARP family.
Q2: Why should I be concerned about the off-target effects of this compound?
A2: Off-target interactions of small molecules can lead to a variety of undesirable outcomes, including misinterpretation of phenotypic data, unexpected cellular toxicity, and failure of drug candidates in later stages of development.[1] For example, if an uncharacterized off-target is responsible for an observed cellular effect, this could lead to wasted resources pursuing a false lead. Proactively identifying these interactions is a critical component of robust scientific inquiry.
Q3: What are some potential classes of off-targets for a compound like this compound?
A3: Based on its chemical structure, potential off-target classes include:
-
Other NAD+ binding proteins: Besides PARPs, numerous enzymes utilize NAD+ as a cofactor or substrate.
-
Kinases: The planar, heterocyclic nature of the core structure is a common feature in many kinase inhibitors.
-
Phosphodiesterases (PDEs): Some isoquinoline derivatives have been shown to inhibit PDEs, which are involved in second messenger signaling.[4]
-
Monoamine Oxidases (MAOs): The isoquinoline scaffold is also found in some MAO inhibitors.
Q4: How can I begin to predict potential off-targets in silico?
A4: Computational approaches are an excellent starting point for identifying potential off-target interactions.[1] These methods compare the structure of this compound to libraries of compounds with known biological activities. Several web-based tools and software packages can perform these analyses, often referred to as "target prediction" or "in silico profiling." These tools can provide a preliminary list of potential off-targets that can then be experimentally validated.[1]
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Here we address common issues that may arise during your research with this compound and suggest potential off-target-related explanations and solutions.
| Observed Issue | Potential Off-Target Explanation | Recommended Troubleshooting Steps |
| Unexpected Cell Death at Low Concentrations | The compound may be inhibiting a critical anti-apoptotic protein or activating a pro-apoptotic pathway through an off-target. | 1. Perform a dose-response curve to determine the precise IC50 for cytotoxicity. 2. Use a broader cell viability assay panel (e.g., apoptosis vs. necrosis assays). 3. Screen against a panel of known apoptosis-related proteins. |
| Phenotype Does Not Match Known On-Target Biology | The observed phenotype may be due to modulation of a secondary target. For instance, if you expect a DNA repair defect but observe changes in cell signaling. | 1. Validate on-target engagement with a direct binding or enzymatic assay. 2. Perform a rescue experiment by overexpressing the intended target. 3. Use a structurally distinct inhibitor of the same target to see if the phenotype is recapitulated. |
| Inconsistent Results Across Different Cell Lines | The expression levels of off-target proteins can vary significantly between cell lines, leading to differential effects. | 1. Perform proteomic or transcriptomic analysis of your cell lines to identify differences in the expression of predicted off-targets. 2. Test the compound in a cell line known to not express the primary target to isolate off-target effects. |
| Compound Shows Activity in a Target-Knockout Cell Line | This is a strong indication of off-target activity. | 1. Confirm the knockout of the intended target via Western blot or qPCR. 2. Proceed with unbiased off-target identification methods as outlined in the experimental workflows below. |
Experimental Workflows for Off-Target Identification
A multi-pronged approach, combining both targeted and unbiased methods, is recommended for a comprehensive off-target profile.
Workflow 1: Initial Off-Target Screening
This workflow provides a broad, initial assessment of potential off-target interactions.
Caption: Initial broad-based screening workflow for off-target identification.
Step-by-Step Protocol:
-
In Silico Profiling:
-
Submit the chemical structure of this compound to publicly available target prediction servers.
-
Analyze the output, which will be a ranked list of potential targets based on chemical similarity to known ligands.[1]
-
-
Broad Kinase Panel Screen:
-
Utilize a commercial service to screen the compound against a large panel of recombinant kinases (e.g., Eurofins, Reaction Biology).
-
A typical screen measures the percent inhibition at a single concentration (e.g., 1 or 10 µM).
-
-
Proteome Microarray Screen:
-
Data Analysis and Hit Prioritization:
-
Consolidate the data from all screens.
-
Prioritize "hits" that appear in multiple assays or are biologically plausible.
-
Consider the predicted potency and the known physiological role of the potential off-target.
-
-
Biochemical Validation:
-
For the top prioritized hits, perform dose-response experiments using purified proteins to determine the IC50 or Kd values. This confirms a direct interaction and quantifies the potency.
-
Workflow 2: Cellular Off-Target Validation
This workflow focuses on confirming the biological relevance of the identified off-targets in a cellular context.
Caption: Workflow for validating off-target engagement and effects in cells.
Step-by-Step Protocol:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound.
-
Heat the cell lysate to induce protein denaturation.
-
Binding of the compound to a target protein will stabilize it against thermal denaturation.
-
Analyze protein levels in the soluble fraction via Western blot or mass spectrometry to confirm target engagement.
-
-
Target Knockdown/Knockout:
-
Use siRNA or CRISPR to reduce or eliminate the expression of the putative off-target protein.
-
If the cellular phenotype observed with the compound is diminished in the knockdown/knockout cells, it suggests the phenotype is at least partially mediated by that off-target.
-
-
Phenotypic Assays:
-
Develop an assay that measures a known function of the potential off-target (e.g., a downstream signaling event for a kinase).
-
Treat cells with this compound and assess whether this functional readout is modulated in a dose-dependent manner.
-
Concluding Remarks
A thorough investigation of potential off-target effects is not merely a troubleshooting exercise but a fundamental aspect of rigorous pharmacological research. By employing a systematic approach that combines in silico prediction with biochemical and cellular validation, researchers can build a comprehensive specificity profile for this compound. This will ultimately lead to more reliable and interpretable data, paving the way for successful research and development outcomes.
References
-
Frontiers in Pharmacology.
-
Creative Diagnostics.
-
seqWell.
-
ACS Chemical Biology.
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CRISPR Medicine News.
-
PubMed.
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Sigma-Aldrich.
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PubMed.
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Molecules.
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Nucleic Acids Research.
-
PNAS.
-
PubChem.
-
Sigma-Aldrich.
-
Nature Chemical Biology.
-
Nature Chemical Biology.
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Hematology & Oncology.
-
MedchemExpress.
-
Gynecologic Oncology.
-
YouTube.
-
YouTube.
Sources
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- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: 5-Nitroisoquinolin-1(2H)-one
Welcome to the technical support resource for 5-Nitroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common sources of experimental variability encountered when working with this important synthetic intermediate. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve reproducible, high-quality results.
Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals
This section addresses the most common initial inquiries regarding the handling, properties, and safety of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties is the first step to designing robust experiments. This compound is typically a pale-yellow to yellow-brown solid.[1] Key data points are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 82827-08-5 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2][3] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Solid (Pale-yellow to Yellow-brown) | [1] |
| Melting Point | 252-254 °C | [2] |
| Boiling Point | 479.1 ± 45.0 °C at 760 mmHg | [3] |
| Purity (Typical) | ≥95-97% | [1] |
| Common Synonyms | 5-nitro-1(2H)-isoquinolinone, 5-Nitroisocarbostyril | [3][4] |
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical for maintaining the integrity of the compound. It should be stored at room temperature in a dry, well-sealed container.[1] From a safety perspective, it is classified as harmful if swallowed, in contact with skin, or if inhaled (GHS07 pictogram). Therefore, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
Q3: What is the general solubility profile of this compound?
A3: Based on its structure—a polar lactam and a nitro group on an aromatic system—this compound is expected to have limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents. For related compounds like 5-nitroquinoline, solubility in aqueous media at neutral pH is very low (e.g., ~16 µg/mL).[5] For experimental purposes, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common starting points for creating stock solutions. For purification or reaction workups, solubility in heated polar solvents like methanol or ethanol can be exploited for recrystallization.[6]
Section 2: Synthesis & Purification Troubleshooting Guide
Variability during the synthesis and purification of this compound is a frequent challenge. This section explores common problems and their root causes.
Q4: My synthesis of this compound resulted in a very low yield. What are the likely causes?
A4: Low yield is a multifaceted problem often tracing back to reaction conditions or starting material quality. The synthesis of isoquinolin-1(2H)-one frameworks can be sensitive to several factors.[7][8] Let's break down the potential issues using a troubleshooting workflow.
Caption: Troubleshooting workflow for low synthetic yield.
-
Causality 1: Incomplete Reaction: The cyclization to form the isoquinolinone ring may be slow.[7] If you are monitoring the reaction, for instance by Thin Layer Chromatography (TLC), and see significant starting material remaining, the cause is likely insufficient reaction time or temperature.
-
Causality 2: Side Reactions: The nitration of an isoquinoline or isoquinolinone precursor is a key step. Electrophilic nitration of the isoquinoline ring system can produce multiple isomers.[9] For example, the nitration of quinoline, a related heterocycle, yields a mixture of 5-nitro and 8-nitro isomers, with ratios highly dependent on reaction conditions.[10] If the nitration step is not regioselective, you will inherently lose yield to the formation of unwanted isomers which can be difficult to separate.
-
Causality 3: Degradation During Workup: The workup procedure, especially pH adjustments, can lead to degradation. For instance, pouring the reaction mixture into an aqueous base to neutralize acid must be done carefully while controlling the temperature, as excessive heat can cause decomposition.[6][11]
Q5: I've synthesized the product, but it's contaminated with impurities. How can I effectively purify it?
A5: Purity is paramount for subsequent applications. The primary impurities are typically unreacted starting materials, positional isomers (e.g., 7-nitroisoquinolin-1(2H)-one), and byproducts from side reactions.
-
Recrystallization (Primary Method): This is the most effective method for this type of solid compound. The high melting point suggests a stable crystal lattice.
-
Solvent Selection is Key: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on analogous procedures, heated methanol (MeOH), ethanol (EtOH), or mixtures involving ethyl acetate (EtOAc) and heptane/hexane are excellent candidates.[6][11]
-
Self-Validating Protocol: Dissolve the crude solid in a minimal amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity of the resulting crystals should be confirmed by HPLC or NMR.[12]
-
-
Silica Gel Chromatography (Secondary Method): If recrystallization fails to remove a persistent impurity, column chromatography is the next step.
-
Solvent System (Eluent): A gradient system of Ethyl Acetate in Hexanes or Dichloromethane (DCM) is a standard choice for compounds of this polarity. Start with a low polarity mixture and gradually increase the concentration of the more polar solvent (EtOAc).
-
Monitoring: Use TLC to identify the appropriate solvent mixture and to track the separation during the column run.
-
Q6: My ¹H NMR spectrum looks broad or shows inconsistent integration. What's wrong?
A6: This is a common characterization hurdle.
-
Broad N-H Signal: The proton on the lactam nitrogen (N-H) can exhibit chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃), leading to a broad signal. This is normal. To confirm, you can add a drop of D₂O to the NMR tube, which will exchange the N-H proton for deuterium, causing the signal to disappear.
-
Poor Solubility/Aggregation: If the entire spectrum appears broad, it may indicate that the compound is not fully dissolved or is aggregating in the chosen solvent.[12] Try acquiring the spectrum at a slightly elevated temperature or switching to a different deuterated solvent like DMSO-d₆, which is an excellent solvent for many heterocyclic compounds.[12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, purifying the sample again via chromatography or recrystallization is the best solution.[12]
Section 3: Downstream Applications & Variability
Once you have pure this compound, variability can still arise in its use as a reactant.
Q7: I'm using this compound as a starting material, but my reaction is inconsistent. Why?
A7: The reactivity of this molecule is governed by the interplay between the electron-withdrawing nitro group and the isoquinolinone core. Inconsistencies often stem from subtle variations in reaction setup. A key application of this compound is as a precursor for other functionalized isoquinolines, such as in the synthesis of 1-bromo-5-nitroisoquinoline.[6]
Caption: Factors influencing downstream reaction outcomes.
-
Reagent Stoichiometry and Quality: Reactions like bromination with POBr₃ require the reagent to be fresh and anhydrous.[6] Moisture will decompose the reagent, leading to a stalled reaction. Use an excess of the halogenating agent as it often acts as the solvent as well.[6]
-
Temperature Control: These reactions are often run at high temperatures (e.g., 110-120 °C).[6] Inconsistent heating can lead to a mixture of starting material and product. Use a sand or oil bath with a thermocouple for precise temperature control.
-
Atmosphere: While not always necessary, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially when dealing with sensitive intermediates.
Section 4: Key Experimental Protocol
Protocol 1: General Recrystallization for Purification
This protocol provides a self-validating framework for purifying crude this compound.
-
Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise to the stirring solid while heating the flask (e.g., in a water bath or on a hot plate). Add just enough boiling solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the product from crystallizing prematurely on the filter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (252-254 °C) is a good indicator of high purity.[2] Confirm purity using HPLC, NMR, or another suitable analytical method.[12]
References
-
Science of Synthesis. Product Class 5: Isoquinolines. Thieme, Vol. 15, pp. 801-802. [Link]
-
Royal Society of Chemistry. Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. [Link]
-
PubChem, National Institutes of Health. 5-Nitroisoquinoline CID 69085. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
PubChem, National Institutes of Health. 5-Nitroquinoline CID 11829. [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Semantic Scholar. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]
-
Pi Chemicals System. PI-50019 this compound (82827-08-5). [Link]
-
YouTube. Troubleshooting and optimizing lab experiments. [Link]
-
PubMed, National Institutes of Health. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. [Link]
-
YouTube. Troubleshooting Experiments: Getting An Experiment “To Work”. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
Chemistry World. How to troubleshoot experiments. [Link]
-
ResearchGate. Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. [Link]
-
National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
Sigma-Aldrich (Chinese). This compound. [Link]
-
ResearchGate. A review of the synthesis of 1,2-dihydroisoquinoline, [2,1-a] isoquinoline and [5,1-a] isoquinoline since 2006. [Link]
Sources
- 1. Pi Chemicals System - PI-50019 this compound (82827-08-5) [internal.pipharm.com]
- 2. 5-NITRO-1(2H)-ISOQUINOLINONE CAS#: 82827-08-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 5-Nitro-1(2H)-isoquinolinone - CAS:82827-08-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. rsc.org [rsc.org]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
avoiding precipitation of 5-Nitroisoquinolin-1(2H)-one in media
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Precipitation in Experimental Media
Welcome to the technical support center for 5-Nitroisoquinolin-1(2H)-one. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of this compound in your experiments. We understand that maintaining the solubility of small molecules in aqueous media is critical for generating reliable and reproducible data. This resource is structured to help you overcome challenges with the precipitation of this compound.
Troubleshooting Guide: Addressing Precipitation Issues
This section is dedicated to resolving specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the issue.
Question 1: I dissolved this compound in DMSO to make a stock solution and it looked fine. But when I added it to my aqueous cell culture media, it immediately precipitated. What went wrong?
This is a common phenomenon known as solvent-shifting or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[1] The organic solvent, in this case, Dimethyl Sulfoxide (DMSO), disperses into the aqueous media, and the this compound is suddenly exposed to a solvent system in which it has low solubility, causing it to precipitate.
Root Cause Analysis:
-
Supersaturation and Precipitation: You have created a supersaturated solution of this compound in the media, which is a thermodynamically unstable state that rapidly resolves by precipitation.[1]
-
Final DMSO Concentration: The final concentration of DMSO in your media may be too low to keep the compound in solution. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to act as a co-solvent.[2][3]
-
Compound's Physicochemical Properties: this compound is a solid at room temperature with a high melting point (252-254 °C), which is indicative of a stable crystal lattice that is not easily broken down by water molecules.[4] While its XLogP3 value of 0.68 to 1.2 suggests moderate lipophilicity, its aqueous solubility is expected to be low.[4] A structurally similar compound, 5-nitroquinoline, has a measured aqueous solubility of only 16.3 µg/mL at pH 7.4.[5]
Step-by-Step Protocol to Prevent Precipitation:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. A common starting point is 10-20 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Control Final DMSO Concentration: Aim for a final DMSO concentration in your media that is non-toxic to your cells but sufficient to maintain solubility. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[3]
-
Serial Dilution in DMSO: If you are performing dose-response experiments, it is critical to perform serial dilutions in 100% DMSO before adding to the media.[3]
-
Careful Addition to Media: When adding the DMSO stock to your media, do so dropwise while gently vortexing or swirling the media. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to immediate precipitation.
-
Pre-warm Media: Adding the compound to media that is pre-warmed to 37°C can sometimes improve solubility.
Question 2: I'm still seeing precipitation even after following the advice for Question 1. Are there other formulation strategies I can try?
If basic solvent-based approaches are failing, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the compound in aqueous media.
Alternative Formulation Strategies:
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[7]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that can solubilize poorly soluble compounds.[2]
-
Polymers: Water-soluble polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can act as precipitation inhibitors by preventing the aggregation of drug molecules.[1][8]
-
Workflow for Evaluating Formulation Strategies:
Caption: Troubleshooting workflow for addressing precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Based on available data, here are the key properties:
-
Molecular Formula: C9H6N2O3
-
Molecular Weight: 190.16 g/mol
-
Appearance: Pale-yellow to yellow-brown solid.[9]
-
Melting Point: 252-254 °C[4]
-
Boiling Point: 479.1 °C at 760 mmHg[4]
-
Storage: Store at room temperature.[9]
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
For most cell lines, a final concentration of 0.1% to 0.5% DMSO is generally considered safe and non-toxic. However, it is always best practice to run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure that the solvent itself is not affecting your experimental results.[3]
Q3: How should I prepare my stock solutions of this compound?
We recommend the following procedure for preparing a stable stock solution:
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use 100% cell culture grade DMSO.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve your target concentration (e.g., for a 10 mM stock, add 525.9 µL of DMSO to 1 mg of compound).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] Stock solutions stored at -20°C should be used within a year, while those at -80°C can be stable for up to two years.[10]
Q4: Could components in my media be causing the precipitation?
While less common than solvent-shifting, interactions with media components can sometimes lead to precipitation.
-
Protein Binding: If your media is supplemented with serum, the compound could potentially bind to proteins like albumin. While this usually increases the apparent solubility, in some rare cases, it could lead to aggregation.
-
Salt Concentration: High salt concentrations in some media formulations could decrease the solubility of organic molecules (the "salting out" effect).
-
pH of Media: Standard cell culture media is typically buffered to a pH of 7.2-7.4. If this compound has a pKa in this range, its solubility could be affected.
If you suspect media-specific issues, you can perform a simple test by attempting to dissolve the compound in a simpler buffered solution (like PBS) at the same final concentration and comparing it to the dissolution in your complete media.
Data Summary Table:
| Property | Value | Source |
| Molecular Weight | 190.16 g/mol | |
| Melting Point | 252-254 °C | [4] |
| Appearance | Solid | |
| Recommended Stock Solvent | 100% DMSO | [3] |
| Recommended Stock Conc. | 10-20 mM | N/A |
| Recommended Final DMSO Conc. | < 0.5% | [3] |
| Stock Solution Storage | -20°C or -80°C | [10] |
Experimental Workflow Diagram:
Caption: Recommended workflow for preparing and using the compound.
References
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017-10-20). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. (2025-07-10). [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. (2010-05-31). [Link]
-
5-Nitroisoquinoline. PubChem, National Institutes of Health. [Link]
-
5-Nitroquinoline. PubChem, National Institutes of Health. [Link]
-
PI-50019 this compound (82827-08-5). Pi Chemicals System. [Link]
-
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. [Link]
-
Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. ACS Publications. [Link]
-
Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. ACS Publications. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]
-
Preventing Protein Aggregation. Biozentrum. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, National Institutes of Health. [Link]
- Process for improving the solubility of cell culture media.
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pi Chemicals System - PI-50019 this compound (82827-08-5) [internal.pipharm.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: 5-Nitroisoquinolin-1(2H)-one Quality Control and Purity Assessment
Welcome to the technical support center for 5-Nitroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the quality control and purity assessment of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] Ensuring its purity and quality is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the analytical methods for its quality control and offers solutions to common challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the quality and handling of this compound.
Q1: What is the typical appearance and purity of this compound?
A1: this compound is typically a pale-yellow to yellow-brown solid.[2] Commercially available batches usually have a purity of 95% to 97% or higher.[2][3]
Q2: How should I properly store this compound?
A2: It is recommended to store this compound at room temperature.[2][3] For long-term storage, especially for stock solutions, keeping it at -20°C or -80°C can extend its shelf life.[4]
Q3: What are the key analytical techniques for assessing the purity of this compound?
A3: The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[5][6]
Q4: How can I interpret the Certificate of Analysis (CoA) for this compound?
A4: A Certificate of Analysis (CoA) is a critical document that provides a summary of the quality testing results for a specific batch of the compound.[7] Key information to look for includes the batch number, purity (usually determined by HPLC), identity confirmation (by NMR or MS), appearance, and melting point.[3][8]
Analytical Methods and Protocols
Accurate and reliable analytical methods are the foundation of quality control. Below are detailed protocols for the most critical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of this compound and detecting any related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[9]
Structural Confirmation by NMR and Mass Spectrometry
NMR and MS are essential for confirming the chemical structure and identity of this compound.
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Chemical Shifts: The spectrum should show characteristic peaks corresponding to the aromatic and lactam protons. The exact shifts may vary slightly depending on the solvent and instrument.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: The molecular weight of this compound is 190.16 g/mol .[2] Expect to see a prominent ion at m/z 191.17 [M+H]⁺.
Troubleshooting Guide
Encountering issues during analysis is common. This section provides a structured approach to troubleshooting problems with HPLC analysis.
// Peak Shape Issues peak_shape [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tailing [label="Peak Tailing", shape=box]; fronting [label="Peak Fronting", shape=box]; split [label="Split Peaks", shape=box];
// Retention Time Issues retention_time [label="Inconsistent Retention Time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; drifting [label="Drifting Retention Times", shape=box]; no_peaks [label="No Peaks Observed", shape=box];
// Baseline Issues baseline [label="Baseline Problems?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; noisy [label="Noisy Baseline", shape=box]; drifting_baseline [label="Drifting Baseline", shape=box];
// Solutions sol_tailing [label="Check for column overload.\nEnsure mobile phase pH is appropriate.\nUse a new column.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Reduce sample concentration.\nEnsure sample is dissolved in mobile phase.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_split [label="Check for column void or contamination.\nEnsure proper column connection.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_drifting_rt [label="Check for leaks in the system.\nEnsure consistent mobile phase composition and temperature.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_peaks [label="Check detector lamp and connections.\nVerify sample injection.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noisy_bl [label="Degas mobile phase.\nCheck for leaks or air bubbles in the pump.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_drifting_bl [label="Allow for proper column equilibration.\nCheck for column contamination.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> peak_shape; start -> retention_time; start -> baseline;
peak_shape -> tailing [label="Yes"]; peak_shape -> fronting [label="No"]; tailing -> sol_tailing; fronting -> sol_fronting;
retention_time -> drifting [label="Yes"]; retention_time -> no_peaks [label="No"]; drifting -> sol_drifting_rt; no_peaks -> sol_no_peaks;
baseline -> noisy [label="Yes"]; baseline -> drifting_baseline [label="No"]; noisy -> sol_noisy_bl; drifting_baseline -> sol_drifting_bl; } Caption: HPLC Troubleshooting Workflow.
Q: My HPLC chromatogram shows peak tailing. What could be the cause?
A: Peak tailing can be caused by several factors.[10]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing. Using a mobile phase with an appropriate pH or an end-capped column can help minimize these interactions.[9]
-
Column Degradation: Over time, the performance of an HPLC column can degrade. If other troubleshooting steps fail, try replacing the column.[9]
Q: The retention time of my analyte is shifting between injections. What should I do?
A: Fluctuating retention times are often due to issues with the mobile phase or the pump.[11]
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifts in retention time.[11][12]
-
System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Variations in temperature can significantly impact retention.[13]
Q: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A: Baseline issues can obscure small peaks and affect integration accuracy.
-
Air Bubbles: Air trapped in the pump or detector can cause a noisy baseline. Degas the mobile phase thoroughly and purge the system if necessary.[12]
-
Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can lead to a drifting baseline. Use high-purity solvents and flush the column with a strong solvent if contamination is suspected.[10]
-
Detector Lamp Issues: An aging detector lamp can also contribute to baseline noise. Check the lamp's energy output and replace it if it's low.[12]
Potential Impurities
Understanding potential impurities is crucial for developing robust analytical methods and ensuring the quality of this compound. Impurities can arise from the synthetic route or degradation.
-
Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Byproducts: Side reactions during synthesis can generate structurally related impurities.
-
Positional Isomers: The nitration of the isoquinolinone core could potentially lead to the formation of other nitro-isomers (e.g., 7-nitroisoquinolin-1(2H)-one).
-
Degradation Products: Although generally stable, exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could lead to degradation.
A well-developed HPLC method should be able to separate the main compound from these potential impurities.
References
-
PI-50019 this compound (82827-08-5). (n.d.). Pi Chemicals System. Retrieved from [Link]
-
5-Nitroisoquinoline | C9H6N2O2 | CID 69085. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. (2018). The Royal Society of Chemistry. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Problem and Troubleshooting. (n.d.). Scribd. Retrieved from [Link]
-
2-Methyl-5-nitro-1(2H)-isoquinolinone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Quinoline, 5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
A review on impurity profile of pharmaceuticals. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]
-
5-Nitroisoquinoline - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). LCGC North America. Retrieved from [Link]
-
5-Nitroquinoline | C9H6N2O2 | CID 11829. (n.d.). PubChem - NIH. Retrieved from [Link]
- Mass Spectrometry. (2014).
-
WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
How to Read a Chemical Certificate of Analysis (COA). (2025). LabAlley. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pi Chemicals System - PI-50019 this compound (82827-08-5) [internal.pipharm.com]
- 3. This compound | 82827-08-5 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
minimizing cytotoxicity of 5-Nitroisoquinolin-1(2H)-one in control cells
A Guide to Minimizing Cytotoxicity in Control Cells for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs): Understanding the Compound
This section addresses foundational questions about 5-Nitroisoquinolin-1(2H)-one, providing the essential context needed for effective troubleshooting.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule belonging to the isoquinoline class of compounds. Its primary and most well-characterized mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1] PARP-1 is a critical enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) of single-strand DNA breaks.[1] By inhibiting PARP-1, the compound prevents the recruitment of repair machinery to sites of DNA damage, leading to the accumulation of single-strand breaks. When these breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks.[2]
Q2: Why am I observing cytotoxicity in my control cells? They are not the intended target.
This is a crucial and common challenge. Cytotoxicity in control (non-target) cells can arise from several factors inherent to the compound's structure and mechanism:
-
On-Target Basal Cytotoxicity: Even healthy, proliferating cells experience a baseline level of spontaneous DNA damage that requires PARP activity for repair. Inhibiting this fundamental repair process can be stressful even for normal cells, potentially leading to the accumulation of intolerable DNA damage and triggering cell death pathways.[2]
-
Off-Target Effects: The "5-nitro" group on the isoquinoline scaffold is a potential source of off-target effects. Nitroaromatic compounds can be enzymatically reduced within the cell, a process that can generate reactive oxygen species (ROS).[3] Excessive ROS leads to oxidative stress, which indiscriminately damages lipids, proteins, and DNA, inducing cell death independently of PARP inhibition.
-
Induction of Apoptosis: this compound and related compounds are known to induce apoptosis, or programmed cell death.[4][5] This is often mediated by the activation of a cascade of enzymes called caspases, which execute the cell death program.[4][6][7]
Q3: What is the difference between on-target and off-target cytotoxicity?
Understanding this distinction is key to effective troubleshooting.
-
On-Target Cytotoxicity is cell death resulting from the intended mechanism of the drug—in this case, PARP inhibition.
-
Off-Target Cytotoxicity is cell death caused by unintended interactions, such as the generation of ROS or inhibition of other essential cellular enzymes.[8]
Your goal is to find a concentration and experimental condition that minimizes both in your control cells, while still being effective in your target model.
Troubleshooting Guide: From Problem to Protocol
This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: High and Unacceptable Levels of Cell Death in Control Wells
This is the most common issue, where the compound appears to be toxic to all cells, masking any specific effects on your target cells.
The most likely culprit is a concentration that is too high, pushing the cells past a point of manageable stress.
Solution: Perform a Dose-Response Cytotoxicity Assay
The goal is to identify the CC50 (50% cytotoxic concentration) in your control cells. This allows you to select a working concentration well below this value.
Protocol 1: Dose-Response Determination via MTT Assay This protocol outlines a standard method to assess cell viability.[9][10]
-
Cell Seeding: Seed your control cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO. From this, create a 2X serial dilution series in your complete cell culture medium. A broad range is recommended for the first experiment (e.g., 200 µM down to ~0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Crucially, include a "vehicle control" well that contains the same final concentration of DMSO as your highest concentration well (typically ≤0.5%).[11][12]
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50.
Dimethyl sulfoxide (DMSO) is a common solvent, but it is toxic to cells at higher concentrations.[11][12]
Solution: Control and Minimize Final DMSO Concentration
-
Best Practice: Always ensure the final concentration of DMSO in your culture medium is non-toxic. For most cell lines, this is below 0.5%, but for sensitive or primary cells, it should be kept below 0.1%.[12]
-
Verification: Always include a vehicle control (medium + DMSO at the highest concentration used) in your experimental setup to confirm that the solvent itself is not causing the observed cytotoxicity.[9]
As mentioned, the 5-nitro group can be a source of ROS.
Solution: Co-treatment with an Antioxidant
-
Experimental Test: To determine if oxidative stress is the primary driver of cytotoxicity, perform a rescue experiment by co-incubating the cells with this compound and a potent antioxidant like N-acetylcysteine (NAC) . A typical starting concentration for NAC is 1-5 mM.
-
Interpretation: If NAC significantly reduces the cytotoxicity at a given concentration of the compound, it strongly suggests that ROS generation is a major off-target mechanism. This knowledge can help you adjust your experimental design or data interpretation.
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
| Potential Cause | Underlying Reason | Recommended Solution |
| Compound Degradation | The compound may be unstable in solution or after multiple freeze-thaw cycles. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store solids and solutions protected from light at -20°C or -80°C.[12][13] |
| Poor Solubility | The compound may precipitate out of the aqueous culture medium, leading to an inaccurate effective concentration. | Prepare a high-concentration stock in a suitable solvent like DMSO.[14] Visually inspect the medium for precipitation after adding the compound. If needed, briefly sonicate the stock solution before dilution. |
| Experimental Technique | Inconsistent cell seeding, pipetting errors, or "edge effects" in culture plates can introduce significant variability. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of 96-well plates or fill them with sterile PBS to maintain humidity and minimize evaporation.[9] |
| Cell Culture Conditions | Fluctuations in pH, osmolality, or nutrient depletion can sensitize cells to stress. | Use a buffered medium (e.g., with HEPES) to maintain stable pH.[15] Ensure osmolality is within the optimal range for your cells (typically 280-320 mOsm/kg).[15] Use fresh medium for experiments and ensure cells are in the exponential growth phase.[16][17] |
Visualizing the Mechanisms and Workflows
Diagrams can clarify complex biological pathways and experimental decision-making processes.
Putative Cytotoxicity Pathway
This diagram illustrates the dual mechanisms through which this compound can induce apoptosis in a cell.
Caption: Dual pathways of this compound induced cytotoxicity.
Experimental Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- ResearchGate.
- ResearchGate. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies.
- PubMed Central.
- PubMed Central. 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis.
- Sigma-Aldrich. This compound | 82827-08-5.
- PubMed. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies.
- National Institutes of Health (NIH). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- InvivoChem. Frequently Asked Questions.
- BenchChem.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib.
- National Institutes of Health (NIH). Inhibitors of PARP: Number crunching and structure gazing - PMC.
- RSC Publishing. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies.
- MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- ResearchGate. PRAP1 knockdown sensitizes cells to caspase-dependent apoptosis induced...
- BenchChem. Technical Support Center: Orientalinone Experimental Troubleshooting.
- SpringerLink. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine.
- Goldbio. How to Optimize Cell Culture Conditions With The Right Reagents.
- YouTube. Dr. Dy Discusses On-Target and Off-Target Side Effects.
- Sigma-Aldrich. Biochemical Solubility.
- BenchChem. Technical Support Center: Managing Cytotoxicity of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Non-Target Cells.
- BenchChem.
- The Cell Culture Dish. Cell Culture Media Optimization: Making the perfect magical potion.
Sources
- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivochem.net [invivochem.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitroisoquinolin-1(2H)-one
Welcome to the technical support guide for the synthesis of 5-Nitroisoquinolin-1(2H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. This compound is a key building block in the development of various pharmacologically active compounds, and its successful synthesis is often a critical step in the drug discovery pipeline.
This guide provides practical, experience-driven advice to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before embarking on or while optimizing the synthesis.
Q1: What is the most common synthetic route to this compound?
The most direct and frequently employed method is the electrophilic nitration of the parent isoquinolin-1(2H)-one scaffold. This reaction typically utilizes a mixture of nitric acid and sulfuric acid ("mixed acid") to generate the reactive nitronium ion (NO₂⁺) electrophile.[1][2][3] The isoquinolinone ring system is then nitrated via an electrophilic aromatic substitution (EAS) mechanism.
Q2: Why is regioselectivity a major concern in this synthesis?
The isoquinolin-1(2H)-one core has multiple positions susceptible to electrophilic attack. The nitration occurs on the benzo- portion of the heterocycle. While the 5-position is electronically favored for substitution, side reactions can lead to the formation of other isomers, such as 7-nitro and potentially 8-nitro derivatives, complicating purification and reducing the yield of the desired product.[4][5] Careful control of reaction conditions is paramount to maximize the yield of the 5-nitro isomer.
Q3: What are the primary safety considerations for this reaction?
Nitration reactions using mixed acid are highly exothermic and can become dangerously uncontrolled if not managed properly.[6] Key safety precautions include:
-
Strict Temperature Control: Always perform the reaction in an ice bath to dissipate heat.
-
Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring.
-
Proper Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice, never the other way around.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves, and work within a certified chemical fume hood.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable mobile phase (e.g., dichloromethane/ethyl acetate mixtures) to resolve the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression.
Troubleshooting Guide: Common Challenges & Solutions
This section provides a detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
A low yield is the most common frustration in this synthesis. The underlying cause can be multifaceted, ranging from reagent quality to reaction conditions.
Caption: Troubleshooting workflow for low product yield.
-
Cause: Incomplete Reaction: The activation energy for the reaction was not overcome.
-
Solution: After the slow addition of the nitrating agent at 0°C, allow the reaction to stir for a longer period or let it slowly warm to room temperature. Monitor closely by TLC. Ensure that the nitric acid is used in a slight stoichiometric excess to drive the reaction to completion.[7]
-
-
Cause: Product Decomposition: Nitration conditions can be harsh. The strongly acidic and oxidizing environment can lead to degradation of the aromatic system, especially if the temperature rises uncontrollably.
-
Solution: Maintain rigorous temperature control (0°C or below). Once the reaction is complete based on TLC analysis, quench it immediately to prevent over-reaction or decomposition.
-
-
Cause: Poor Quality Reagents: The sulfuric acid acts as both a solvent and a catalyst to generate the NO₂⁺ ion from nitric acid.[2] If the sulfuric acid is not sufficiently concentrated (i.e., contains water), the formation of the nitronium ion will be inefficient.
-
Solution: Use fresh, concentrated (98%) sulfuric acid and fuming (≥70%) nitric acid for best results. Ensure all glassware is thoroughly dried before use.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
The formation of a mixture of nitro-isomers is a significant challenge that complicates purification and reduces the yield of the desired 5-nitro product.
-
Cause: High Reaction Temperature: Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at less-favored positions, leading to a mixture of isomers.
-
Solution: Strict adherence to low-temperature conditions (-10°C to 0°C) is critical for maximizing regioselectivity. The kinetic product (5-nitro) is favored at lower temperatures. A procedure for a related nitration of 5-bromoisoquinoline highlights the importance of careful temperature control to suppress unwanted isomers.[8]
-
-
Cause: Nature of the Nitrating Agent: The specific nitrating system can influence the isomer distribution.
-
Solution: While mixed acid is standard, alternative nitrating agents could be explored for improved selectivity, although this would require significant methods development. For most applications, controlling the temperature of the standard mixed acid reaction is the most practical approach.
-
Problem 3: Difficult Purification
The crude product is often a solid contaminated with isomeric byproducts and residual acid.
-
Cause: Similar Polarity of Isomers: The 5-nitro and other nitro isomers often have very similar polarities, making separation by column chromatography challenging.
-
Solution: Recrystallization: This is often the most effective method for purifying the final product. The target compound has a high melting point (252-254°C), suggesting a stable crystal lattice. Experiment with various solvents such as ethanol, methanol, or acetic acid to find conditions where the desired 5-nitro isomer has lower solubility than the impurities at room temperature. An example protocol for a related compound, 1-bromo-5-nitroisoquinoline, uses a heptane/toluene mixture for recrystallization.[8]
-
Solution: Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary. Use a high-resolution silica gel and test various eluent systems (e.g., gradients of ethyl acetate in dichloromethane or hexanes) by TLC to find the optimal separation conditions.
-
| Symptom Observed | Probable Cause | Recommended Action |
| Low Conversion | Insufficient reaction time/temperature; Inactive reagents. | Increase reaction time; Use fresh, concentrated acids. |
| Tar/Polymer Formation | Reaction temperature was too high. | Maintain strict temperature control (≤ 0°C); Quench immediately upon completion. |
| Mixture of Isomers | High reaction temperature reducing selectivity. | Perform addition of nitrating agent at -10°C to 0°C. |
| Difficult Separation | Isomers have similar polarity. | Attempt recrystallization from various solvents (e.g., EtOH, MeOH, AcOH). If needed, optimize TLC for column chromatography. |
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. It incorporates best practices to address the challenges discussed above.
Workflow Overview
Caption: Step-by-step experimental workflow.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Isoquinolin-1(2H)-one | 145.16 | 5.00 g | 34.4 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - | - |
| Nitric Acid (70%) | 63.01 | 2.5 mL | 39.6 mmol | 1.15 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (25 mL).
-
Substrate Addition: Cool the flask in an ice-salt bath to 0°C. Slowly add isoquinolin-1(2H)-one (5.00 g, 34.4 mmol) in portions, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.
-
Nitration: Cool the solution to 0°C. Add fuming nitric acid (2.5 mL, 39.6 mmol) dropwise via the addition funnel over 30 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC (eluent: 1:1 Dichloromethane/Ethyl Acetate) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Isolation: A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7) to remove residual acid.
-
Drying: Dry the crude product in a vacuum oven at 50°C overnight. (Expected crude yield: 5.5-6.0 g).
-
Purification: Recrystallize the crude solid from hot ethanol or methanol to afford this compound as a pale yellow solid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis (Expected MP: 252-254°C).
References
-
Cain, M., et al. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, L., et al. (2018). Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. The Royal Society of Chemistry. Available at: [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. Available at: [Link]
- Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Note: This is a comprehensive book chapter, direct deep link is unavailable.
-
Organic Chemistry Portal. Isoquinoline Synthesis. Available at: [Link]
-
Hekal, M. H., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press. Note: This is a book reference; a direct link to the specific content is not available.
-
Rusinov, V. L., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry. Available at: [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
-
ResearchGate. Diverse peptide cyclization methods. Available at: [Link]
-
VP Science. Nitration. Available at: [Link]
-
University of Wisconsin–Madison. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. A relevant excerpt discussing isoquinoline reactivity.
-
Chad's Prep. (2018). 18.2c EAS Nitration. YouTube. Available at: [Link]
-
Ang, J. Y., et al. (2019). Approaches for peptide and protein cyclisation. Chemical Science. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
-
White Rose Research Online. Photochemical Methods for Peptide Macrocylization. Available at: [Link]
-
ChemRxiv. (2023). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. Available at: [Link]
-
ResearchGate. (2021). Solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid and evaluation of their biological activities. Available at: [Link]
-
Semantic Scholar. (2018). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C-H/N-H functionalization under metal-free conditions. Available at: [Link]
Sources
- 1. rushim.ru [rushim.ru]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vpscience.org [vpscience.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Nitroisoquinolin-1(2H)-one Degradation Products
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the degradation of 5-Nitroisoquinolin-1(2H)-one. It provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and success of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the ICH.[1][2] The core objectives are:
-
Pathway Elucidation: To identify the likely degradation products and understand the chemical pathways through which this compound degrades under various stress conditions.[1][3]
-
Method Development: To develop and validate a stability-indicating analytical method (typically HPLC) that can accurately separate and quantify the parent compound from all potential degradation products.[4][5]
-
Stability Assessment: To gain insight into the intrinsic chemical stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[3][6]
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
A2: The structure of this compound contains three key functional groups susceptible to degradation: a lactam (a cyclic amide), a nitroaromatic system, and a benzene ring. Based on general organic chemistry principles, the most likely degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to cleavage under acidic or basic conditions, which would open the heterocyclic ring.[7]
-
Reduction: The nitro group (-NO₂) is an electron-withdrawing group that can be reduced to an amino group (-NH₂) under specific reductive conditions.[8]
-
Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.[9][10]
-
Photolysis: Nitroaromatic compounds can be sensitive to light, potentially leading to complex degradation pathways.[11][12]
Q3: What specific chemical structures might be expected as degradation products?
A3: While definitive identification requires analytical characterization (e.g., LC-MS/MS), we can hypothesize the following primary degradation products (DPs):
-
DP-1 (Hydrolysis Product): (2-Carboxyvinyl)-4-nitrophenyl)acetamide. This would result from the hydrolytic cleavage of the lactam C-N bond.
-
DP-2 (Reduction Product): 5-Aminoisoquinolin-1(2H)-one. This would form from the reduction of the nitro group to an amine.
-
DP-3 (Oxidative Product): this compound N-oxide. Oxidation at the heterocyclic nitrogen is a common pathway for such molecules.[13]
Q4: My analytical method does not show a mass balance close to 100% after degradation. What are the likely causes?
A4: A mass balance significantly outside the typical 95-105% range suggests one or more of the following issues:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-Vis chromophore, making them invisible to PDA/UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help identify these.
-
Volatile Degradants: Small, volatile fragments may have formed and been lost during sample preparation. GC-MS analysis of the headspace could be considered if this is suspected.
-
Poor Extraction: Degradation products may have different polarities than the parent compound and may not be fully extracted or solubilized in your sample diluent.
-
Co-elution: A degradation product may be co-eluting with the parent peak, which can be assessed using peak purity analysis with a PDA detector or by using mass spectrometry.[2]
Part 2: Troubleshooting Guide for Degradation Experiments
This guide provides solutions to common problems encountered during forced degradation studies.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation (<5%) observed. | Stress conditions are too mild. | Systematically increase the severity of the stressor. For example: increase acid/base concentration (e.g., from 0.1M to 1M HCl), extend the exposure time, or raise the temperature (e.g., from 60°C to 80°C).[14] |
| Complete or excessive degradation (>20%) occurs too quickly. | Stress conditions are too harsh. | Reduce the severity of the stressor. Use a lower concentration of the reagent, decrease the temperature, or shorten the exposure time to achieve the target degradation of 5-20%.[15][16] |
| Poor peak shape (tailing, fronting) in HPLC chromatogram. | Column overload, secondary silanol interactions, or inappropriate sample solvent. | 1. Reduce the sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.[17] |
| Inconsistent or shifting retention times. | Insufficient column equilibration, temperature fluctuations, or mobile phase instability. | 1. Ensure the column is fully equilibrated before starting the sequence. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and ensure it is properly degassed.[17] |
| New peaks appear in the blank (placebo) sample. | Excipient degradation or interaction between excipients and reagents. | Analyze a placebo sample under the same stress conditions to identify any degradants not originating from the active pharmaceutical ingredient (API). |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Experimental Workflow
This protocol outlines a standard procedure for subjecting this compound to forced degradation.
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours. Neutralize with 1M HCl and dilute to 0.1 mg/mL.[16]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 0.1 mg/mL.[9]
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours. Prepare a 0.1 mg/mL solution from the stressed samples.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[18] Prepare a 0.1 mg/mL solution.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/PDA method. LC-MS/MS should be used for peak identification and characterization.[5][19]
Hypothetical Data from Forced Degradation Study
The following table summarizes potential results from a forced degradation study, analyzed by a stability-indicating HPLC method.
| Stress Condition | Assay of 5-NIQ (%) | % Degradation | Major Degradation Product (DP) | Peak Area % of Major DP |
| Unstressed Control | 100.0 | 0.0 | - | - |
| 1M HCl, 80°C, 4h | 88.5 | 11.5 | DP-1 (Hydrolysis) | 10.8 |
| 1M NaOH, RT, 2h | 85.2 | 14.8 | DP-1 (Hydrolysis) | 13.9 |
| 3% H₂O₂, RT, 6h | 91.3 | 8.7 | DP-3 (Oxidative) | 8.1 |
| Heat (Solid), 105°C, 24h | 99.1 | 0.9 | - | <0.1 |
| Photolytic (Solution) | 94.6 | 5.4 | Multiple minor DPs | <2.0 each |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for forced degradation studies.
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
References
-
Mazzini, F., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 17, 1299. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Available from: [Link]
-
Tolić, K., et al. (2022). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Croatica Chemica Acta, 94. Available from: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Jadhav, S. B., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry. Available from: [Link]
-
Sun, J., et al. (2006). Pathway proposed for the degradation of quinoline by a Comamonas sp. strain. ResearchGate. Available from: [Link]
-
Al-Adham, I. S. I., et al. (2023). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules, 28(8), 3429. Available from: [Link]
-
McCloud, S. G., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- Spain, J. C. (Ed.). (2003). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press.
- BenchChem. (2025). Analytical methods for detecting impurities in 3,4-dihydroisoquinolin-1(2H)-one samples. BenchChem.
- Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme Chemistry.
- Waterman, K. C., & Adami, R. C. (2005). Forced Degradation – A Review. Pharmaceutical Technology.
- Singh, R., & Rehman, Z. U. (2012). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 2(3).
-
Barchańska, H., et al. (2019). LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-Products. Journal of Pharmaceutical and Biomedical Analysis, 172, 218-226. Available from: [Link]
- Kumar, A., et al. (2018). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban.
-
Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Binter, A., et al. (2012). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Molecular Microbiology, 86(3), 696-709. Available from: [Link]
-
Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3169-3176. Available from: [Link]
-
Semantic Scholar. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available from: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]
-
Mazzini, F., et al. (2023). Lifitegrast Degradation: Products and Pathways. FULIR. Available from: [Link]
- Bakshi, M., & Singh, S. (2002). Forced Degradation in Pharmaceuticals. Pharmaceutical Technology.
-
Bundgaard, H. (1976). Degradation of mecillinam in aqueous solution. Acta Pharmaceutica Suecica, 13(1), 9-26. Available from: [Link]
-
Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(43), 26645-26655. Available from: [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Leszczynski, J., et al. (2016). In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. RSC Advances, 6(100), 97964-97974.
- Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds.
-
Amini, M., et al. (2015). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Chromatographia, 78(1-2), 113-120. Available from: [Link]
-
Science.gov. degradation product formed: Topics by Science.gov. Available from: [Link]
- ResearchGate. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
-
Asian Journal of Pharmaceutical Analysis. Method Development and Photolytic Degradation Study of Doxofylline. Available from: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
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- 5. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. ajpaonline.com [ajpaonline.com]
- 19. LC-MS/MS study of the degradation processes of nitisinone and its by-products [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 5-Nitroisoquinolin-1(2H)-one Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitroisoquinolin-1(2H)-one. This guide is designed to provide expert insights, troubleshooting solutions, and robust protocols to ensure the success and reproducibility of your experiments. As a structural analog of nicotinamide, this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and genome stability.[1][2] Understanding its mechanism and mastering its application are key to leveraging its potential in cancer research and beyond.
This document provides direct answers to common challenges and detailed, field-tested protocols to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of this compound.
Q1: How should I dissolve and store this compound?
A1: Proper solubilization and storage are critical for experimental consistency.
-
Solubility: this compound is a solid at room temperature.[3][4] It has limited solubility in aqueous buffers. For in vitro and cell-based assays, it is best practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation: Prepare a 10 mM or higher stock solution in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the solid compound at room temperature.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5][6]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a PARP inhibitor. Its core mechanism involves two key actions:
-
Catalytic Inhibition: The molecule contains a nicotinamide-like moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP enzymes, particularly PARP1 and PARP2.[1][2] This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a crucial step in signaling and recruiting DNA repair machinery to sites of single-strand breaks (SSBs).[7][8]
-
PARP Trapping: Beyond simple inhibition, these compounds can "trap" the PARP enzyme on the DNA at the site of damage.[1][7] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks (DSBs) during S-phase.[1][9]
This dual action is the foundation of the "synthetic lethality" approach in cancer therapy, where the inhibitor is particularly effective in killing cancer cells that have a pre-existing deficiency in repairing DSBs, such as those with BRCA1/2 mutations.[8][10][11]
Q3: What are typical working concentrations for cell-based and enzymatic assays?
A3: The optimal concentration is assay-dependent and should be determined empirically.
-
Enzymatic Assays: For in vitro PARP activity assays, a typical starting point is to test a range from low nanomolar (nM) to high micromolar (µM) to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
-
Cell-Based Assays: In cell culture, effective concentrations can range from 1 µM to 50 µM, depending on the cell line's permeability, the expression level of PARP, and its DNA repair capacity. A dose-response curve is essential to determine the EC50 (effective concentration) for your specific cellular phenotype (e.g., cytotoxicity, cell cycle arrest).
-
DMSO Control: Crucially, the final concentration of DMSO in your assay should be kept constant across all conditions (including untreated controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to more complex experimental issues.
Guide 1: Inconsistent IC50 Values in Enzymatic Assays
Problem: You observe significant variability in the calculated IC50 value for this compound across different experimental runs.
Caption: Troubleshooting flowchart for variable IC50 values.
Potential Causes & Solutions:
-
Cause 1: Reagent Degradation.
-
Why it happens: The PARP enzyme is sensitive to multiple freeze-thaw cycles.[13] NAD+ can hydrolyze, and activated DNA can degrade if not stored properly.
-
Solution:
-
Aliquot Reagents: Upon receipt, aliquot the PARP enzyme, NAD+, and activated DNA into single-use volumes and store at -80°C.[13]
-
Validate Enzyme Activity: Before running an inhibitor screen, always test the enzyme with a positive control (e.g., a known potent PARP inhibitor like Olaparib) and a negative/vehicle control (DMSO) to ensure its activity is within the expected range.[13]
-
-
-
Cause 2: Compound Precipitation.
-
Why it happens: When the DMSO stock of this compound is diluted into aqueous assay buffer, it can crash out of solution if its final concentration exceeds its solubility limit.
-
Solution:
-
Visual Inspection: After adding the inhibitor to the assay buffer, visually inspect the wells for any signs of precipitation (cloudiness).
-
Modify Dilution: Perform serial dilutions in a buffer containing a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) or use a multi-step dilution protocol to minimize solvent shock.
-
Solubility Test: Formally determine the aqueous solubility limit of your compound in your specific assay buffer.
-
-
-
Cause 3: Assay Condition Variability.
-
Why it happens: Minor differences in incubation time, temperature, or final DMSO concentration can significantly impact enzyme kinetics and inhibitor potency.[14]
-
Solution:
-
Standardize Protocol: Use a detailed, written protocol. Ensure all incubation steps are precisely timed and temperatures are controlled with calibrated equipment.
-
Constant DMSO: Maintain a fixed final DMSO concentration in all wells, including controls and blanks.[12] For example, if your highest inhibitor concentration has 0.5% DMSO, ensure the vehicle control and all other dilutions also contain 0.5% DMSO.
-
-
Guide 2: No or Weak Effect in Cell-Based Assays
Problem: this compound does not induce the expected phenotype (e.g., cytotoxicity, reduced cell proliferation) in your chosen cell line, even at high concentrations.
Potential Causes & Solutions:
-
Cause 1: The Cell Line is Not Susceptible.
-
Why it happens: The principle of synthetic lethality relies on a pre-existing defect in a parallel DNA repair pathway, most commonly Homologous Recombination (HR).[11] If your cell line is HR-proficient, it can effectively repair the DSBs caused by PARP inhibitor treatment, leading to resistance.[15]
-
Solution:
-
Use a Control Cell Line: Test your compound in parallel on a known HR-deficient cell line (e.g., BRCA1/2-mutant cancer cells) as a positive control.
-
Characterize Your Model: If the HR status of your cell line is unknown, consider assays to assess it, such as looking for RAD51 foci formation in response to DNA damage.
-
-
-
Cause 2: Insufficient Target Engagement.
-
Why it happens: The compound may not be reaching its intracellular target (PARP1) at a sufficient concentration to exert its effect. This could be due to poor cell permeability or rapid efflux by membrane pumps like MDR1.[11]
-
Solution:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PARP1 inside the cell.[16][17][18] CETSA measures the thermal stability of a protein, which typically increases upon ligand binding.[19][20]
-
Time-Course Experiment: The effect may be time-dependent. Run a time-course experiment (e.g., 24, 48, 72 hours) in addition to your dose-response study.
-
-
-
Cause 3: Experimental Design Flaw.
-
Why it happens: The chosen endpoint may not be appropriate, or the assay window may be too short.
-
Solution:
-
Measure PARylation: A direct and early indicator of PARP inhibition is a reduction in cellular PAR levels. This can be measured by Western blot or ELISA using an anti-PAR antibody.
-
Assess DNA Damage: Use immunofluorescence to detect markers of DNA damage, such as γH2AX foci, which should increase after effective PARP inhibition leads to DSBs.
-
-
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Part 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for common assays.
Protocol 1: Colorimetric In Vitro PARP1 Inhibition Assay
This protocol is adapted from commercially available kits and measures the incorporation of biotinylated PAR onto histone-coated plates.[13]
Materials:
-
Recombinant Human PARP1 Enzyme
-
96-well plate pre-coated with histones
-
10X PARP Assay Buffer
-
10X PARP Assay Mixture (containing biotinylated NAD+)
-
Activated DNA
-
This compound (and other inhibitors)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBST)
Caption: Step-by-step workflow for a PARP1 colorimetric assay.
Procedure:
-
Reagent Preparation: Prepare 1X PARP buffer and other reagents as per the manufacturer's instructions.[13] Prepare serial dilutions of this compound in 1X PARP buffer. Ensure the final DMSO concentration is constant for all wells.
-
Assay Setup (in duplicate or triplicate):
-
Test Wells: Add 5 µL of inhibitor solution.
-
Positive Control (Max Activity): Add 5 µL of inhibitor buffer (with DMSO).
-
Blank (No Enzyme): Add 5 µL of inhibitor buffer.
-
-
Enzyme Addition: Prepare a master mix of PARP1 enzyme and activated DNA in 1X PARP buffer. Add 25 µL to all wells except the "Blank". For the "Blank", add 25 µL of 1X PARP buffer.[13]
-
Reaction Initiation: Prepare a master mix containing the 10X PARP Assay Mixture (biotin-NAD+) in 1X PARP buffer. Add 20 µL to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Washing: Wash the plate 3-4 times with 200 µL of Wash Buffer per well to remove unincorporated reagents.
-
Detection:
-
Add 50 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-4 times as before.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes until a blue color develops in the positive control wells.
-
Add 100 µL of Stop Solution. The color will turn yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus log[inhibitor] and use non-linear regression to determine the IC50.
Data Summary Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [3] |
| Physical Form | Solid | [3][4] |
| Melting Point | 252-254 °C | [3] |
| Storage (Solid) | Room Temperature | [3] |
| Primary Solvent | DMSO | [12][14] |
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PARP1 Colorimetric Assay Kit - D
- Enzolution PARP1 Assay System. BellBrook Labs.
- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- PARP Activity Assay Kit.
- PARP1 Chemiluminescent Assay Kit. West Bioscience.
- PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
- PARP Inhibitor Assay Technical Support Center. Benchchem.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
- PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
- This compound | 82827-08-5. Sigma-Aldrich.
- Mechanism of PARP inhibitor resistance and potential overcoming str
- The mechanism of PARP inhibitor action is identified. Drug Target Review.
- 5-Nitroisoquinoline 98 607-32-9. Sigma-Aldrich.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC - NIH.
- Molecular mechanism of PARP inhibitor resistance. PMC - PubMed Central.
- 5-Nitroisoquinoline | Biochemical Assay Reagents. MedchemExpress.com.
- 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH.
- Product Class 5: Isoquinolines. Thieme.
- Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. MDPI.
- How PARP inhibitors (PARPi) work. YouTube.
- 5-NITRO-1(2H)-ISOQUINOLINONE. CymitQuimica.
Sources
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 82827-08-5 [sigmaaldrich.com]
- 4. 5-NITRO-1(2H)-ISOQUINOLINONE | CymitQuimica [cymitquimica.com]
- 5. westbioscience.com [westbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. researchgate.net [researchgate.net]
Navigating the Nuances of 5-Nitroisoquinolin-1(2H)-one Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Nitroisoquinolin-1(2H)-one. As Senior Application Scientists, we understand that navigating the complexities of a research compound can be challenging, with subtle variations in experimental conditions often leading to seemingly inconsistent results. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments with this compound. We will delve into the causality behind experimental choices, empowering you to anticipate and address potential sources of variability in your studies.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and challenges that researchers may encounter when working with this compound.
Q1: We are observing significant variability in the IC50 values for this compound in our PARP inhibition assays. What could be the cause?
A1: Variability in IC50 values for PARP inhibitors is a well-documented phenomenon that can arise from several factors. It is crucial to standardize your assay conditions meticulously. Here are some key areas to investigate:
-
Assay Format and Reagents: Different PARP inhibitor screening assays (e.g., ELISA-based, fluorescence-based, or cell-based assays) have inherent variabilities. The concentration and purity of NAD+, the substrate for PARP enzymes, are critical. Ensure you are using a consistent source and concentration of NAD+ in all your experiments.
-
Enzyme and Substrate Concentrations: The relative concentrations of the PARP enzyme and the DNA substrate can influence the apparent IC50 value. It is advisable to operate under conditions where the enzyme concentration is well below the Ki (inhibition constant) of the inhibitor.
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme and the reaction time can affect the measured IC50. Ensure these timings are consistent across all experiments.
-
Compound Solubility: As we will discuss further, poor solubility of this compound can lead to artificially high IC50 values.
A review of published data on well-characterized PARP inhibitors like olaparib reveals a range of reported IC50 values, underscoring the impact of assay conditions on the final results.[1][2]
Q2: We are struggling with the solubility of this compound in our aqueous assay buffers. What are your recommendations?
A2: this compound, like many small molecule inhibitors, has limited aqueous solubility. Here’s a systematic approach to address this:
-
Primary Solvent: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO.
-
Working Concentrations: When preparing working concentrations for your assays, it is crucial to minimize the final DMSO concentration in the assay buffer. High concentrations of DMSO can affect enzyme activity and cell viability. Aim for a final DMSO concentration of less than 0.5% (v/v).
-
Solubility Testing: Before conducting your main experiments, perform a simple solubility test. Prepare your highest desired concentration of this compound in the final assay buffer and visually inspect for any precipitation or cloudiness after a relevant incubation period.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of the surfactant with your assay system must be validated.
Q3: We have synthesized this compound in-house and are seeing lower than expected yields and some impurities. Are there any critical steps in the synthesis?
A3: The synthesis of isoquinolinone derivatives can be sensitive to reaction conditions. While specific literature on the synthesis of this compound is not abundant, general principles for related compounds suggest the following areas of focus:
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.
-
Reaction Conditions: The nitration of the isoquinolinone core is a critical step. The choice of nitrating agent (e.g., nitric acid/sulfuric acid), reaction temperature, and reaction time can significantly impact the yield and the regioselectivity of the nitration. Over-nitration or side reactions are possible if the conditions are not carefully controlled.
-
Purification: Effective purification is essential to remove any unreacted starting materials or side products. Column chromatography is a common method for purifying such compounds. The choice of solvent system for chromatography is critical for good separation.
-
N-methylation: If you are performing subsequent modifications, such as N-methylation, be aware that this can be a challenging step for isoquinolinones and may require optimization of the base and alkylating agent used.[3]
Q4: How should we store this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of your compound. For long-term storage, this compound powder should be stored at -20°C.[4] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Before use, allow the aliquots to thaw completely and vortex gently to ensure a homogenous solution.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting common experimental issues.
Guide 1: Troubleshooting Inconsistent PARP Inhibition Assay Results
If you are observing high variability in your PARP inhibition data, follow this workflow to identify and resolve the issue.
Caption: Workflow for troubleshooting inconsistent PARP inhibition assay results.
Step-by-Step Protocol:
-
Verify Compound Solubility:
-
Prepare the highest concentration of this compound in your final assay buffer.
-
Incubate for the duration of your assay.
-
Visually inspect for any signs of precipitation. For a more quantitative measure, consider using Dynamic Light Scattering (DLS) to detect aggregation.
-
If precipitation is observed: Lower the top concentration of your compound or consider the addition of a validated surfactant.
-
-
Review Assay Controls:
-
Analyze your positive and negative controls. Are they behaving as expected?
-
Calculate the Z' factor and signal-to-background (S/B) ratio for your assay plates. A Z' factor above 0.5 and a high S/B ratio are indicative of a robust assay.
-
If controls are not optimal: Re-evaluate your assay setup, including reagent concentrations and instrument settings.
-
-
Optimize Enzyme and Substrate Concentrations:
-
Perform a matrix titration of PARP enzyme and NAD+ concentrations to find the optimal conditions for your assay.
-
Ensure you are working in the linear range of the enzyme kinetics.
-
-
Standardize Incubation Times:
-
Review your protocol for any variations in pre-incubation and reaction times.
-
Use a multichannel pipette or automated liquid handler to minimize timing differences across your assay plate.
-
-
Validate Reagent Quality:
-
Use fresh, high-quality reagents.
-
If possible, test a new batch of NAD+ or PARP enzyme to rule out reagent degradation.
-
Guide 2: A General Protocol for Assessing Compound Solubility in Aqueous Buffers
This protocol will help you determine the practical solubility limit of this compound in your experimental buffer.
Caption: A workflow for assessing the solubility of this compound.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create Serial Dilutions: In a clear microplate or microcentrifuge tubes, perform a serial dilution of your stock solution into your final assay buffer. For example, create final concentrations ranging from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is constant in all wells.
-
Incubate: Incubate the plate or tubes under the same conditions as your planned experiment (e.g., 1 hour at 37°C).
-
Visual Inspection: After incubation, carefully inspect each well or tube against a dark background for any signs of cloudiness or precipitate.
-
Optional Quantitative Measurement: For a more sensitive measurement, you can use a nephelometer to quantify light scattering caused by insoluble particles.
-
Determine the Solubility Limit: The highest concentration that remains clear is your practical solubility limit for this compound in your specific assay buffer. All your experiments should be conducted at or below this concentration.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C9H6N2O3 | |
| Molecular Weight | 190.16 g/mol | |
| Melting Point | 252-254 °C | |
| Physical Form | Solid | |
| Storage | Store at room temperature (short term), -20°C (long term) | [4] |
| Purity (Typical) | ≥97% |
By understanding the potential sources of variability and implementing rigorous experimental controls, you can enhance the reproducibility and reliability of your research with this compound. We hope this guide serves as a valuable resource in your scientific endeavors.
References
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. Available at: [Link]
-
2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Available at: [Link]
-
Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - MDPI. Available at: [Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. Available at: [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. Available at: [Link]
-
Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione - ResearchGate. Available at: [Link]
Sources
5-Nitroisoquinolin-1(2H)-one handling and storage best practices
Answering the urgent need for standardized, safety-first protocols, this Technical Support Center provides a comprehensive guide for the handling and storage of 5-Nitroisoquinolin-1(2H)-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure both experimental integrity and operator safety.
Technical Support Center: this compound
As a key intermediate and active compound in the research of Poly (ADP-ribose) polymerase (PARP) inhibitors, this compound is increasingly utilized in oncology and drug discovery labs.[1][2] Its chemical structure, featuring a nitroaromatic system, necessitates stringent handling and storage protocols to mitigate risks and prevent compound degradation.[3] This guide addresses the most common questions and challenges encountered during its use.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of a compound's properties is the foundation of its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82827-08-5 | [4][5] |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Melting Point | 252-254 °C | [5] |
| Boiling Point | 479.1 ± 45.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room Temperature | [4] |
Section 2: Safety and Hazard Management (FAQs)
The presence of a nitroaromatic moiety classifies this compound as potentially hazardous. Adherence to safety protocols is mandatory.
Q1: What are the primary health hazards of this compound?
This compound is classified as harmful. The primary routes of exposure and associated hazards are:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Harmful if inhaled (H332)
Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity, which arises from the electron-withdrawing nature of the nitro group.[3] Therefore, minimizing exposure is the highest priority.
Q2: What Personal Protective Equipment (PPE) is required for handling this compound?
A comprehensive PPE strategy is essential to prevent contact and inhalation.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.[7]
-
Respiratory Protection: All handling of the solid powder or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[6]
Q3: What are the immediate first-aid measures in case of accidental exposure?
In all cases of exposure, seek medical attention and show the attending physician the Safety Data Sheet (SDS).
-
After Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[6][8]
-
After Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[9]
-
After Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[6][10]
Section 3: Handling and Storage Best Practices
Proper handling and storage are critical for maintaining the compound's purity and ensuring a safe laboratory environment.
Q4: What are the optimal storage conditions for this compound?
To ensure long-term stability, store the compound according to these principles:
-
Temperature: Store at ambient room temperature.[4]
-
Container: Keep the container tightly sealed to prevent moisture uptake and contamination.[11]
-
Location: Store in a locked cabinet or an area accessible only to authorized personnel, segregated from incompatible materials.[12][13]
Q5: What substances are incompatible with this compound?
While specific reactivity data is limited, based on its chemical class, avoid storage with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][9]
-
Strong Acids and Bases: May catalyze degradation of the lactam ring or other functional groups.[8][9]
-
Heat and Ignition Sources: Keep away from open flames, sparks, and excessive heat.[6][12]
Experimental Protocol: Weighing and Preparing Stock Solutions
This protocol is designed to minimize exposure and ensure accuracy.
Objective: To safely weigh the solid compound and prepare a concentrated stock solution.
Materials:
-
This compound solid
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Analytical balance inside a chemical fume hood or ventilated balance enclosure
-
Spatula, weighing paper/boat
-
Volumetric flask (Class A)
-
Anhydrous solvent (e.g., DMSO, DMF)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.
-
Tare Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid generating dust. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into the appropriate Class A volumetric flask.
-
Dissolution: Add a portion of the desired solvent (e.g., ~50-70% of the final volume) to the flask. Cap and swirl gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a properly labeled storage vial (include compound name, concentration, solvent, date). Store as recommended for the solution.
Caption: Workflow for safe handling of this compound.
Section 4: Troubleshooting Guide
Q6: My compound is not dissolving in my chosen solvent. What should I do?
Solubility issues can arise from incorrect solvent choice or compound degradation.
-
Verify Solvent Choice: this compound is a polar molecule but may have limited solubility in aqueous buffers. For stock solutions, polar aprotic solvents like DMSO or DMF are typically effective.
-
Apply Gentle Energy: Use a vortex mixer or a sonicator bath to aid dissolution. Gentle warming can also be effective but should be used with caution to avoid thermal degradation.
-
Check for Impurities: If the compound appears discolored or has an unusual texture, it may have degraded, affecting its solubility.
-
Consult Literature: Review publications that use this compound to identify proven solvent systems.
Caption: Decision tree for troubleshooting solubility issues.
Q7: I suspect my compound has degraded. What are the likely pathways and how can I check?
Given its structure, this compound could degrade via several mechanisms, similar to other nitroaromatic or heterocyclic compounds.[3][14]
-
Hydrolysis: The lactam (an cyclic amide) bond in the isoquinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Reduction of Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatics and can alter the compound's activity and properties.[3]
-
Photodegradation: Aromatic systems can be sensitive to light, especially UV radiation.[10] If solutions are stored improperly (e.g., in clear vials on a benchtop), photodegradation can occur.
To check for degradation, use an analytical technique like HPLC with a UV or MS detector to compare the stored material against a fresh sample or reference standard. The appearance of new peaks or a change in the main peak's retention time or area is indicative of degradation.
Protocol: Emergency Spill Cleanup
Objective: To safely contain and clean a small spill of solid this compound.
Procedure:
-
Evacuate and Alert: Immediately alert others in the area and restrict access. Ensure the area is well-ventilated.[7]
-
Don PPE: Wear double gloves, safety goggles, a lab coat, and respiratory protection if not in a fume hood.
-
Containment: Do not sweep dry powder, as this can create airborne dust.[12] Instead, gently cover the spill with a damp absorbent material (e.g., paper towels wetted with water).
-
Collection: Carefully sweep up the wetted material and place it into a sealed, labeled container for hazardous waste.[7][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous chemical waste according to your institution's guidelines.[12]
Section 5: Waste Disposal
Q8: How do I properly dispose of waste containing this compound?
All waste, including unused solid, contaminated solutions, and cleaning materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.[12]
-
Do not mix with incompatible waste streams.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[6]
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Safety Data Sheet for (-)-Bicuculline methiodide. Tocris Bioscience (via SickKids Research Institute). [Link]
-
Material Safety Data Sheet. Generic Example. [Link]
-
Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. [Link]
-
Stanetty, P., & Hattinger, G. (2002). Product Class 5: Isoquinolines. Science of Synthesis, 15, 679-829. [Link]
-
This compound Product Page. Pi Chemicals System. [Link]
-
5-Nitroquinoline Entry. PubChem, National Institutes of Health. [Link]
-
Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]
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Chemical Handling and Storage. University of Toronto Scarborough. [Link]
-
How To Store Nitrocellulose? Chemistry For Everyone (YouTube). [Link]
-
5-Nitroisoquinoline Entry. PubChem, National Institutes of Health. [Link]
-
Sun, W. H., et al. (2009). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
-
Monk, B. J., & Randall, L. M. (2020). When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer. HemeOnc Today. [Link]
-
Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive. [Link]
-
Binter, A., et al. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86. PubMed. [Link]
-
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1391–1413. [Link]
-
LYNPARZA (olaparib) Important Safety Information. AstraZeneca. [Link]
-
Kulkarni, P., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13. [Link]
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- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to 5-Nitroisoquinolin-1(2H)-one in Cell Lines
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to 5-Nitroisoquinolin-1(2H)-one in their cell line models. As a potent compound with structural similarities to PARP inhibitors, resistance to this compound can arise through various cellular mechanisms. This guide provides a structured approach to troubleshooting, from initial confirmation of resistance to in-depth investigation of the underlying biological pathways and potential strategies to overcome it. Our goal is to equip you with the knowledge and protocols necessary to navigate these experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to this compound. How can I definitively confirm that they have developed resistance?
A1: The most reliable method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line.[1] A significant rightward shift (increase) in the IC50 value is a clear indicator of acquired resistance. It is crucial to perform this comparison under identical experimental conditions, including cell seeding density, media formulation, and assay duration.[2][3]
Q2: What are the most probable biological mechanisms driving resistance to a compound like this compound?
A2: While specific mechanisms for this compound are still under investigation, based on its structural class and likely function as a DNA damage response inhibitor, resistance is often multifactorial.[1] The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[4][5]
-
Alterations in DNA Repair Pathways: Since this compound likely interferes with DNA repair, cells can develop resistance by upregulating alternative repair pathways or restoring the function of a compromised pathway. For PARP inhibitors, a key resistance mechanism is the restoration of homologous recombination (HR) repair.[6][7]
-
Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug transport, DNA repair, and cell survival pathways, leading to a resistant phenotype.[8][9][10]
-
Target Alteration: While less common for this class of drugs, mutations in the target protein could potentially reduce binding affinity.
Q3: Could my experimental setup be the cause of the apparent resistance?
A3: Absolutely. Before investigating complex biological mechanisms, it's essential to rule out experimental variability.[3][11] Key factors to check include:
-
Compound Integrity: Ensure your stock solution of this compound has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[1] Ensure the cells are healthy and free from contamination.[12]
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can all lead to variable results.[2][3]
Troubleshooting Workflow
This troubleshooting guide is structured in a tiered approach. Start with Tier 1 to confirm resistance and rule out common experimental errors before proceeding to the more in-depth investigations in Tier 2.
Caption: A tiered troubleshooting workflow for overcoming resistance.
Tier 1: Confirmation of Resistance and Initial Checks
Before embarking on extensive mechanistic studies, it is critical to confirm that the observed lack of response is due to acquired cellular resistance and not experimental artifacts.
Protocol 1: Confirmation of Resistant Phenotype by IC50 Determination
This protocol outlines the steps to compare the IC50 of this compound between your parental (sensitive) and suspected resistant cell lines.
Materials:
-
Parental and suspected resistant cell lines
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and suspected resistant cells into separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.[1]
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series.[3] Remove the old medium from the cells and add the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[3]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
Interpreting the Results:
| Cell Line | Typical IC50 Range | Interpretation |
| Parental (Sensitive) | 1-10 µM (example) | Establishes the baseline sensitivity of the original cell line. |
| Resistant | >50 µM (example) | A >5-fold increase in IC50 is a strong indicator of acquired resistance. |
Tier 2: Investigating Common Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the potential underlying biological mechanisms.
A. Increased Drug Efflux
Overexpression of ABC transporters is a frequent cause of multidrug resistance.[5] A functional assay can determine if your resistant cells are actively pumping the drug out.
Protocol 2: Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate for P-glycoprotein (P-gp) and other ABC transporters. Reduced intracellular accumulation of Rhodamine 123 in resistant cells suggests increased efflux activity.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Verapamil (an efflux pump inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend both parental and resistant cells in fresh medium.
-
Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Inhibitor Control: For a set of resistant cells, co-incubate with Rhodamine 123 and an efflux pump inhibitor like Verapamil (e.g., 50 µM).[13]
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize them with a fluorescence microscope.
Expected Outcomes:
| Cell Line | Treatment | Expected Fluorescence | Interpretation |
| Parental | Rhodamine 123 | High | Normal dye accumulation. |
| Resistant | Rhodamine 123 | Low | Increased efflux of the dye, suggesting high ABC transporter activity. |
| Resistant | Rhodamine 123 + Verapamil | High | Reversal of the low fluorescence phenotype confirms efflux pump involvement. |
B. Alterations in DNA Repair Pathways
Since this compound likely targets the DNA damage response, cells may acquire resistance by altering their DNA repair capacity, particularly by restoring homologous recombination (HR).[6][7]
Caption: Simplified overview of DNA repair and a potential resistance mechanism.
Protocol 3: Immunofluorescence for RAD51 Foci
RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage. An increase in RAD51 foci formation in resistant cells after drug treatment can indicate restored HR activity.[14]
Materials:
-
Parental and resistant cell lines grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Fix and Permeabilize: Fix the cells with 4% PFA, then permeabilize with 0.25% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody.
-
Mounting: Mount the coverslips onto microscope slides with mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition.
Expected Outcomes:
| Cell Line | Treatment | Expected RAD51 Foci per Nucleus | Interpretation |
| Parental | Vehicle | Low | Baseline DNA damage. |
| Parental | This compound | Low | HR is deficient, leading to sensitivity. |
| Resistant | This compound | High | HR pathway has been restored, allowing cells to repair damage and survive. |
C. Epigenetic Modifications
Epigenetic changes can drive resistance by altering gene expression profiles.[8][9][10] For instance, hypermethylation of a tumor suppressor gene's promoter or histone modifications leading to upregulation of an oncogene can contribute to a resistant phenotype.
Investigative Approaches:
-
Global Methylation Analysis: Use techniques like a global DNA methylation ELISA kit to assess overall changes in 5-methylcytosine levels.
-
Gene-Specific Methylation: Analyze the methylation status of specific gene promoters (e.g., BRCA1) using bisulfite sequencing or methylation-specific PCR.
-
Histone Modification Analysis: Use Western blotting to probe for changes in key histone marks (e.g., H3K9ac, H3K27me3) associated with gene activation or repression.[10]
Tier 3: Advanced Strategies to Overcome Resistance
If you have identified a likely mechanism of resistance, you can employ strategies to re-sensitize your cells.
| Resistance Mechanism Identified | Strategy to Overcome Resistance | Example Compound(s) | Rationale |
| Increased Drug Efflux | Co-treatment with an efflux pump inhibitor.[15] | Verapamil, Tariquidar | These compounds block the ABC transporters, leading to increased intracellular accumulation of this compound. |
| Restored HR Activity | Combination therapy with an inhibitor of a different DNA repair pathway (e.g., ATR or DNA-PK inhibitors).[6] | VE-821 (ATR inhibitor), NU7441 (DNA-PK inhibitor) | This creates a synthetic lethal interaction by blocking multiple DNA repair options, making the cells more vulnerable to DNA damage. |
| Epigenetic Alterations | Treatment with epigenetic modulators to reverse the resistance-associated epigenetic changes.[8][16] | Vorinostat (HDACi), 5-Azacytidine (DNMTi) | These agents can reactivate silenced tumor suppressor genes or alter the expression of other genes to restore sensitivity. Co-treatment with an HDAC inhibitor has been shown to sensitize cells to PARP inhibitors.[17] |
References
- Epigenetic basis of cancer drug resistance. OAE Publishing Inc.
- Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. PMC - NIH.
- Technical Support Center: Overcoming Resistance to "Drug A" in Cell Culture. Benchchem.
- The role of epigenetic modifications in drug resistance and tre
- Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. The Francis Crick Institute.
- Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes. PubMed Central.
- Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready?. NIH.
- Investigation of DNA repair p
- Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape. MDPI.
- The Role of Epigenetic Modifications in Drug Response and Resistance.
- Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combin
- Clinical approaches to overcome PARP inhibitor resistance. PMC - NIH.
- Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer.
- Assays to Determine DNA Repair Ability.
- dsDNA repair pathway activity using U2OS reporter assays. A, Assay....
- The contributing factors of resistance or sensitivity to epigenetic drugs in the tre
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab.
- Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH.
- Image-Based Chemical Screening Identifies Drug Efflux Inhibitors in Lung Cancer Cells.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Troubleshooting guide for cell culture. PromoCell.
- Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a System
- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human pl
- Understanding and targeting resistance mechanisms in cancer. PMC - PubMed Central.
- Original Article: Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective.
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- 8. oaepublish.com [oaepublish.com]
- 9. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to Validating the Inhibitory Activity of 5-Nitroisoquinolin-1(2H)-one Against PARP1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive framework for the validation of 5-Nitroisoquinolin-1(2H)-one, a putative PARP inhibitor. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing this novel compound.
We will benchmark the performance of this compound against two clinically approved and well-characterized PARP inhibitors: Olaparib and Talazoparib . This comparative analysis will provide essential context for evaluating the potency and potential of this compound as a therapeutic agent.
The Central Role of PARP1 in DNA Repair and Cancer
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into toxic DSBs. The inability to repair these DSBs through the defective HR pathway results in a synthetic lethal phenotype, leading to selective cancer cell death.[1][2]
Figure 2: Workflow for the cellular validation of this compound.
Experimental Protocol: High-Content Imaging of PARP1 Trapping
This protocol utilizes immunofluorescence and automated microscopy to quantify the amount of PARP1 retained on chromatin.
Materials:
-
BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) breast cancer cell lines
-
Glass-bottom 96-well plates
-
Cell culture medium and supplements
-
This compound, Olaparib, Talazoparib
-
Methyl methanesulfonate (MMS) to induce DNA damage
-
Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-PARP1
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into glass-bottom 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the test compounds for 4 hours. Include a vehicle control. In the last 30 minutes of incubation, add a low dose of MMS (e.g., 0.01%) to all wells to induce DNA damage and subsequent PARP1 recruitment.
-
Pre-extraction: Gently wash the cells with PBS, then incubate with pre-extraction buffer for 5 minutes on ice to remove soluble nuclear proteins.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization for 10 minutes.
-
Immunostaining:
-
Block the cells for 1 hour.
-
Incubate with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.
-
-
Imaging: Acquire images using a high-content imaging system. Capture both the DAPI and the PARP1 channels.
-
Image Analysis:
-
Use image analysis software to identify individual nuclei based on the DAPI signal.
-
Quantify the mean fluorescence intensity of the PARP1 signal within each nucleus.
-
Average the intensities for each treatment condition.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized PARP1 intensity against the log concentration of the inhibitor.
-
Calculate the EC50 for PARP1 trapping using a non-linear regression curve fit.
-
Comparative Performance Data
| Compound | Cellular IC50 (BRCA1-mutant cells, nM) [3][4] | PARP1 Trapping EC50 (nM) [5] | Experimental Cellular IC50 (nM) | Experimental Trapping EC50 (nM) |
| This compound | To be determined | To be determined | ||
| Olaparib | ~10-100 | ~10-50 | ||
| Talazoparib | ~0.5-5 | ~1-5 |
Part 3: Biophysical Validation of Direct Target Engagement
To confirm that this compound directly binds to PARP1, a biophysical assay is recommended. A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a straightforward and effective method. This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Stabilization of the protein by the ligand results in an increase in its Tm.
Experimental Protocol: Thermal Shift Assay (TSA)
Materials:
-
Recombinant Human PARP1 Enzyme
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
-
This compound, Olaparib, Talazoparib
-
Assay buffer (e.g., HEPES-buffered saline)
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the PARP1 enzyme and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compounds at various concentrations to the respective wells. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its peak in the first derivative plot of the melt curve.
-
Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the no-ligand control.
-
A significant positive ΔTm indicates direct binding of the compound to PARP1.
-
Conclusion
This guide provides a rigorous and multi-faceted approach to validating the inhibitory activity of this compound against PARP1. By employing enzymatic, cellular, and biophysical assays, and by benchmarking against established clinical inhibitors, researchers can generate a comprehensive data package to support the further development of this compound. The provided protocols are designed to be adaptable and serve as a foundation for a thorough and scientifically sound investigation. The successful completion of these studies will elucidate the potency, mechanism of action, and therapeutic potential of this compound as a novel PARP inhibitor.
References
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
- De Bono, J., et al. (2017). Talazoparib (BMN 673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), in patients with germline BRCA1/2-mutated advanced solid tumors: a phase I dose-escalation and dose-expansion study. Annals of Oncology, 28(7), 1574-1581.
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BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]
- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
- Michels, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance.
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Reaction Biology. (n.d.). Reference compound IC50 for PARP1. Retrieved from [Link]
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West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
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- O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560.
- Shen, Y., et al. (2015). BMN 673, a potent and selective PARP1/2 inhibitor, demonstrates in vivo efficacy in BRCA-deficient and sporadic triple-negative breast cancer models. Clinical Cancer Research, 21(6), 1310-1319.
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Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
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- de Ruijter, T. C., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565.
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Smith, L. K., et al. (2019). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 25(1), 244-255.
- Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367.
- Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433-443.
- Cosi, C., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1075-1083.
- Zhang, J., et al. (2000). Neuroprotective effects of a novel potent poly(ADP-ribose) polymerase inhibitor in in vitro and in vivo models of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 293(3), 850-857.
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- Burke, P. J., et al. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & medicinal chemistry letters, 21(24), 7447-7450.
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PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]
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BioWorld. (2023, August 10). New PARP-1 inhibitors reported in Acerand Therapeutics patent. Retrieved from [Link]
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Royal Society of Chemistry. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Retrieved from [Link]
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YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]
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A Comparative Guide to PARP Inhibitors: Benchmarking Preclinical Scaffolds Against Clinical Leaders
This guide provides an in-depth comparison of poly(ADP-ribose) polymerase (PARP) inhibitors, contextualizing early chemical scaffolds such as 5-Nitroisoquinolin-1(2H)-one against the leading clinically approved drugs: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will dissect their mechanisms, compare their biochemical potency and cellular efficacy using experimental data, and provide detailed protocols for their evaluation.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) and its close homolog PARP2 are critical enzymes in the cellular response to DNA damage. They act as rapid sensors for DNA single-strand breaks (SSBs), binding to these lesions and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on themselves and other recruited proteins. This PARylation event serves as a scaffold, recruiting the machinery needed for the base excision repair (BER) pathway to resolve the damage.
The therapeutic power of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[1][2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[3] Because the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and apoptotic cell death.[3] This creates a powerful and selective method for killing cancer cells while sparing healthy cells that have a functional HR pathway.
Dual Mechanisms of Action: Catalytic Inhibition vs. PARP Trapping
It is crucial to understand that PARPi do not function solely by inhibiting PARP's catalytic activity. A more potent mechanism of cytotoxicity is PARP trapping .[2][3][4] After binding to a DNA break, PARP auto-PARylates, creating a strong negative charge that causes it to dissociate from the DNA, allowing repair to proceed.[5] PARP inhibitors, by binding to the NAD+ pocket, not only block this catalytic step but can also "trap" the PARP enzyme on the DNA, creating a stable PARP-DNA complex.[4][6] These trapped complexes are significant steric hindrances that obstruct DNA replication, leading to replication fork collapse and the formation of highly toxic DSBs.[4][6]
The efficiency of PARP trapping varies significantly among different inhibitors and is a more potent driver of cytotoxicity than catalytic inhibition alone.[2][4]
The PARP Inhibitor Landscape: From Foundational Scaffolds to Clinical Drugs
The development of PARP inhibitors has evolved from early scaffolds that mimic the nicotinamide portion of PARP's substrate, NAD+. The isoquinolin-1(2H)-one core is one such foundational chemical structure. While specific derivatives like This compound are not extensively characterized in peer-reviewed literature as potent PARP inhibitors, the general scaffold has been a building block in medicinal chemistry efforts to create more potent and selective molecules.[7][8][9]
These early efforts paved the way for the development of highly potent, clinically approved drugs. The current leaders in the field, each with distinct properties, are:
-
Olaparib (Lynparza™): The first-in-class PARP inhibitor to receive FDA approval.
-
Rucaparib (Rubraca®): A potent inhibitor of PARP1, PARP2, and PARP3.
-
Niraparib (Zejula®): A highly selective inhibitor of PARP1 and PARP2.[10]
-
Talazoparib (Talzenna®): The most potent PARP-trapping agent among the approved inhibitors.[2][6][10]
Comparative Analysis of Clinically Approved PARP Inhibitors
A direct comparison reveals significant differences in potency, selectivity, and PARP trapping efficiency, which underlie their distinct clinical profiles and toxicities.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 is a primary measure of a drug's biochemical potency. While exact values can vary depending on assay conditions, a compilation of reported data reveals clear trends.
| Inhibitor | Chemical Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Structural Features / Notes |
| Olaparib |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | ~1 - 5 | ~1 - 2 | Phthalazinone core. First-in-class.[1][11] |
| Rucaparib | ~1 - 7 | ~0.3 - 5 | Indole-based structure. Less selective than Niraparib.[1][10][11] | |
| Niraparib | ~2 - 4 | ~1 - 2 | Indazole-based structure. Highly selective for PARP1/2.[1][10] | |
| Talazoparib | ~0.6 - 1.5 | ~0.2 - 1 | Fluorobenzyl-phthalazinone core. Most potent PARP trapper.[1][11][12] |
Data compiled from multiple sources, including PNAS (2022) and MDPI (2021), reflecting median reported values.[11][13][14][15]
Analysis of this data shows that while all four inhibitors are potent against PARP1 and PARP2 in the low nanomolar range, Talazoparib often demonstrates the highest biochemical potency. Rucaparib and Olaparib tend to be slightly more potent against PARP2 than PARP1.[11]
PARP Trapping Efficiency: The Key Differentiator
The ability to trap PARP on DNA is where the most significant functional differences emerge. This property correlates more strongly with cytotoxicity than catalytic inhibition alone.[2][16]
| Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | +++++ (Most Potent) |
| Niraparib | +++ |
| Olaparib | ++ |
| Rucaparib | ++ |
Relative ranking based on multiple studies demonstrating Talazoparib is ~100-fold more potent at trapping than Olaparib/Rucaparib.[2][10][17]
Talazoparib's rigid and extended structure allows it to make more extensive interactions within the NAD+ binding pocket, leading to a conformational change that more effectively locks PARP1 onto the DNA.[6][11] This exceptional trapping ability makes it highly cytotoxic at very low concentrations.
Experimental Methodologies for Comparative Evaluation
To empirically compare PARP inhibitors, a series of robust in vitro and cell-based assays are required. As a self-validating system, each experiment should include positive controls (e.g., a known potent inhibitor like Talazoparib) and negative controls (vehicle, e.g., DMSO).
Protocol 1: In Vitro PARP1 Enzymatic Assay (IC50 Determination)
This protocol describes a colorimetric assay to measure the consumption of NAD+ by recombinant PARP1, allowing for the determination of an inhibitor's IC50 value.
Principle: Active PARP1 consumes NAD+. The remaining NAD+ is converted to NADH, which reduces a probe to generate a colored product. The signal is inversely proportional to PARP1 activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
β-NAD+
-
Developing Solution (contains NAD Cycling Enzyme Mix and colorimetric probe)
-
96-well assay plate
-
Test Inhibitors (serially diluted)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM) in PARP assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
25 µL PARP Assay Buffer (with activated DNA)
-
5 µL of diluted inhibitor or vehicle (DMSO)
-
10 µL of diluted PARP1 enzyme
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of β-NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Develop Signal: Add 50 µL of the Developing Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background (no enzyme control). Plot the percentage of inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (Synthetic Lethality)
This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to assess cell viability, comparing an HR-deficient (BRCA1-mutant) cell line with its isogenic HR-proficient counterpart.
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses cells and generates a luminescent signal from the reaction of luciferase with ATP.
Materials:
-
BRCA1-mutant cancer cell line (e.g., MDA-MB-436)
-
Isogenic BRCA1-wildtype cell line (or a similar BRCA-proficient line, e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test Inhibitors
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed both cell lines into separate opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Add 10 µL of serially diluted PARP inhibitor to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours. The extended incubation is critical to allow for multiple cell divisions, where the synthetic lethal effect manifests.
-
Assay:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability (%) against inhibitor concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA1-mutant line compared to the wildtype line demonstrates synthetic lethality.
Protocol 3: Cellular PARP Trapping Assay (Immunofluorescence)
This protocol provides a method to visualize and quantify the formation of PARP1-DNA complexes within cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP binding, followed by the PARP inhibitor. A pre-extraction step removes soluble, non-chromatin-bound PARP1. The remaining trapped PARP1 is then detected by immunofluorescence.
Procedure:
-
Cell Culture: Seed cells (e.g., HeLa or U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a low, sub-lethal dose of methyl methanesulfonate (MMS, e.g., 0.005%) for 15 minutes to induce SSBs.
-
Add the PARP inhibitor at the desired concentration and incubate for an additional 30-60 minutes.
-
-
Pre-extraction: Wash cells once with cold PBS. Incubate for 5 minutes on ice with a pre-extraction buffer (e.g., PBS containing 0.5% Triton X-100 and protease/phosphatase inhibitors) to remove soluble nuclear proteins.
-
Fixation & Permeabilization: Wash with PBS. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Wash again and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA and 5% goat serum) for 1 hour.
-
Incubate with a primary antibody against PARP1 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Analysis: Acquire images using a confocal microscope. The intensity of the nuclear PARP1 signal directly correlates with the amount of trapped PARP-DNA complexes. Quantify the mean fluorescence intensity per nucleus using image analysis software (e.g., ImageJ).
Conclusion
The therapeutic landscape of PARP inhibitors has matured significantly from its origins in simple chemical scaffolds like isoquinolin-1(2H)-one. The clinical success of Olaparib, Rucaparib, Niraparib, and Talazoparib is a testament to the power of targeting DNA repair pathways. However, these inhibitors are not interchangeable. Our comparative analysis demonstrates that while all are potent catalytic inhibitors, their efficacy, particularly as monotherapies, is profoundly influenced by their ability to trap PARP on DNA.
Talazoparib stands out as the most potent PARP-trapping agent, a property that drives its high cytotoxicity in HR-deficient cells. For researchers and drug developers, this underscores a critical insight: when evaluating novel PARP inhibitors, it is imperative to look beyond simple enzymatic IC50 values. A comprehensive assessment must include robust, quantitative measurements of PARP trapping, as this mechanism is the dominant driver of the desired synthetic lethal phenotype in cancer therapy. The provided protocols offer a validated framework for conducting such a comparative evaluation.
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Das, U., et al. (2022). "Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR". Bioorganic Chemistry. [Link]
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Pigni, A., et al. (2023). "Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance". MDPI. [Link]
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Li, Y., et al. (2024). "Design, synthesis and biological evaluation of 5H-[1][10]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators". Molecular Diversity. [Link]
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A Comparative Guide to PARP Inhibition: Olaparib vs. the Isoquinolinone Scaffold
A Note to the Researcher: This guide provides a detailed comparison of the clinically approved PARP inhibitor, Olaparib, with the broader class of isoquinolinone-based PARP inhibitors. Initial inquiries into a specific compound, 5-Nitroisoquinolin-1(2H)-one, did not yield publicly available data on its efficacy as a PARP inhibitor. Therefore, this guide has been structured to offer a robust and scientifically grounded comparison between a well-established therapeutic and a promising chemical scaffold from which novel inhibitors are derived. This approach allows for a comprehensive evaluation of mechanisms, potency, and clinical relevance, providing valuable insights for researchers in drug discovery and development.
Introduction: The Central Role of PARP in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality. This targeted approach has revolutionized the treatment of certain cancers, particularly those with BRCA mutations.
Olaparib (Lynparza®) , a potent oral PARP inhibitor, was the first of its class to receive clinical approval and has become a cornerstone in the management of various cancers. The isoquinolinone scaffold represents a key chemical structure from which numerous PARP inhibitors, including some in clinical development, have been derived. This guide will dissect the efficacy and underlying mechanisms of Olaparib and compare them to the characteristics of the broader class of isoquinolinone-based PARP inhibitors, providing a comprehensive resource for the scientific community.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for both Olaparib and other isoquinolinone-based PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity. By binding to the nicotinamide adenine dinucleotide (NAD+) binding site on PARP, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, thereby stalling the DNA repair process.
However, a crucial aspect of their efficacy, particularly for Olaparib, is the concept of PARP trapping . This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of damage. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the formation of more cytotoxic lesions than catalytic inhibition alone. The degree of PARP trapping varies among different inhibitors and is a key determinant of their overall potency and toxicity profile.
Signaling Pathway of PARP Inhibition
Caption: PARP inhibition in homologous recombination (HR) deficient cells.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of efficacy requires an examination of both preclinical and clinical data. While comprehensive clinical data is primarily available for Olaparib, preclinical studies provide valuable insights into the potency of various isoquinolinone-based inhibitors.
Preclinical Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for Olaparib and other isoquinolinone derivatives against PARP1 and PARP2.
| Compound | Target | IC50 (nM) | Source |
| Olaparib | PARP1 | 5 | [1]() |
| PARP2 | 1 | [1]() | |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP1 | 450 | [2]([Link]) |
| 5-Hydroxy TIQ-A | PARP1 | 390 | [2]([Link]) |
| 5-Methoxy TIQ-A | PARP1 | 210 | [2]([Link]) |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
As the data indicates, Olaparib demonstrates high potency against both PARP1 and PARP2 in the low nanomolar range. While the exemplified isoquinolinone derivatives also show PARP1 inhibitory activity, their potency in these particular studies is in the sub-micromolar to micromolar range, significantly less potent than Olaparib. It is important to note that extensive structure-activity relationship (SAR) studies on the isoquinolinone scaffold have led to the development of highly potent inhibitors, some with potencies comparable to or exceeding that of Olaparib, though this data is often proprietary or part of ongoing research.
Clinical Efficacy of Olaparib
Olaparib has demonstrated significant clinical efficacy in a range of cancers, leading to its approval for multiple indications.
-
Ovarian Cancer: In the SOLO-1 trial, maintenance therapy with Olaparib in patients with newly diagnosed advanced ovarian cancer and a BRCA mutation resulted in a substantial improvement in progression-free survival (PFS)[3][4]. At a 7-year follow-up, 67.0% of patients treated with Olaparib were alive compared to 46.5% in the placebo group[3].
-
Breast Cancer: The OlympiA trial showed that adjuvant Olaparib for one year in patients with germline BRCA-mutated, high-risk, HER2-negative early breast cancer significantly improved invasive disease-free survival and overall survival[1][5][6][7][8]. At a median follow-up of 6 years, the overall survival rate was 87.5% in the Olaparib group versus 83.2% in the placebo group[6].
-
Prostate Cancer: The PROfound trial demonstrated that Olaparib improved radiographic progression-free survival in men with metastatic castration-resistant prostate cancer and alterations in HR repair genes who had progressed on prior androgen-directed therapy.
-
Pancreatic Cancer: In the POLO trial, maintenance Olaparib provided a significant PFS benefit in patients with germline BRCA-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.
As of now, there are no clinically approved PARP inhibitors based on the this compound scaffold, and therefore, no direct clinical efficacy data is available for comparison.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of PARP inhibitors like Olaparib and novel isoquinolinone derivatives, a series of standardized in vitro and in vivo experiments are essential.
Experimental Workflow
Caption: A typical workflow for evaluating PARP inhibitor efficacy.
PARP Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP and is crucial for determining the IC50 value of an inhibitor.
Principle: This enzyme-linked immunosorbent assay (ELISA)-based method measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotinylated ADP-ribose is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound, Olaparib) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).
-
Enzyme Reaction: Add the PARP enzyme, activated DNA, and biotinylated NAD+ to each well and incubate for 1 hour at room temperature to allow for the PARP reaction to occur.
-
Detection: Wash the plate and add streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Substrate Addition: After a final wash, add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a dose-response curve.
DNA Damage Quantification (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies the formation of DSBs, a hallmark of PARP inhibitor-induced cytotoxicity.
Principle: The phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to DSBs. Immunofluorescence staining with an antibody specific for γ-H2AX allows for the visualization of these breaks as distinct nuclear foci.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a BRCA-deficient cancer cell line) onto coverslips in a multi-well plate and allow them to adhere. Treat the cells with the PARP inhibitors at various concentrations for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA damage.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of the inhibitors.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitors and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Conclusion and Future Perspectives
Olaparib has firmly established itself as a potent and clinically effective PARP inhibitor, transforming the treatment landscape for patients with BRCA-mutated and other HR-deficient cancers. Its dual mechanism of catalytic inhibition and PARP trapping contributes to its robust anti-tumor activity.
The isoquinolinone scaffold continues to be a fertile ground for the discovery of novel PARP inhibitors. While the specific compound this compound lacks public efficacy data, the broader class of isoquinolinone derivatives has yielded compounds with a wide range of potencies. The ongoing research in this area focuses on optimizing the pharmacological properties of these inhibitors to enhance their efficacy, improve their selectivity for different PARP enzymes, and overcome mechanisms of resistance.
Future comparative studies should aim to directly evaluate next-generation isoquinolinone-based PARP inhibitors against established drugs like Olaparib using the standardized experimental workflows outlined in this guide. Such studies will be crucial in identifying new therapeutic agents with improved efficacy and safety profiles, further advancing the field of targeted cancer therapy.
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AstraZeneca. (n.d.). LYNPARZA® (olaparib) Mechanism of Action. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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OncLive. (2025, October 13). Olaparib Withstands the Test of Time With Long-Term Data Supporting Its Role in Ovarian Cancer Treatment. Retrieved from [Link]
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Oncology Practice Management. (n.d.). Olaparib Extends Survival by >1 Year in Women with Relapsed Ovarian Cancer and BRCA Mutation. Retrieved from [Link]
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A Comprehensive Guide to the Selectivity Profiling of 5-Nitroisoquinolin-1(2H)-one Against PARP Isoforms
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The clinical success of first-generation PARP inhibitors, which primarily target PARP1 and PARP2, has paved the way for the development of next-generation compounds with refined pharmacological profiles. A critical aspect of this evolution is the pursuit of isoform selectivity. The PARP superfamily comprises 17 members with diverse cellular functions, and non-selective inhibition can lead to off-target effects and toxicities. Notably, distinguishing between the highly homologous PARP1 and PARP2 enzymes, as well as other family members like the tankyrases (TNKS1/TNKS2), is a key objective in modern drug discovery.
This guide provides a comprehensive framework for the selectivity profiling of a novel investigational compound, 5-Nitroisoquinolin-1(2H)-one. While specific experimental data for this compound is not yet publicly available, we will establish a robust, self-validating protocol for its characterization. We will benchmark its hypothetical performance against established PARP inhibitors, providing the scientific community with a blueprint for the rigorous evaluation of new chemical entities in this class.
The Current Landscape: A Comparative Overview of Established PARP Inhibitors
Before delving into the profiling of a novel agent, it is essential to understand the selectivity profiles of clinically approved and well-characterized PARP inhibitors. These compounds exhibit varying degrees of potency and selectivity against PARP1 and PARP2, which are the primary targets in oncology due to their roles in single-strand break repair.[3] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition, and its derivatives have shown promise as anticancer agents.[4][5]
The table below summarizes the inhibitory concentrations (IC50) of several key PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary between different assay formats and conditions.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| Olaparib | 1-5 | 1-2 | ~1 | [3][6] |
| Rucaparib | 1.4 | 0.2-0.3 | ~0.1-0.2 | [3] |
| Niraparib | 3.8 | 2.1 | ~0.5 | [7] |
| Talazoparib | 0.57 | 1.9 | ~3.3 | [3] |
| Veliparib | 4-5 | 2-4 | ~0.5-0.8 | [3] |
Table 1: Comparative inhibitory activities of selected PARP inhibitors. These values are compiled from various sources and serve as a general reference.
The Central Role of PARP in DNA Repair and the Rationale for Inhibition
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the machinery for DNA repair. Inhibition of PARP's catalytic activity leads to the persistence of SSBs, which, upon encountering a replication fork, are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.
Caption: Mechanism of PARP1 in DNA repair and synthetic lethality induced by PARP inhibitors.
Proposed Experimental Workflow for Selectivity Profiling
To comprehensively characterize this compound, a multi-faceted approach is required, encompassing both biochemical and cell-based assays. The following workflow provides a robust framework for generating high-quality, reproducible data.
Caption: Workflow for the selectivity and potency profiling of a novel PARP inhibitor.
Detailed Experimental Protocols
Protocol 1: In Vitro PARP Isoform Enzymatic Assay (Fluorometric)
This assay measures the consumption of NAD+ during the PARP-catalyzed poly(ADP-ribosylation) reaction. The rationale is to quantify the remaining NAD+ after the enzymatic reaction, which is inversely proportional to PARP activity.
Materials:
-
Recombinant human PARP1, PARP2, TNKS1, and TNKS2 enzymes
-
Activated DNA (for PARP1/2 activation)
-
PARP Assay Buffer
-
β-NAD+
-
Developing reagent (detects NAD+)
-
This compound and comparator inhibitors (e.g., Olaparib, Veliparib)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator inhibitors in DMSO, followed by a further dilution in PARP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the PARP enzyme and activated DNA (for PARP1 and PARP2).
-
Initiation of Inhibition: Add the diluted compounds to the respective wells. Include "no inhibitor" controls (vehicle) and "no enzyme" controls (background). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding β-NAD+. Incubate the plate at 30°C for 60 minutes.
-
Signal Development: Stop the reaction and add the developing reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 544/590 nm).
-
Data Analysis: Subtract the background fluorescence. Plot the percentage of PARP activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 2: Cell-Based PARP Trapping Assay
This assay quantifies the amount of PARP enzyme that remains bound ("trapped") to chromatin after inhibitor treatment, which is a key mechanism of cytotoxicity for many PARP inhibitors.[9]
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., DLD1 and DLD1-BRCA2-/-)
-
Cell culture medium and reagents
-
This compound and comparator inhibitors
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP activity
-
Subcellular protein fractionation kit
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibodies against PARP1, PARP2, and a chromatin marker (e.g., Histone H3)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose range of this compound or comparator inhibitors for 4 hours. A positive control for trapping (e.g., Talazoparib) should be included. If desired, co-treat with a low dose of MMS for the final 1-2 hours to enhance the trapping effect.
-
Subcellular Fractionation: Harvest the cells and perform subcellular fractionation according to the kit manufacturer's protocol to isolate the chromatin-bound protein fraction.[9] It is crucial to keep the inhibitors present in the buffers during fractionation to prevent their dissociation.
-
Protein Quantification: Determine the protein concentration of the chromatin fractions using a standard protein assay (e.g., BCA).
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against PARP1 (or PARP2) and Histone H3 (as a loading control for the chromatin fraction). Subsequently, use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1/2 signal to the Histone H3 signal for each lane. Compare the normalized PARP1/2 levels in inhibitor-treated samples to the vehicle-treated control to determine the extent of PARP trapping.[10]
Conclusion and Future Directions
The comprehensive selectivity profiling of novel PARP inhibitors like this compound is paramount for advancing the field of targeted cancer therapy. The detailed protocols outlined in this guide provide a rigorous framework for determining its potency against key PARP isoforms and its ability to induce PARP trapping. By comparing these results to the established profiles of clinical PARP inhibitors, researchers can make informed decisions about the therapeutic potential and potential toxicological liabilities of this new chemical entity.
Should this compound demonstrate high potency and significant selectivity for PARP1 over PARP2, it would represent a promising candidate for further preclinical development. Such a profile could translate to an improved therapeutic window, with reduced hematological toxicities and enhanced efficacy in combination with other DNA damaging agents. The path forward would involve in-depth cellular characterization, pharmacokinetic studies, and ultimately, in vivo efficacy studies in relevant cancer models. This structured approach ensures that only the most promising and well-characterized candidates advance toward clinical investigation.
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Int J Mol Sci. 2020 Mar 30;21(7):2395. [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
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Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. J Med Chem. 2014 Apr 24;57(8):3516-27. [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
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A Researcher's Guide to Designing Robust Control Experiments for 5-Nitroisoquinolin-1(2H)-one, a PARP-1 Inhibitor
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, the integrity of experimental design is paramount. This guide provides an in-depth, technically-focused framework for designing and executing robust control experiments when evaluating the activity of 5-Nitroisoquinolin-1(2H)-one, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). By employing the principles and protocols outlined herein, researchers can ensure the generation of reproducible, high-quality data, enabling a clear and objective comparison of this compound with other established PARP inhibitors.
The Critical Role of Controls in PARP Inhibitor Studies
This guide will focus on three key experimental areas for characterizing this compound, with an emphasis on the essential controls for each:
-
Target Engagement & Enzymatic Inhibition: Does the compound directly inhibit PARP-1 activity?
-
Cellular Efficacy & Cytotoxicity: Does the compound elicit the expected biological response in a cellular context?
-
Mechanism of Action Confirmation: Can we confirm that the observed cellular effects are a direct consequence of DNA repair pathway inhibition?
Comparative Framework: Selecting Alternative PARP Inhibitors
To objectively assess the performance of this compound, it is crucial to compare it against well-characterized, clinically relevant PARP inhibitors. For the purposes of this guide, we will use the following as our primary comparators:
-
Olaparib: The first-in-class PARP inhibitor, widely used in both research and clinical settings. It inhibits PARP enzymatic activity and traps PARP-DNA complexes.[1][2][3][4][5]
-
Talazoparib: A highly potent PARP inhibitor known for its strong PARP-trapping ability in addition to catalytic inhibition.[6][7][8][9]
-
Veliparib: A PARP inhibitor with weaker PARP-trapping activity, which can be useful for dissecting the relative contributions of enzymatic inhibition versus PARP trapping to cellular cytotoxicity.[10][11][12][13]
These comparators provide a spectrum of PARP inhibitory mechanisms and potencies, allowing for a nuanced evaluation of this compound's unique profile.
Experimental Design & Protocols
Experiment 1: Target Engagement - PARylation Assay
The primary mechanism of PARP-1 activation is in response to DNA damage, where it catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[14][15][16][17][18] An effective PARP inhibitor should block this PARylation. This can be assessed using an ELISA-based assay or by Western blot.
Logical Flow of Controls for PARylation Assay
Caption: Control logic for the PARylation assay.
Detailed Protocol: ELISA-based Cellular PARylation Assay
This protocol is adapted from commercially available kits.[19][20][21][22]
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound, Olaparib, Talazoparib, Veliparib, or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) to all wells except the "No Damage Control" group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them according to the manufacturer's protocol for the PARylation assay kit.
-
ELISA Procedure:
-
Add cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the plate and add a detection anti-PAR antibody.
-
Wash again and add a secondary HRP-conjugated antibody.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% PARylation) and the no-damage control (0% PARylation). Calculate IC₅₀ values for each inhibitor.
Data Interpretation and Control Rationale
| Control/Treatment Group | Purpose | Expected Outcome |
| No Damage Control | Establishes the basal level of PARylation in untreated, undamaged cells. | Very low to no signal. |
| Vehicle Control (e.g., DMSO) + DNA Damage | Represents the maximum PARylation signal induced by DNA damage. Serves as the 100% activity reference. | High signal. |
| Positive Control (e.g., Olaparib) + DNA Damage | Validates that the assay can detect PARP inhibition. Confirms that reagents and the system are working correctly. | Dose-dependent decrease in signal, approaching baseline. |
| This compound + DNA Damage | Measures the dose-dependent inhibitory activity of the test compound. | Dose-dependent decrease in signal. |
Experiment 2: Cellular Viability & Cytotoxicity Assay
A key consequence of PARP inhibition, particularly in cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), is cell death—a concept known as synthetic lethality.[4][11] Cell viability assays are essential for determining the cytotoxic potential of this compound.[23][24][25][26][27]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This is a robust assay that measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines for comparison) in a 96-well, opaque-walled plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the comparator inhibitors (Olaparib, Talazoparib, Veliparib). Include a "Vehicle Control" (DMSO) and a "No Cell Control" (media only).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Subtract the average "No Cell Control" background from all other measurements. Normalize the data to the "Vehicle Control" (100% viability) and plot dose-response curves to determine GI₅₀ (concentration for 50% growth inhibition) values.
Data Interpretation and Control Rationale
| Control/Treatment Group | Purpose | Expected Outcome |
| No Cell Control | Determines the background signal from the media and assay reagent. | Minimal luminescent signal. |
| Vehicle Control (e.g., DMSO) | Represents 100% cell viability and normal cell growth. | Maximum luminescent signal. |
| Comparator Inhibitors | Provides a benchmark for the potency of this compound. | Dose-dependent decrease in viability, with varying potencies (e.g., Talazoparib expected to be highly potent). |
| BRCA-proficient vs. BRCA-deficient cell lines | Tests the principle of synthetic lethality. A specific PARP inhibitor should be more cytotoxic to BRCA-deficient cells. | Greater reduction in viability in BRCA-deficient cells compared to their BRCA-proficient counterparts for all active PARP inhibitors. |
Experiment 3: Mechanism of Action - DNA Damage (γH2AX Staining)
Inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate DNA double-strand breaks (DSBs).[4][15] A key marker for DSBs is the phosphorylation of histone H2AX, creating γH2AX foci that can be visualized and quantified by immunofluorescence.[28][29][30][31][32]
Experimental Workflow for γH2AX Foci Formation
Caption: Immunofluorescence workflow for γH2AX detection.
Detailed Protocol: Immunofluorescence Staining for γH2AX
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with the IC₅₀ concentration (determined from viability assays) of this compound, Olaparib, or vehicle for 24-48 hours. Include a positive control for DSB induction (e.g., 10 µM Etoposide for 2 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C. Include a "No Primary Antibody" control coverslip.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST. Mount coverslips onto microscope slides with an anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).
Data Interpretation and Control Rationale
| Control/Treatment Group | Purpose | Expected Outcome |
| Vehicle Control | Establishes the baseline level of endogenous DNA damage in the cell line. | Low number of γH2AX foci per nucleus. |
| Positive DSB Inducer (e.g., Etoposide) | Confirms that the staining protocol and antibodies can effectively detect DSBs. | High number of γH2AX foci per nucleus. |
| No Primary Antibody Control | Assesses the level of non-specific binding of the secondary antibody. | No or minimal fluorescent signal in the green channel. |
| PARP Inhibitor Treatment | Measures the induction of DSBs as a downstream consequence of PARP inhibition. | A significant increase in the number of γH2AX foci compared to the vehicle control. |
Summarizing and Comparing Performance
The data generated from these controlled experiments should be compiled into clear, comparative tables to facilitate an objective assessment of this compound.
Table 1: Comparative Inhibitory Potency
| Compound | PARylation IC₅₀ (nM) | Cell Viability GI₅₀ (nM) (BRCA-mutant cells) | Cell Viability GI₅₀ (nM) (BRCA-wildtype cells) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Experimental Value | Experimental Value | Experimental Value |
| Talazoparib | Experimental Value | Experimental Value | Experimental Value |
| Veliparib | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Mechanism of Action Data
| Compound (at GI₅₀ concentration) | Mean γH2AX Foci per Nucleus (vs. Vehicle) |
| This compound | Experimental Value |
| Olaparib | Experimental Value |
| Talazoparib | Experimental Value |
| Veliparib | Experimental Value |
| Etoposide (Positive Control) | Experimental Value |
| Vehicle Control | Baseline Value |
Conclusion
The rigorous application of the control experiments detailed in this guide is indispensable for the preclinical evaluation of this compound. By systematically validating target engagement, quantifying cellular efficacy, and confirming the mechanism of action—all while benchmarking against established standards—researchers can build a robust and compelling data package. This approach not only ensures scientific integrity but also provides the clarity needed to make informed decisions in the drug development pipeline.
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Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. JoVE. [Link]
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A Researcher's Guide to the Statistical Analysis of 5-Nitroisoquinolin-1(2H)-one: A Comparative Approach to Characterizing a Novel PARP Inhibitor
The central mechanism of action for PARP inhibitors lies in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death.[1][2] Clinically approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib have demonstrated significant efficacy in treating such tumors.[3]
This guide will empower researchers to generate the necessary data to position 5-Nitroisoquinolin-1(2H)-one within the existing landscape of PARP inhibitors by providing detailed, field-proven methodologies for determining its biochemical potency and cellular efficacy.
Section 1: Biochemical Potency Assessment—The PARP Activity Assay
To ascertain the direct inhibitory effect of this compound on PARP enzymes, a quantitative in vitro PARP activity assay is the gold standard. This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by PARP1 and PARP2, a reaction that is blocked by effective inhibitors.
The "Why" Behind the Experimental Choices
The selection of a colorimetric or chemiluminescent assay format offers a balance of sensitivity, throughput, and reproducibility.[4] The use of purified recombinant PARP1 and PARP2 allows for the determination of isoform selectivity, a critical parameter for next-generation inhibitors. Histone proteins serve as the substrate for PARylation, mimicking the in vivo context where PARP modifies chromatin-associated proteins.
Experimental Workflow: PARP Activity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed a BRCA-deficient cancer cell line (e.g., HCC1937) into a 96-well plate at a predetermined optimal density and allow the cells to attach overnight.
-
Compound Treatment : Prepare serial dilutions of this compound and Olaparib in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitors. Include vehicle-treated wells as a control.
-
Incubation : Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Section 3: Data Comparison and Interpretation
The data generated from these experiments will allow for a direct and quantitative comparison of this compound with an established PARP inhibitor.
Comparative Data Table
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) | Cell Viability GI50 (µM) in BRCA-deficient cells |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Olaparib (Reference) | ~3.0 [5] | - | - | Literature/Experimental Value |
Note: The provided IC50 for Olaparib is a reference value and should ideally be determined in parallel with this compound under identical experimental conditions for the most accurate comparison.
Section 4: Visualizing the Underlying Mechanism
A clear understanding of the signaling pathway is essential for interpreting the experimental results.
PARP Signaling in DNA Single-Strand Break Repair
Caption: Role of PARP1 in DNA repair and the point of inhibition.
By following the rigorous experimental and analytical framework outlined in this guide, researchers can generate a comprehensive data package for this compound. This will enable a robust statistical analysis of its potential as a novel PARP inhibitor and provide the necessary quantitative comparisons to established drugs in the field, thereby guiding future drug development efforts.
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A Head-to-Head Comparison of Isoquinoline-Based PARP Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for tumors harboring deficiencies in DNA repair mechanisms.[1] The principle of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects leads to cell death, has driven the successful development of several PARP inhibitors.[2] Among the diverse chemical scaffolds explored, isoquinoline-based structures have emerged as a promising class of potent PARP inhibitors.[3][4]
This guide provides a comprehensive head-to-head comparison of key isoquinoline-based PARP inhibitors, synthesizing preclinical data to inform researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these compounds.
The Isoquinoline Scaffold: A Privileged Structure for PARP Inhibition
The isoquinoline core, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for designing PARP inhibitors. Its structural features allow for key interactions within the NAD+ binding pocket of the PARP enzyme, leading to potent inhibition.[5] Several sub-classes of isoquinoline-based inhibitors have been developed, each with distinct pharmacological profiles. This guide will focus on a comparative analysis of isoquinolinones, indenoisoquinolines, and other notable isoquinoline derivatives.
Comparative Analysis of Isoquinoline-Based PARP Inhibitors
| Compound/Class | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular Potency (Cell Line) | Key Findings & References |
| Olaparib (Benchmark) | PARP1/2 | ~1-5 | ~1-5 | Potent in BRCA-deficient cells | Clinically approved PARP inhibitor.[7][8] |
| Isoquinolinone Derivatives | PARP1 | Varies | Varies | Good biochemical and cellular potency. | Often suffer from poor pharmacokinetic properties.[4] |
| Naphthyridinone Derivative (Compound 34) | PARP1 | Highly Potent | - | Remarkable antitumor efficacy in BRCA1 mutant xenograft model. | Orally bioavailable with favorable pharmacokinetics.[4] |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (Lead Compound) | PARP1/2 | 63.1 | 29.4 | - | Favorable ADME characteristics compared to Olaparib.[6] |
| Indenoisoquinolines (LMP400, LMP744, LMP776) | TOP1, Synergize with PARP inhibitors | - | - | Hypersensitive in BRCA-deficient cells. | Primarily TOP1 inhibitors with synergistic effects with PARP inhibitors.[9] |
| Thieno[2,3-c]isoquinolin-5(4H)-one | PARP | - | - | - | Novel scaffold with potential for PARP inhibition. |
In-Depth Discussion of Isoquinoline-Based PARP Inhibitor Classes
Isoquinolinones and Naphthyridinones
Research into isoquinolinone-based PARP inhibitors has demonstrated their potential, with many compounds exhibiting good biochemical and cellular potency.[4] However, a significant hurdle for this class has been suboptimal pharmacokinetic (PK) properties.[4] A notable advancement in this area comes from the development of naphthyridinone derivatives. By incorporating the nitrogen substituent of the isoquinolinone ring into a bicyclic system, researchers were able to overcome some of the PK challenges. One such preclinical candidate, compound 34, demonstrated high potency as a PARP1 inhibitor, oral bioavailability, and significant antitumor efficacy, both as a single agent and in combination with chemotherapy in a breast cancer xenograft model with BRCA1 mutations.[4]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been developed, with a lead compound showing potent inhibition of both PARP1 and PARP2.[6] A direct comparison with Olaparib revealed that this new series possesses advantages in terms of molecular weight, hydrophilicity, and stability in human liver microsomes and plasma.[6] These favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that this scaffold warrants further preclinical investigation.[6]
Indenoisoquinolines: A Dual-Action Approach
The indenoisoquinoline class, including compounds such as LMP400, LMP744, and LMP776, are primarily classified as topoisomerase I (TOP1) inhibitors.[10][11][12] However, their mechanism of action is highly relevant to the field of PARP inhibition. These compounds have been shown to be particularly effective in cancer cells with deficiencies in homologous recombination (HR), the same cellular context where PARP inhibitors show synthetic lethality.[9] Furthermore, studies have demonstrated a synergistic effect when indenoisoquinolines are combined with the PARP inhibitor olaparib, especially in HR-deficient cells.[9] This suggests a promising therapeutic strategy of combining these two classes of drugs to enhance anti-cancer activity.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, it is crucial to understand the methodologies used to generate the comparative data. Below are representative, detailed protocols for key experiments in the evaluation of PARP inhibitors.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme. The biotinylated histones are then detected using a streptavidin-conjugated reporter.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone H1.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature to allow for the PARylation reaction to occur.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to detect the biotinylated histones.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a PARP enzymatic inhibition assay.
Cellular PARP Inhibition Assay (PAR-PARP Western Blot)
This assay determines the ability of a compound to inhibit PARP activity within a cellular context.
Principle: In response to DNA damage, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other proteins. This assay uses an antibody to detect the levels of PARylated PARP (PAR-PARP) in cells treated with a DNA damaging agent and the test compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., a BRCA-deficient cell line) in a multi-well plate. Treat the cells with the test compound at various concentrations for a specified time.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., methyl methanesulfonate, MMS).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PAR and a loading control antibody (e.g., actin or tubulin). Then, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the intensity of the PAR-PARP bands relative to the loading control to determine the extent of PARP inhibition.
Caption: Workflow for a cellular PARP inhibition assay.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of PARP inhibitors in cancer therapy is through synthetic lethality in the context of homologous recombination deficiency (HRD).
Caption: Simplified signaling pathway of PARP inhibition.
Conclusion and Future Directions
The isoquinoline scaffold has proven to be a fertile ground for the discovery of novel and potent PARP inhibitors. While direct head-to-head comparative studies are limited, the available preclinical data highlights the potential of various isoquinoline-based series. Naphthyridinone derivatives and 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have shown promise in overcoming the limitations of earlier isoquinolinone compounds by offering improved pharmacokinetic profiles and favorable ADME characteristics. The synergistic effects of indenoisoquinolines with PARP inhibitors open up exciting possibilities for combination therapies.
Future research should focus on conducting comprehensive head-to-head preclinical and clinical studies to directly compare the efficacy and safety of these promising isoquinoline-based PARP inhibitors. Such studies will be instrumental in identifying the next generation of PARP inhibitors with enhanced therapeutic indices for the treatment of cancers with DNA repair deficiencies.
References
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BenchChem. (2025). A Comparative Guide to the Properties of 3-Chloro-6-nitroisoquinolin-1-ol and Alternative PARP Inhibitors. Retrieved from BenchChem website.[3]
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Google Patents. (n.d.). CA2762226C - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Retrieved from 5]
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Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819.[4]
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Klapkiv, V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1854.[6]
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Marchand, C., et al. (2019). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research, 25(20), 6206-6216.[10][9]
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Thomas, A., et al. (2025). Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. Cancer Chemotherapy and Pharmacology.[11][12]
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Lord, C. J., & Ashworth, A. (2017). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 28(suppl_8), viii8-viii14.[2]
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Zimmer, A. S., & Pommier, Y. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Journal of Hematology & Oncology, 11(1), 1-13.[1]
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Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond!. The ASCO Post.[7]
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Crist, R. B., et al. (2020). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 10, 599216.[8]
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A Comparative Guide to Validating the Mechanism of Action for 5-Nitroisoquinolin-1(2H)-one as a PARP Inhibitor
For researchers in oncology and drug development, the validation of a novel compound's mechanism of action (MoA) is a critical step that bridges chemical structure to biological function. This guide provides an in-depth, technically-grounded framework for validating 5-Nitroisoquinolin-1(2H)-one, a compound whose core structure is characteristic of Poly (ADP-ribose) polymerase (PARP) inhibitors.
Our approach is not a simple checklist but a logical cascade of experiments designed to build a comprehensive and defensible MoA profile. We will compare its performance against two well-established clinical benchmarks: Olaparib , a first-in-class PARP inhibitor, and Talazoparib , known for its high PARP-trapping potency.[1][2] This comparative strategy is essential, as subtle differences in enzymatic inhibition and cellular effects can have profound implications for therapeutic efficacy and patient selection.
The Central Hypothesis: Synthetic Lethality via PARP Inhibition
The therapeutic rationale for PARP inhibitors (PARPis) is rooted in the concept of synthetic lethality .[3] Cancer cells with pre-existing defects in DNA double-strand break (DSB) repair, particularly those with mutations in BRCA1 or BRCA2 genes, become heavily reliant on PARP-mediated single-strand break (SSB) repair to maintain genomic integrity.[4][5] Inhibition of PARP in these homologous recombination-deficient (HRD) cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into cytotoxic DSBs, overwhelming the cell's compromised repair capacity and leading to apoptosis.[6]
Our validation journey for this compound will systematically test this hypothesis, moving from direct enzyme interaction to the desired cellular phenotype.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Part 1: Biochemical Validation - Direct Enzymatic Inhibition
The foundational question is whether this compound directly inhibits the catalytic activity of PARP1. A robust biochemical assay is the most direct way to determine this and calculate the half-maximal inhibitory concentration (IC50), a key metric for potency.
Causality: We start here because a lack of direct enzymatic inhibition would immediately challenge our core hypothesis and suggest alternative mechanisms. Comparing the IC50 of our test compound to Olaparib and Talazoparib provides the first benchmark of its relative potency.
Comparative Assay: Chemiluminescent PARP1 Activity Assay
This assay quantifies the synthesis of poly(ADP-ribose) (PAR) on histone proteins, a direct product of PARP1 activity.[7]
Experimental Protocol:
-
Plate Coating: Coat a 96-well white plate with histone proteins and incubate overnight at 4°C. Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Olaparib, and Talazoparib in assay buffer, typically starting from 10 µM. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
Reaction Initiation: To each well, add activated DNA, NAD+, and purified recombinant human PARP1 enzyme. Immediately add the serially diluted compounds.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARylation reaction.
-
Detection: Wash the wells. Add Streptavidin-HRP (which binds to the biotinylated PAR incorporated onto the histones) followed by a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescent signal on a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition against the log of the inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC50 value.
Expected Data Output:
| Compound | PARP1 Catalytic IC50 (nM) |
| This compound | To be determined |
| Olaparib | ~1-5 nM[8] |
| Talazoparib | ~1 nM[8] |
Part 2: Cellular Validation - Target Engagement in an Intact Cell System
Demonstrating that a compound inhibits a purified enzyme is crucial, but it doesn't guarantee it can reach and bind its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm intracellular target engagement.[9][10]
Causality: CETSA validates that the compound is cell-permeable and binds to PARP1 in its native, folded state inside the cell. A significant thermal shift provides strong evidence of a direct physical interaction, ruling out artifacts from biochemical assays and confirming the compound's viability for cellular studies.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Assay: High-Throughput Isothermal Dose-Response CETSA
This format measures the dose-dependent stabilization of PARP1 at a single, fixed temperature, allowing for the determination of an EC50 for target engagement.[11]
Experimental Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., MDA-MB-436, a BRCA-mutant breast cancer line) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Olaparib, or Talazoparib for 1 hour at 37°C.
-
Thermal Challenge: Transfer the plate to a PCR machine and heat all wells to a predetermined challenge temperature (e.g., 49°C, optimized to be on the slope of the PARP1 melting curve) for 3 minutes, followed by cooling.[11]
-
Lysis: Lyse the cells by freeze-thawing.
-
Clarification: Centrifuge the plate to pellet aggregated proteins.
-
Detection (AlphaLISA): Transfer the supernatant (containing soluble proteins) to a 384-well AlphaLISA plate. Add AlphaLISA acceptor beads conjugated to one PARP1 antibody and donor beads conjugated to a second PARP1 antibody.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of soluble PARP1 remaining.
-
Analysis: Plot the AlphaLISA signal against inhibitor concentration to generate a dose-response curve and calculate the target engagement EC50.
Expected Data Output:
| Compound | PARP1 Target Engagement EC50 (nM) |
| This compound | To be determined |
| Olaparib | Potency should correlate with cellular activity |
| Talazoparib | Potency should correlate with cellular activity |
Part 3: Functional Validation - Inhibition of Cellular PARP Activity
Confirming target binding is followed by demonstrating functional inhibition in a cellular context. A key function of PARP1 is its rapid synthesis of PAR chains at sites of DNA damage. We can visualize and quantify this activity using immunofluorescence.
Causality: This assay directly measures the downstream consequence of PARP1 catalytic inhibition. A potent compound should effectively block the formation of PAR chains (PARylation) following a DNA-damaging insult, providing definitive evidence of functional target modulation.
Comparative Assay: Immunofluorescence for DNA Damage-Induced PARylation
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound, Olaparib, Talazoparib (e.g., at 1 µM), or a vehicle control for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against PAR (poly-ADP-ribose).
-
Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the mean nuclear fluorescence intensity of the PAR signal across multiple fields of view for each condition.
Expected Data Output:
| Condition | Mean Nuclear PAR Fluorescence (Arbitrary Units) |
| Vehicle Control (No H₂O₂) | Low |
| Vehicle Control (+ H₂O₂) | High |
| This compound (+ H₂O₂) | Expected: Low |
| Olaparib (+ H₂O₂) | Low |
| Talazoparib (+ H₂O₂) | Low |
Part 4: Phenotypic Validation - Selective Cytotoxicity (Synthetic Lethality)
The ultimate validation of our hypothesis is to demonstrate that this compound selectively kills cancer cells with HR deficiency. This is the phenotypic manifestation of synthetic lethality.
Causality: This experiment directly tests the therapeutic hypothesis. By using a pair of cell lines that are genetically identical except for their BRCA1 status, we can attribute any differential cytotoxicity to the synthetic lethal interaction between PARP inhibition and BRCA deficiency.
Comparative Assay: Cell Viability in an Isogenic BRCA1-Mutant/Reconstituted Pair
We will use the UWB1.289 (BRCA1-null) and UWB1.289+BRCA1 (BRCA1-reconstituted) ovarian cancer cell lines.[12]
Experimental Protocol:
-
Cell Seeding: Seed both UWB1.289 and UWB1.289+BRCA1 cells into 96-well plates at an appropriate density.
-
Compound Treatment: The next day, treat the cells with 10-point serial dilutions of this compound, Olaparib, and Talazoparib.
-
Incubation: Incubate the cells for 5-7 days to allow for differences in proliferation and viability to become apparent.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls for each cell line. Plot the percent viability against log inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Expected Data Output:
| Compound | GI50 in UWB1.289 (BRCA1-null) | GI50 in UWB1.289+BRCA1 (BRCA1-proficient) | Selectivity Ratio (Proficient/Null) |
| This compound | Expected: Low nM | Expected: High nM / µM | Expected: >100 |
| Olaparib | Low nM | High nM / µM | >100 |
| Talazoparib | Sub-nM | High nM / µM | >1000[13] |
Part 5: Advanced MoA Characterization - PARP Trapping
Modern PARPis are differentiated not only by their catalytic inhibition but also by their ability to "trap" the PARP enzyme on DNA.[14] This PARP-DNA complex is highly cytotoxic, and inhibitors with high trapping efficiency, like Talazoparib, are often more potent than those with lower trapping efficiency, like Olaparib.[2][13][15]
Causality: Measuring the PARP trapping potential of this compound provides a more nuanced understanding of its MoA and helps predict its potential potency relative to established benchmarks.
Comparative Assay: PARP Trapping Fluorescence Polarization Assay
This assay measures the ability of an inhibitor to stabilize the complex between PARP1 and a fluorescently labeled DNA oligonucleotide.[16]
Experimental Protocol:
-
Reaction Setup: In a 384-well black plate, combine a fluorescently labeled DNA oligonucleotide probe, purified PARP1 enzyme, and serial dilutions of the test inhibitors.
-
Incubation: Incubate at room temperature to allow binding and complex formation to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization (FP) on a suitable plate reader. A small, free-floating fluorescent probe tumbles rapidly, resulting in low FP. When bound by the large PARP1 enzyme, its tumbling slows dramatically, resulting in a high FP signal.
-
Analysis: Inhibitors that trap PARP on the DNA will maintain or increase the high FP signal. The concentration-response data can be plotted to determine the EC50 for PARP trapping.
Expected Data Output:
| Compound | PARP Trapping EC50 (nM) | Trapping Potency Relative to Olaparib |
| This compound | To be determined | To be determined |
| Olaparib | Moderate potency[15] | 1x |
| Talazoparib | High potency (~100-fold > Olaparib)[2][13] | ~100x |
Conclusion and In Vivo Translation
By systematically executing this experimental plan, a researcher can build a robust and compelling data package to validate the mechanism of action for this compound. A successful outcome would demonstrate that the compound:
-
Directly inhibits PARP1 biochemically.
-
Engages PARP1 inside living cells.
-
Functionally blocks DNA damage-induced PARylation.
-
Exhibits potent and selective cytotoxicity against HR-deficient cancer cells.
-
Traps PARP1 on DNA with a quantifiable potency.
This validated MoA provides a strong rationale for advancing the compound into preclinical in vivo studies. The next logical step would be to assess its efficacy in mouse xenograft models, particularly using patient-derived xenografts (PDXs) from BRCA-mutant tumors, to confirm that the cellular potency translates to anti-tumor activity in a physiological system.[17][18]
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Talazoparib | Pfizer Oncology Development Website. [Link]
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Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
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Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
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Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]
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PARP assay kits - Cambridge Bioscience. [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
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Cross-Validation of 5-Nitroisoquinolin-1(2H)-one: A Methodological Guide for Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolinone scaffold is a recognized pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair.[1][2][3][4] 5-Nitroisoquinolin-1(2H)-one has been identified as a potential member of this inhibitor class. However, a critical gap exists in the public domain regarding its specific biological activity and comparative efficacy against established clinical PARP inhibitors. This guide provides a comprehensive methodological framework for the cross-validation and comparative analysis of this compound. We will detail the necessary biochemical and cell-based assays, outline the rationale behind experimental design, and provide templates for data presentation, enabling a rigorous evaluation of its potential as a novel PARP inhibitor.
Introduction: The Rationale for PARP Inhibition and the Isoquinolinone Scaffold
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the base excision repair (BER) pathway for single-strand breaks (SSBs).[5][6] In cancer cells with compromised homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs are highly cytotoxic, a concept known as synthetic lethality. This vulnerability has been successfully exploited by clinically approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[5][7]
The isoquinolinone core is a key structural motif found in many PARP inhibitors, mimicking the nicotinamide moiety of the NAD+ substrate.[1][2][3][4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the isoquinolinone scaffold can significantly impact potency and selectivity for different PARP isoforms.[1][2][3][4] The subject of this guide, this compound, features this core scaffold. A thorough cross-validation of its biological activity is essential to determine its standing among the existing armamentarium of PARP inhibitors.
The PARP Signaling Pathway and Mechanism of Inhibition
A foundational understanding of the PARP signaling pathway is crucial for designing and interpreting experiments aimed at validating novel inhibitors.
Caption: PARP1/2 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Cross-Validation Workflow
A multi-tiered approach is necessary to thoroughly validate and characterize a novel PARP inhibitor. This workflow progresses from initial biochemical validation to more complex cellular and functional assays.
Caption: A tiered experimental workflow for the cross-validation of this compound.
Detailed Experimental Protocols
Tier 1: Biochemical PARP Inhibition Assay (Chemiluminescent ELISA)
This assay quantitatively measures the inhibition of PARP1 and PARP2 enzymatic activity in a purified system.
Principle: Histone-coated plates serve as the substrate for PARP enzymes. In the presence of biotinylated NAD+, active PARP enzymes will poly(ADP-ribosyl)ate the histones. The degree of this reaction is detected via streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will block this process, leading to a reduced signal.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in assay buffer. Include a vehicle control (DMSO).
-
Reaction Setup: To each well, add the PARP enzyme (recombinant human PARP1 or PARP2), the inhibitor dilution, and a biotin-labeled NAD+ mix.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Tier 2: Cellular Viability Assay in HR-Deficient and Proficient Cells
This assay assesses the cytotoxic effect of the inhibitor, leveraging the principle of synthetic lethality.
Principle: HR-deficient cancer cells (e.g., with BRCA1/2 mutations) are hypersensitive to PARP inhibition, while their isogenic HR-proficient counterparts should be less affected.
Step-by-Step Protocol:
-
Cell Seeding: Seed HR-deficient (e.g., CAPAN-1, MDA-MB-436) and HR-proficient (e.g., MCF-7) cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors. Include a vehicle control.
-
Long-Term Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for the accumulation of lethal DNA damage.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the cellular IC50 for each cell line.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Biochemical Potency and Selectivity of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | 1-5 | 1-5 | ~1 |
| Rucaparib | ~1.4 | ~6.9 | ~5 |
| Niraparib | ~3.8 | ~2.1 | ~0.5 |
| Talazoparib | ~0.6 | ~1.5 | ~2.5 |
| Reference IC50 values for established inhibitors are approximate and can vary based on assay conditions.[7][8] |
Table 2: Cellular Activity of PARP Inhibitors in Cancer Cell Lines
| Compound | Cell Line (HR Status) | Cellular IC50 (µM) |
| This compound | CAPAN-1 (BRCA2 mutant) | Experimental Value |
| MDA-MB-436 (BRCA1 mutant) | Experimental Value | |
| MCF-7 (HR proficient) | Experimental Value | |
| Olaparib | CAPAN-1 (BRCA2 mutant) | ~0.01 |
| MDA-MB-436 (BRCA1 mutant) | ~0.1 | |
| MCF-7 (HR proficient) | >10 | |
| Reference cellular IC50 values are approximate and depend on the specific assay and incubation time. |
Mechanistic Validation: Confirming On-Target Effects
To ensure that the observed cytotoxicity is due to PARP inhibition, it is crucial to perform mechanistic studies.
-
PAR Formation Assay: Treat cells with a DNA-damaging agent (e.g., H₂O₂) in the presence or absence of this compound. An effective PARP inhibitor will prevent the formation of PAR chains, which can be visualized by Western blotting or immunofluorescence using an anti-PAR antibody.
-
DNA Damage Foci Formation: In HR-deficient cells, PARP inhibition leads to the accumulation of DSBs, which can be marked by the phosphorylation of H2AX (γH2AX). It also impairs the recruitment of RAD51 to sites of DNA damage. These effects can be quantified using immunofluorescence microscopy.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound as a potential PARP inhibitor. By following this multi-tiered approach, researchers can generate the necessary data to establish its biochemical potency, cellular efficacy, and mechanism of action. A direct comparison of these results with established PARP inhibitors, as outlined in the data presentation tables, will be critical in determining its potential for further preclinical and clinical development. Future studies should also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for off-target effects, to build a comprehensive profile of this novel compound.
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Assessing the Therapeutic Index of a Novel PARP Inhibitor: A Methodological Guide for Researchers
A note on 5-Nitroisoquinolin-1(2H)-one: Preliminary literature reviews do not indicate established activity of this compound as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This guide will, therefore, utilize this compound as a hypothetical candidate to present a comprehensive, step-by-step methodology for assessing the therapeutic index of a novel PARP inhibitor. The experimental data for this compound presented herein is illustrative and should be considered hypothetical.
Introduction: The Critical Measure of Safety and Efficacy
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses. For researchers in oncology and drug development, a favorable therapeutic index is a key indicator of a compound's potential for clinical success. A high TI suggests a wide window between the dose required for a therapeutic effect and the dose at which unacceptable toxicity occurs.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which is synthetically lethal in cancer cells with compromised homologous recombination repair. This guide provides a detailed framework for the preclinical assessment of the therapeutic index of a novel PARP inhibitor, using the hypothetical compound this compound as an example, and compares it to established PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib.
Part 1: In Vitro Characterization - Potency and Cellular Effects
The initial assessment of a potential PARP inhibitor involves determining its potency against the target enzyme and its cytotoxic effects on cancer cells.
PARP1/2 Enzyme Inhibition Assay
The first step is to quantify the direct inhibitory effect of the compound on the PARP1 and PARP2 enzymes. This is typically achieved using a biochemical assay.
Experimental Protocol: PARP1/2 Inhibition Assay
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+ (the substrate for PARP), and a detection system (e.g., colorimetric or fluorescent).
-
Procedure:
-
A reaction mixture containing the PARP enzyme, activated DNA, and assay buffer is prepared.
-
The test compound (hypothetical this compound) and reference inhibitors are serially diluted and added to a 96-well plate.
-
The PARP-catalyzed reaction is initiated by the addition of NAD+.
-
After a defined incubation period, the reaction is stopped, and the amount of PAR consumed or poly(ADP-ribose) (PAR) produced is quantified using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PARP inhibition against the log of the inhibitor concentration.
Cellular Cytotoxicity Assays
To understand the therapeutic potential, it's crucial to assess the compound's ability to kill cancer cells, particularly those with and without DNA repair deficiencies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of cancer cell lines should be used, including those with known BRCA1/2 mutations (e.g., MDA-MB-436, CAPAN-1) and BRCA-proficient lines (e.g., MCF-7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Experimental Protocol: Clonogenic Survival Assay
This assay provides a more stringent measure of a drug's cytotoxic potential by assessing the ability of a single cell to form a colony.[1][2][3]
-
Procedure:
-
Cells are treated with the test compound for a defined period (e.g., 24 hours).
-
After treatment, cells are harvested, counted, and seeded at low densities in new culture dishes.
-
Plates are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells, normalized to the plating efficiency.
Hypothetical In Vitro Data for this compound
| Parameter | This compound (Hypothetical) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| PARP1 IC50 (nM) | 8.5 | ~5 | ~3.8 | ~1.4 | ~0.9 |
| PARP2 IC50 (nM) | 12.2 | ~1 | ~2.1 | ~5.1 | ~1.5 |
| Cell Viability IC50 (µM) - BRCA-deficient (MDA-MB-436) | 0.5 | ~0.1 | ~0.01 | ~0.02 | ~0.001 |
| Cell Viability IC50 (µM) - BRCA-proficient (MCF-7) | >10 | >10 | >10 | >10 | >1 |
Part 2: In Vivo Evaluation - Therapeutic Efficacy and Toxicity
Animal models are essential for determining the therapeutic index in a whole-organism context.
Xenograft Models for Efficacy Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating anti-tumor efficacy.[4][5][6][7]
Experimental Protocol: Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Procedure:
-
BRCA-deficient cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via intraperitoneal injection at various doses.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The effective dose (ED50), the dose that produces the desired therapeutic effect in 50% of the population, is determined based on tumor growth inhibition.
Toxicity Studies for Safety Assessment
To determine the toxic dose, acute and sub-chronic toxicity studies are performed.
Experimental Protocol: Maximum Tolerated Dose (MTD) and LD50 Determination
-
Animal Model: Healthy mice or rats.
-
Procedure (Acute Toxicity):
-
Animals are administered single escalating doses of the test compound.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated.
-
-
Procedure (Sub-chronic Toxicity):
-
Animals are administered repeated doses of the compound over a longer period (e.g., 28 days).
-
Clinical signs, body weight, food consumption, and hematology are monitored.
-
At the end of the study, a full necropsy and histopathological examination are performed.
-
-
Data Analysis: The toxic dose 50 (TD50), the dose that causes a toxic response in 50% of the population, is determined based on predefined toxicity endpoints (e.g., significant weight loss, organ damage). The therapeutic index is then calculated as TI = TD50 / ED50.
Visualizing the Workflow
Caption: Workflow for assessing the therapeutic index of a novel PARP inhibitor.
Comparative Analysis of PARP Inhibitors
The following table provides a comparative overview of the hypothetical this compound and approved PARP inhibitors. It is important to note that the therapeutic index in humans is more complex and is often referred to as the therapeutic window.
| Feature | This compound (Hypothetical) | Olaparib (Lynparza®) | Niraparib (Zejula®) | Rucaparib (Rubraca®) | Talazoparib (Talzenna®) |
| Mechanism of Action | PARP1/2 Inhibition | PARP1/2/3 Inhibition | PARP1/2 Inhibition | PARP1/2/3 Inhibition | PARP1/2 Inhibition, PARP Trapping |
| Common Adverse Events | N/A | Nausea, fatigue, anemia, vomiting, diarrhea[8][9][10] | Thrombocytopenia, anemia, nausea, fatigue, neutropenia[11][12][13][14][15] | Nausea, fatigue, vomiting, anemia, increased creatinine[16][17][18][19][20] | Fatigue, anemia, nausea, neutropenia, headache, thrombocytopenia[21][22][23][24][25] |
| Pharmacokinetics (Half-life) | N/A | ~15 hours[26][27] | ~36 hours[28][29] | ~17 hours[30][31][32][33][34] | ~90 hours[35][36][37][38][39] |
| Therapeutic Index (Preclinical) | To be determined | Moderate | Moderate to High | Moderate | High |
Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Conclusion
The assessment of a novel PARP inhibitor's therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. By systematically determining the compound's potency, cellular efficacy, and toxicity profile, researchers can build a comprehensive understanding of its therapeutic potential. While this compound served as a hypothetical subject in this guide, the outlined methodologies provide a robust framework for the evaluation of any new candidate in this promising class of anti-cancer agents. A favorable therapeutic index, coupled with a clear mechanism of action, is paramount for the successful translation of a novel compound from the laboratory to the clinic.
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A Head-to-Head Comparison: Benchmarking 5-Nitroisoquinolin-1(2H)-one Against Gold-Standard PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of treatment, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. While clinically approved PARP inhibitors like Olaparib and Talazoparib have set a high bar, the research and development pipeline continues to seek novel scaffolds with improved potency, selectivity, or differentiated pharmacological profiles. 5-Nitroisoquinolin-1(2H)-one is one such molecule, a foundational research compound that has informed the development of more complex PARP inhibitors. This guide provides a comprehensive framework for benchmarking this compound against established standards, offering researchers a detailed roadmap for comparative analysis.
The Rationale for Comparison: Understanding the Mechanism of Action
PARP enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
Inhibitors like this compound act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme and preventing the synthesis of PAR. In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutated cells), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, resulting in genomic instability and ultimately cell death, a concept known as synthetic lethality.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Benchmarking: Key Performance Indicators
A thorough comparison of this compound with standard inhibitors such as Olaparib, Rucaparib, and Talazoparib should be multifaceted, focusing on biochemical potency, cellular efficacy, and selectivity.
| Parameter | This compound | Olaparib | Rucaparib | Talazoparib |
| PARP-1 IC50 (nM) | ~300-400 | ~1-5 | ~1-7 | <1 |
| PARP-2 IC50 (nM) | ~200-300 | ~1-5 | ~1-5 | ~1.5 |
| Cellular PARP Inhibition (EC50) | Cell line dependent | Cell line dependent | Cell line dependent | Cell line dependent |
| Cytotoxicity (GI50 in BRCA-mutant cells) | Micromolar range | Nanomolar range | Nanomolar range | Sub-nanomolar range |
| PARP Trapping | Low | Moderate | Moderate | High |
Note: The values presented for this compound are approximate and can vary based on assay conditions. The data for standard inhibitors is derived from publicly available literature and manufacturer's data sheets.
Experimental Protocols for Comparative Analysis
To ensure a robust and reproducible comparison, standardized protocols are essential. The following section outlines key assays for benchmarking this compound.
In Vitro PARP Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1.
Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP-1 in the presence of a histone substrate and NAD+. The signal is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 250 µM DTT.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound or a standard inhibitor (e.g., Olaparib).
-
Add 20 µL of a reaction mixture containing 1x PARP-1 enzyme, 1x activated DNA, and 1x histones.
-
Initiate the reaction by adding 20 µL of a solution containing NAD+ and a biotinylated PAR substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PAR.
-
Detect the incorporated PAR using a specific antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate.
-
Read the absorbance or fluorescence and calculate the IC50 values.
Cellular PARP Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP activation, followed by treatment with the test compound. The level of PARylation is then assessed by Western blot.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa or a relevant BRCA-mutant line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a standard inhibitor for 1 hour.
-
Induce DNA damage by treating the cells with 10 mM H2O2 for 10 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).
Cell Viability and Cytotoxicity Assay
This assay determines the effect of the compound on cell proliferation and survival, particularly in cancer cell lines with and without DNA repair deficiencies.
Principle: An MTT or a luminescent-based assay (e.g., CellTiter-Glo®) is used to quantify the number of viable cells after treatment with the test compound.
Step-by-Step Protocol:
-
Seed BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates at an appropriate density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound or a standard inhibitor for 72-120 hours.
-
For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
For luminescent assays, add the reagent directly to the wells, incubate for a short period, and read the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Caption: Workflow for benchmarking PARP inhibitors.
Conclusion and Future Directions
This compound serves as a valuable research tool and a foundational structure for understanding the principles of PARP inhibition. While it may not possess the same level of potency as clinically approved drugs, its comparative analysis provides a clear and instructive example of the structure-activity relationships that have driven the field forward. By employing the rigorous benchmarking protocols outlined in this guide, researchers can effectively contextualize the performance of novel PARP inhibitors, paving the way for the development of next-generation therapies with enhanced efficacy and safety profiles.
References
A Comparative Guide to the PARP1 Trapping Activity of 5-Nitroisoquinolin-1(2H)-one
This guide provides an in-depth comparative analysis of the PARP1 trapping activity of 5-Nitroisoquinolin-1(2H)-one, a key compound in the landscape of PARP inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of PARP trapping, presents objective performance comparisons with established clinical PARP inhibitors, and offers detailed experimental protocols for robust validation.
Introduction: Beyond Catalytic Inhibition - The Critical Role of PARP Trapping
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][3] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors. Following successful repair, auto-PARylation leads to the dissociation of PARP1 from the DNA, completing the cycle.[1]
Initially, PARP inhibitors were developed as enzymatic inhibitors that compete with the NAD+ substrate, thereby preventing PAR chain synthesis.[4][5][6] However, a more profound mechanism of action has emerged: the "trapping" of PARP1 on DNA.[1][5][7] This trapping converts the PARP1 enzyme into a cytotoxic DNA lesion. The PARP-inhibitor complex remains bound to the DNA, obstructing DNA replication and transcription, ultimately leading to cell death.[5][7] The efficiency of this trapping mechanism is now considered a more significant determinant of a PARP inhibitor's cytotoxic potential than its catalytic inhibition alone.[5][8][9]
This compound belongs to the isoquinolinone class of compounds, which have been investigated as PARP inhibitors.[10][11] Understanding its specific PARP trapping efficacy in comparison to clinically approved drugs is crucial for its potential development and application.
The Molecular Basis of PARP1 Trapping
The trapping of PARP1 on DNA by an inhibitor is a multifaceted process. While catalytic inhibition is a prerequisite, preventing the auto-PARylation that facilitates PARP1's release, the stability of the resulting PARP1-DNA-inhibitor ternary complex is the ultimate determinant of trapping potency.[12][13] Different inhibitors exhibit vastly different trapping efficiencies, suggesting that subtle variations in their interaction with the PARP1 active site can have profound effects on the enzyme's conformation and its affinity for DNA.[5][8] Some studies initially proposed an allosteric mechanism for potent trappers, but more recent evidence suggests that trapping is primarily a consequence of potent catalytic inhibition, leading to a stable, non-covalent association of PARP1 with DNA.[5][12][13]
Caption: Workflow for cellular PARP1 trapping assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeyA8, U2OS) in 96-well imaging plates at a density that ensures ~90% confluency at the time of fixation. [14]
-
-
Compound Treatment:
-
Treat cells with a DNA damaging agent, such as methyl methanesulfonate (MMS), for a short duration (e.g., 15-30 minutes) to induce SSBs. [15][16] * Remove the MMS-containing medium and add fresh medium containing serial dilutions of this compound and control inhibitors.
-
Incubate for a defined period (e.g., 2-4 hours). [17]
-
-
Immunofluorescence:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for PARP1.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342. [14]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear region based on the DNA counterstain.
-
Measure the integrated fluorescence intensity of the PARP1 signal within each nucleus.
-
Plot the mean nuclear PARP1 intensity against inhibitor concentration to determine the cellular trapping potency.
-
Conclusion and Future Directions
The therapeutic efficacy of PARP inhibitors is intrinsically linked to their ability to trap PARP1 on chromatin, creating highly cytotoxic lesions. [5][14]This guide outlines the critical importance of this mechanism and provides a framework for the comparative analysis of this compound. By employing robust biochemical and cell-based assays, researchers can accurately quantify its trapping potency relative to established clinical agents like Talazoparib and Olaparib.
The data generated from these experiments will be instrumental in determining the potential of this compound as a therapeutic agent. A high trapping efficiency would suggest a potent anti-cancer activity, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [2][9]Conversely, a lower trapping efficiency might indicate a better tolerability profile when used in combination with DNA-damaging chemotherapy. [12][13]Future studies should aim to correlate the in vitro trapping data with cellular cytotoxicity and in vivo efficacy to fully characterize the therapeutic potential of this promising compound.
References
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Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]
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Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. Available at: [Link]
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BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]
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Sleiman, R. J., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. Available at: [Link]
-
Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link]
-
Sleiman, R. J., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. PubMed. Available at: [Link]
-
Pommier, Y., et al. (2016). Trapping Poly(ADP-Ribose) Polymerase. ScienceDirect. Available at: [Link]
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Pilié, P. G., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. Available at: [Link]
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N/A. (2025). Trapping of PARP 1: Significance and symbolism. IOPscience. Available at: [Link]
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Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PMC - NIH. Available at: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. Available at: [Link]
-
Murai, J., & Pommier, Y. (2015). Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. ResearchGate. Available at: [Link]
-
Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central. Available at: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. BPS Bioscience. Available at: [Link]
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BPS Bioscience. (n.d.). PARP/PARPTrap Screening and Profiling Services. BPS Bioscience. Available at: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]
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Zhang, Y., et al. (2023). Real-time imaging of drug-induced trapping of cellular topoisomerases and poly(ADP-ribose) polymerase 1 at the single-molecule level. Nucleic Acids Research | Oxford Academic. Available at: [Link]
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Bhakuni, R. S., et al. (2017). Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property. PMC - NIH. Available at: [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. Available at: [Link]
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Puentes, F., et al. (2021). (a) Biochemical PARP-1 trapping assay to assess trapping potency... ResearchGate. Available at: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]
- N/A. (n.d.). CA2762226C - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Google Patents.
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Ghorab, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH. Available at: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. Available at: [Link]
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N/A. (2025). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. NMS Group. Available at: [Link]
- N/A. (n.d.). WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Google Patents.
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N/A. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]
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N/A. (2025). PARP trapping is governed by the PARP inhibitor dissociation rate constant. PMC - NIH. Available at: [Link]
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N/A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH. Available at: [Link]
- N/A. (n.d.). US20060094746A1 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. Google Patents.
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N/A. (n.d.). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Publications. Available at: [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]
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Hopkins, T. A., et al. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Specificity of Novel PARP Inhibitors: A Case Study Framework for 5-Nitroisoquinolin-1(2H)-one
For professionals in drug discovery and development, the promise of a novel therapeutic agent is always tempered by the rigor of its characterization. The specificity of a small molecule inhibitor is a cornerstone of this evaluation, dictating not only its efficacy but also its safety profile. This guide provides a comprehensive framework for assessing the specificity of a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor, using the compound 5-Nitroisoquinolin-1(2H)-one as a working example.
The isoquinolinone scaffold is a well-established pharmacophore in the design of PARP inhibitors. However, publicly available data on the specific inhibitory activity and selectivity of this compound is scarce. Therefore, this document serves as both a comparative guide against established clinical PARP inhibitors and a detailed methodological blueprint for researchers seeking to profile this, or any other, novel candidate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Principle of PARP Inhibition and the Imperative of Specificity
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 being key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[1][2] In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during replication.[3] These cells cannot efficiently repair these DSBs, resulting in genomic instability and cell death, a concept known as synthetic lethality.[3][4][5]
This elegant therapeutic strategy has led to the approval of several PARP inhibitors (PARPi), including Olaparib, Rucaparib, Niraparib, and Talazoparib, for cancers with HR deficiencies (HRD).[6][7][8] However, the therapeutic window of these drugs is defined by their specificity. A lack of selectivity between PARP1 and its close homolog PARP2 can contribute to hematological toxicities, while off-target binding to other proteins, such as kinases, can lead to unforeseen side effects or polypharmacology.[9][10][11] Therefore, a rigorous, multi-tiered evaluation of specificity is not merely an academic exercise; it is a prerequisite for clinical success.
Caption: The "Synthetic Lethality" pathway targeted by PARP inhibitors.
The Known Landscape: Benchmarking Against Clinically Approved PARP Inhibitors
Before embarking on the characterization of a new chemical entity (NCE), it is essential to understand the performance of existing agents. The first generation of clinically approved PARP inhibitors demonstrates high potency against both PARP1 and PARP2 but varies in their off-target profiles and "trapping" efficiency—the ability to stabilize the PARP-DNA complex, which is a key component of their cytotoxicity.[12]
More recent efforts have focused on developing inhibitors with high selectivity for PARP1 over PARP2, such as the investigational agent AZD5305, with the hypothesis that this may reduce mechanism-based toxicities.[13] Unbiased chemical proteomic screens have also revealed that some clinical PARP inhibitors have unexpected off-targets; for instance, rucaparib can bind to hexose-6-phosphate dehydrogenase (H6PD) and niraparib can interact with deoxycytidine kinase (DCK), which could influence their clinical activity and side-effect profiles.[9]
Table 1: Comparative Specificity Profile of Selected PARP Inhibitors
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP1/PARP2 Selectivity | Notable Off-Targets or Properties |
| Olaparib | 1-5 | 1-2 | ~1-2 fold | Broad PARP1/2 inhibitor.[14] |
| Niraparib | 3.8 | 2.1 | ~0.5 fold | Interacts with Deoxycytidine Kinase (DCK).[9] |
| Rucaparib | 1.8 | 1.8 | ~1 fold | Interacts with Hexose-6-Phosphate Dehydrogenase (H6PD).[9] |
| Talazoparib | 1.2 | 0.8 | ~0.7 fold | Most potent PARP trapper.[12] |
| Veliparib | 5.2 | 2.9 | ~0.6 fold | Weak PARP trapper; considered highly selective for PARP1/2 over other PARPs.[15] |
| AZD5305 | <1 | >500 | >500 fold | Highly selective PARP1 inhibitor and trapper.[13] |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: IC₅₀ values can vary depending on assay conditions. Data is aggregated from multiple sources for comparative purposes.
A Multi-Tiered Framework for Specificity Profiling
We propose a logical, tiered approach to comprehensively evaluate the specificity of this compound. This workflow progresses from direct, purified enzyme inhibition to target engagement in the complex cellular milieu, and finally to an unbiased survey of the entire proteome.
Caption: A tiered experimental workflow for inhibitor specificity profiling.
Tier 1: Biochemical Enzymatic Assays
Causality: The foundational step is to measure the direct inhibitory effect of the compound on purified enzymes, free from the complexities of a cellular environment. This provides the intrinsic potency (IC₅₀) and allows for a direct comparison of activity against different members of the PARP family, establishing the primary selectivity profile.
This protocol is a self-validating system as it includes positive (no inhibitor) and negative (no enzyme) controls to define the assay window.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 1 mM DTT).
-
Enzymes: Dilute recombinant human PARP1, PARP2, and other desired PARP family members (e.g., PARP3, TNKS1/2) to their optimal working concentrations in assay buffer.
-
Substrate/Cofactor Mix: Prepare a mix containing biotinylated histone H1 substrate and the cofactor nicotinamide adenine dinucleotide (NAD⁺).
-
Inhibitor Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer. Include a DMSO-only vehicle control.
-
-
Enzymatic Reaction:
-
In a 384-well assay plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the diluted enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the Substrate/Cofactor mix.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop buffer containing AlphaLISA® Acceptor beads conjugated to an anti-poly(ADP-ribose) binding reagent.
-
Add AlphaLISA® Donor beads conjugated to streptavidin, which will bind to the biotinylated histone substrate.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is generated only when donor and acceptor beads are brought into proximity by the PARylated histone product.[1][16]
-
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme.
-
Tier 2: Cellular Target Engagement & Potency Assays
Causality: A compound's biochemical potency may not translate directly to a cellular setting due to factors like cell membrane permeability, efflux pumps, or intracellular metabolism. Therefore, it is critical to verify that the inhibitor engages its intended target inside living cells and exerts a functional effect.
CETSA provides direct evidence of target engagement. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[17] This protocol validates itself by demonstrating a dose-dependent thermal stabilization only in the presence of an effective inhibitor.
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line of interest) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PARP1 (and PARP2, if antibodies are available) at each temperature and inhibitor concentration using Western blotting or quantitative mass spectrometry.
-
A successful inhibitor will show a shift in the melting curve, meaning more PARP1 remains in the soluble fraction at higher temperatures compared to the vehicle-treated control. This directly demonstrates intracellular binding.
-
Tier 3: Proteome-Wide Specificity Profiling
Causality: While targeted assays confirm on-target activity, they cannot identify unexpected off-targets. An unbiased, proteome-wide approach is the gold standard for assessing global selectivity. This is crucial for anticipating potential toxicities or discovering novel mechanisms of action (polypharmacology).
This method identifies proteins from a cell lysate that bind to an immobilized ligand. By competing with a soluble version of the test compound, one can identify specific binders.[9][18][19] The internal control is the competition itself; non-specific binders will not be displaced by the free compound.
-
Affinity Matrix Preparation:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from a large culture of cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation.
-
-
Affinity Enrichment & Competition:
-
Aliquot the cell lysate. To separate aliquots, add increasing concentrations of free this compound (e.g., 0.1 µM to 50 µM) or a vehicle control.
-
Add the affinity matrix beads to all aliquots and incubate (e.g., 2 hours at 4°C) to allow protein binding.
-
-
Sample Processing for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Specific targets of this compound will show a dose-dependent reduction in binding to the beads as the concentration of the free competitor increases. Plotting the signal intensity versus competitor concentration can be used to estimate apparent binding affinities.
-
Conclusion and Forward Outlook
The evaluation of inhibitor specificity is a disciplined, multi-faceted process that builds a comprehensive understanding of a compound's biological activity. For a novel agent like this compound, this guide provides a clear and rigorous path forward. By systematically progressing through biochemical, cellular, and proteomic tiers of investigation, researchers can confidently determine its on-target potency, selectivity across the PARP family, and its broader off-target interaction profile. This empirical data, when benchmarked against established clinical inhibitors, will ultimately define the therapeutic potential and safety profile of this compound, paving the way for its rational development as a next-generation cancer therapeutic.
References
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- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (Source: PMC)
- Comprehensive selectivity profile of PARP inhibitors.
- A decade of clinical development of PARP inhibitors in perspective.
- PARP Inhibitors: Science and Current Clinical Development. (Source: PMC - NIH)
- Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. (Source: PubMed - NIH)
- Rapid profiling of protein kinase inhibitors by quantit
- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (Source: PubMed)
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (Source: UKM Medical Molecular Biology Institute)
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Optimized chemical proteomics assay for kinase inhibitor profiling. (Source: Semantic Scholar)
- Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. (Source: bioRxiv)
- Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. (Source: bioRxiv)
- PARP Assays. (Source: BPS Bioscience)
- Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. (Source: bioRxiv)
- Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. (Source: Journal of Biological Chemistry)
- How To Choose the Right Assay for PARP. (Source: Technology Networks)
- PARP1 Enzyme Activity Assay (Fluorometric). (Source: Sigma-Aldrich)
- PARP Enzymes and Assay Kits. (Source: BPS Bioscience)
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (Source: YouTube)
- Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. (Source: PMC - NIH)
- Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combin
- Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis. (Source: PubMed)
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (Source: NIH)
- Olaparib vs.
- PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
- Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
- Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. (Source: Pharmacy Times)
- PARP-1 and PARP-2: New players in tumour development. (Source: PMC - PubMed Central)
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A Comparative Guide to PARP Inhibitors: Evaluating 5-Nitroisoquinolin-1(2H)-one in the Context of Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of the research compound 5-Nitroisoquinolin-1(2H)-one within the broader context of clinically approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. By examining the available preclinical data for the isoquinolinone class and contrasting it with the extensive clinical efficacy data of approved drugs, this guide offers a framework for researchers to evaluate the potential of novel PARP inhibitors.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase, particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins. In cancer cells with mutations in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the repair of double-strand breaks (DSBs) is compromised. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into DSBs. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.
The mechanism of action for PARP inhibitors is twofold: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR, thereby hindering the recruitment of repair proteins. PARP trapping occurs when the inhibitor molecule binds to the PARP enzyme on the DNA, preventing its dissociation and creating a toxic DNA-protein complex that further disrupts replication and is often more potent than catalytic inhibition alone.
The Isoquinolinone Scaffold: A Foundation for Novel PARP Inhibitors
While direct, peer-reviewed efficacy studies on this compound are not abundant in publicly accessible literature, the broader class of isoquinolinone derivatives has been identified as a promising scaffold for the development of potent PARP-1 inhibitors. Research into the structure-activity relationship (SAR) of isoquinolinone-based compounds has demonstrated their potential to selectively inhibit PARP-1.[1][2] A patent has also been filed for isoquinolin-1(2H)-one derivatives as selective PARP-1 inhibitors, indicating commercial and scientific interest in this chemical class for therapeutic development. Further reinforcing this, 5-Aminoisoquinoline (5-AIQ), a related compound, is a well-characterized, potent, and selective PARP-1 inhibitor used as a pharmacological tool in research.
The development of novel PARP inhibitors from the isoquinolinone and naphthyridinone scaffolds has led to the identification of preclinical candidate molecules with good biochemical and cellular potency.[1] These compounds are designed to interact with key residues in the PARP-1 active site, demonstrating the therapeutic potential of this chemical family.
Comparative Efficacy of Clinically Approved PARP Inhibitors
The clinical landscape is dominated by several FDA-approved PARP inhibitors, each with a substantial body of evidence supporting its efficacy in various cancer types, most notably ovarian, breast, prostate, and pancreatic cancers. A comparison of their performance in key clinical trials provides a benchmark against which emerging inhibitors like those from the isoquinolinone class can be evaluated.
| PARP Inhibitor | Key Clinical Trials | Cancer Type(s) | Progression-Free Survival (PFS) Benefit (Hazard Ratio) | Overall Survival (OS) Benefit (Hazard Ratio) | Common Grade ≥3 Adverse Events |
| Olaparib | SOLO-1, SOLO-2, OlympiA | Ovarian, Breast, Pancreatic, Prostate | 0.30 - 0.59 | 0.74 - 0.82 | Anemia, Neutropenia, Fatigue |
| Rucaparib | ARIEL3, TRITON2 | Ovarian, Prostate | 0.23 - 0.36 | Data maturing | Anemia, Fatigue, Nausea, Increased AST/ALT |
| Niraparib | PRIMA, NOVA, NORA | Ovarian | 0.27 - 0.62 | Data maturing | Thrombocytopenia, Anemia, Neutropenia, Hypertension |
| Talazoparib | EMBRACA, TALAPRO-2 | Breast, Prostate | 0.54 - 0.63 | Data maturing | Anemia, Neutropenia, Thrombocytopenia, Fatigue |
Note: Hazard ratios are indicative and vary across different patient populations (e.g., BRCA-mutated vs. HRD-positive) and lines of therapy. Data is compiled from multiple sources.
Mechanism of Action: A Visual Representation
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient cancer cells.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Experimental Protocols for Evaluating PARP Inhibitor Efficacy
To assess the efficacy of novel PARP inhibitors like this compound and compare them to established drugs, a series of standardized in vitro and in vivo assays are essential.
In Vitro PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme.
Principle: A colorimetric or fluorescent assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The signal is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing activated DNA, PARP-1 enzyme, and biotinylated NAD+.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., Olaparib) as a positive control to the wells.
-
Incubation: Add the reaction mixture to the wells and incubate at room temperature for 1-2 hours to allow the PARP reaction to proceed.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes.
-
Substrate Addition: After a final wash, add a colorimetric or chemiluminescent HRP substrate (e.g., TMB).
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value (the concentration of inhibitor required to reduce the PARP-1 activity by 50%).
Cell-Based PARP Inhibition Assay (PAR-ylation Assay)
This assay confirms the ability of a compound to inhibit PARP activity within a cellular context.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test inhibitor. The levels of PAR-ylation are then measured by Western blot or immunofluorescence.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PARP inhibitor for a predetermined time (e.g., 1-2 hours).
-
DNA Damage Induction: Induce DNA damage by treating the cells with an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for poly(ADP-ribose) (PAR). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the reduction in PAR-ylation in the presence of the inhibitor.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.
Principle: Human cancer cells (e.g., BRCA-deficient) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PARP inhibitor, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the preclinical evaluation of a novel PARP inhibitor.
Caption: Preclinical development workflow for a novel PARP inhibitor.
Conclusion and Future Directions
While this compound itself lacks extensive, publicly available efficacy data, its chemical backbone, the isoquinolinone scaffold, represents a validated and promising starting point for the development of novel PARP-1 inhibitors. The preclinical characterization of related compounds suggests the potential for high potency and favorable pharmacological properties.
For researchers in drug development, the path forward involves rigorous preclinical evaluation of this compound and its analogs using the experimental protocols outlined above. Direct comparison with clinically approved agents like Olaparib in these assays will be crucial to ascertain its relative potency, selectivity, and potential for PARP trapping. The ultimate goal is to identify novel PARP inhibitors with improved efficacy, a better safety profile, or the ability to overcome resistance mechanisms that have emerged with the current generation of drugs. The rich clinical data from the approved PARP inhibitors provides a clear roadmap and a high bar for the development of the next wave of therapeutics in this important class.
References
-
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]
-
Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. [Link]
-
Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. [Link]
- Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
-
The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials. Drug Design, Development and Therapy. [Link]
-
Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials. Expert Review of Anticancer Therapy. [Link]
-
Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials. Journal of Oncology Navigation & Survivorship. [Link]
-
Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study. Cancer Chemotherapy and Pharmacology. [Link]
-
PARP-inhibitor potpourri: A comparative review of class safety, efficacy, and cost. Journal of Oncology Pharmacy Practice. [Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. [Link]
-
Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology. [Link]
-
Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Experimental & Clinical Cancer Research. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitroisoquinolin-1(2H)-one
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical extends far beyond the reaction vessel. Proper management and disposal of research compounds like 5-Nitroisoquinolin-1(2H)-one are not merely regulatory hurdles; they are integral components of a robust safety culture and responsible scientific stewardship. The presence of a nitroaromatic group in this molecule necessitates a cautious and systematic approach to its disposal. This guide provides the operational framework and scientific rationale for handling this compound safely from the moment it becomes waste to its final, compliant disposal.
Hazard Assessment and Characterization
Understanding the inherent risks of a chemical is the foundational step in managing its disposal. Based on available data, this compound is a solid compound classified as harmful.[2] The primary hazards stem from its potential toxicity and the reactivity associated with the nitro functional group.
Mechanism of Hazard: Nitroaromatic compounds can be toxic and are often metabolized in the body to reactive intermediates. Thermal decomposition can lead to the release of toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] Therefore, uncontrolled heating or reaction with incompatible materials must be strictly avoided.
Table 1: Physicochemical Properties and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 82827-08-5 | [2][5] |
| Molecular Formula | C₉H₆N₂O₃ | [2][5] |
| Molecular Weight | 190.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 252-254 °C | [2][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the "Harmful" classification and the solid, potentially dusty nature of the compound, a comprehensive approach to personal protection is non-negotiable.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling solid chemicals. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation of dust.[7][8] If a fume hood is not available, a NIOSH-approved respirator is necessary.[7]
Waste Segregation: Preventing Uncontrolled Reactions
The most critical aspect of chemical waste management is proper segregation. Mixing incompatible chemicals can result in fire, explosion, or the generation of toxic gases.[9][10] this compound, as a nitro compound, must be segregated from specific chemical classes.
Core Principle: Nitro compounds can act as oxidizing agents. Their disposal stream must be kept separate from reducing agents, strong acids, strong bases, and combustible materials.[6][11][12]
Table 2: Chemical Incompatibility Chart
| Incompatible with this compound | Potential Hazard of Mixing | Source |
| Strong Oxidizing Agents | Although a nitro compound, mixing with stronger oxidizers can create unstable mixtures. | [3][6] |
| Strong Bases | Can cause decomposition or violent reaction. | [6] |
| Strong Acids | May lead to vigorous, exothermic reactions. | [3] |
| Reducing Agents | Risk of fire or explosion. | [13] |
| Combustible Materials | Increased fire risk. | [9] |
On-Site Waste Collection Protocol
This protocol details the step-by-step procedure for accumulating waste this compound in the laboratory, typically within a Satellite Accumulation Area (SAA).[14][15] An SAA is a designated location at or near the point of waste generation and under the control of the lab personnel.[14][16]
Step 1: Select the Proper Waste Container
-
Choose a sturdy, leak-proof container with a tightly sealing screw cap.[17][18]
-
The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Ensure the container is clean and dry before adding any waste.
Step 2: Label the Container Correctly (Before Adding Waste)
-
Affix a hazardous waste tag provided by your institution's EHS department.[15]
-
List the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[17]
-
Indicate the date when the first quantity of waste is added to the container.[20]
Step 3: Accumulate Waste Safely
-
Place the labeled container in a designated SAA within your laboratory.
-
For liquid solutions containing the compound, the container must be placed in secondary containment (e.g., a plastic tub) to contain potential spills.[17][18]
-
Keep the container cap securely closed at all times, except when actively adding waste.[8][18] An open funnel is not a substitute for a closed cap.
-
Segregate the waste container from the incompatible materials listed in Table 2.
Step 4: Requesting Disposal
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your EHS department.[17]
-
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the maximum amount of time waste can be stored and the quantities that can be accumulated.[19] Your EHS office will ensure compliance with these rules.[16][21]
Sources
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- 2. This compound | 82827-08-5 [sigmaaldrich.cn]
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Navigating the Unseen Threat: A Senior Application Scientist's Guide to Handling 5-Nitroisoquinolin-1(2H)-one
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and proficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 5-Nitroisoquinolin-1(2H)-one, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure are through inhalation of the powder, direct skin contact, and accidental ingestion. While specific toxicological data for this compound is limited, the broader class of nitroaromatic compounds is known for a range of toxic manifestations, including the potential for mutagenicity and carcinogenicity.[2][3] Therefore, a cautious and well-planned approach is essential.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements for this compound:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| Precautionary Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P402+P404 | Store in a dry place. Store in a closed container. |
Source: Sigma-Aldrich Safety Data Sheet[1]
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator | To prevent inhalation of the fine powder, which is a primary exposure route.[1] For extended operations or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) should be considered. |
| Hand Protection | Chemical-resistant gloves (Nitrile) | To prevent skin absorption, a known hazard.[1] Double-gloving is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from airborne particles. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a dedicated, tared container to avoid contamination of balances.
-
Experimental Use: Keep the container of this compound closed when not in use. Handle the compound with care to avoid generating dust.
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment that came into contact with the compound. A mild detergent and water solution is generally effective.
-
Personal Hygiene: Immediately after handling and before leaving the laboratory, remove all PPE following the recommended doffing procedure and wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Cleanup:
For small spills (less than 1 gram) within a chemical fume hood:
-
Alert others: Inform colleagues in the immediate area.
-
Don appropriate PPE: Including double gloves and a respirator.
-
Contain the spill: Use absorbent pads to gently cover the spill to prevent further dispersal.
-
Clean the spill: Carefully wipe the area with a damp cloth or absorbent pad, working from the outside in.
-
Decontaminate: Clean the spill area with a detergent solution.
-
Dispose of waste: All contaminated materials must be placed in a sealed, labeled hazardous waste container.
For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personnel safety. As a nitroaromatic compound, it should be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing papers, and absorbent materials, in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible hazardous waste container labeled with the full names of all components.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Storage: Store all hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.
Never dispose of this compound down the drain or in the regular trash.[4] Consult your institution's specific hazardous waste management guidelines for further instructions.
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the inherent hazards, diligently using appropriate personal protective equipment, adhering to established operational protocols, and being prepared for emergencies, you can confidently advance your research while ensuring the well-being of yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed.
References
- D. R. D. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- ASTM International. (n.d.).
- Environmental Protection Agency. (2025, May 30).
- I. R. (2001). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
- National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- New York State Department of Environmental Conservation. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- P. H. (2011).
- S. J. (n.d.).
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
